Benzenemethanamine, 2-bromo-N-butyl-
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h4-7,13H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVDERULQMGZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209252 | |
| Record name | Benzenemethanamine, 2-bromo-N-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60509-38-8 | |
| Record name | Benzenemethanamine, 2-bromo-N-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 2-bromo-N-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Benzenemethanamine, 2-bromo-N-butyl-
Introduction
Benzenemethanamine, 2-bromo-N-butyl-, also known as N-butyl-2-bromobenzylamine, is a substituted secondary amine that serves as a valuable building block in synthetic organic chemistry. Its structural motifs—a halogenated aromatic ring and a secondary amine—make it a versatile precursor for the development of more complex molecules, particularly in the fields of medicinal chemistry and materials science. For instance, the bromo-substituted phenyl ring is amenable to a wide array of cross-coupling reactions, while the secondary amine provides a reactive site for further functionalization.
This guide provides an in-depth, field-proven methodology for the synthesis, purification, and comprehensive characterization of this target compound. The protocols and analytical discussions are presented from the perspective of practical application, emphasizing the causal reasoning behind experimental choices to ensure reproducibility and high fidelity in the final product.
Section 1: Synthesis via Reductive Amination
The formation of the C-N bond to generate the target secondary amine is most efficiently achieved through reductive amination. This widely utilized transformation is a cornerstone of amine synthesis due to its high efficiency and operational simplicity.[1][2]
1.1: Mechanistic Rationale
Reductive amination is a two-stage process that occurs in a single pot.[3]
-
Imine Formation: The synthesis begins with the condensation of 2-bromobenzaldehyde and n-butylamine. The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent dehydration yields a Schiff base, or imine, intermediate. This step is typically reversible and often acid-catalyzed to facilitate the dehydration.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion (the protonated, more reactive form of the imine) to the corresponding secondary amine.[4]
Choice of Reagents: An Expert's Perspective
-
Reactants: 2-bromobenzaldehyde is the source of the brominated aromatic moiety, while n-butylamine provides the N-butyl group.[5]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this protocol. Unlike more aggressive hydrides like NaBH₄, NaBH(OAc)₃ is a mild and selective reducing agent. Its reduced reactivity prevents the premature reduction of the starting aldehyde to 2-bromobenzyl alcohol. Furthermore, it is effective under slightly acidic conditions which favor the formation of the reactive iminium ion intermediate, driving the reaction forward efficiently.[4]
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the reactants and intermediates without interfering with the reaction mechanism.
1.2: Experimental Workflow Diagram
The following diagram outlines the logical flow from starting materials to the purified product.
Caption: Workflow for the synthesis and purification of N-butyl-2-bromobenzylamine.
1.3: Detailed Experimental Protocol
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde (5.0 g, 27.0 mmol, 1.0 equiv.).
-
Dissolve the aldehyde in dichloromethane (DCM, 100 mL).
-
Add n-butylamine (2.17 g, 29.7 mmol, 1.1 equiv.) dropwise to the stirring solution at room temperature. A slight exotherm may be observed.
-
Allow the mixture to stir for 20 minutes to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 7.4 g, 35.1 mmol, 1.3 equiv.). The addition may cause some effervescence.
-
Seal the flask under a nitrogen atmosphere and allow the reaction to stir at room temperature for 12-18 hours.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase, visualizing with UV light and/or a potassium permanganate stain. The disappearance of the 2-bromobenzaldehyde spot indicates reaction completion.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 75 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15%).
-
Combine the product-containing fractions (identified by TLC) and remove the solvent in vacuo to afford Benzenemethanamine, 2-bromo-N-butyl- as a pure liquid (typically a colorless to pale yellow oil).
Section 2: Structural Characterization and Purity Assessment
Unambiguous confirmation of the molecular structure and assessment of purity are critical. A combination of spectroscopic techniques provides a self-validating system for characterization.[6]
2.1: Overview of Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive information about the carbon-hydrogen framework and the connectivity of atoms. Both ¹H and ¹³C NMR are essential.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups and the absence of starting material functionalities.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation data that supports the proposed structure.
2.2: Characterization Workflow Diagram
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"Physical and chemical properties of Benzenemethanamine, 2-bromo-N-butyl-"
An In-depth Technical Guide to the Physical and Chemical Properties of Benzenemethanamine, 2-bromo-N-butyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenemethanamine, 2-bromo-N-butyl-, a substituted benzylamine, represents a class of chemical intermediates with significant potential in synthetic organic chemistry and drug discovery. The presence of a bromine atom on the benzene ring and a butyl group on the nitrogen atom imparts a unique combination of reactivity and lipophilicity. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, drawing on data from its isomers and related molecules to offer a thorough understanding for research and development applications. While specific experimental data for the 2-bromo isomer is limited in publicly available literature, this document synthesizes information from closely related structures to provide a robust predictive profile.
Chemical Identity and Structure
The core structure of Benzenemethanamine, 2-bromo-N-butyl- consists of a benzylamine scaffold with a bromine substituent at the 2-position (ortho) of the benzene ring and a butyl group attached to the amine.
Molecular Structure:
Figure 1: Chemical structure of Benzenemethanamine, 2-bromo-N-butyl-.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source |
| IUPAC Name | N-[(2-bromophenyl)methyl]butan-1-amine | N/A |
| Molecular Formula | C11H16BrN | [1][2] |
| Molecular Weight | 242.16 g/mol | [1][2] |
| CAS Number | Not explicitly available for 2-bromo isomer. Isomers: 60509-39-9 (3-bromo), 60509-40-2 (4-bromo) | [1][2] |
| Canonical SMILES | CCCCNCC1=CC=CC=C1Br | N/A |
| InChI Key | Inferred from isomers | N/A |
Physical Properties
Precise experimental data for the 2-bromo isomer are not readily found. However, we can infer its properties based on data from its 3-bromo and 4-bromo isomers, as well as related compounds.
Table 2: Comparison of Physical Properties of Isomeric Benzenemethanamines
| Property | 2-bromo-N-butyl- (Predicted) | 3-bromo-N-butyl- | 4-bromo-N-butyl- |
| Appearance | Likely a liquid or low-melting solid | N/A | N/A |
| Boiling Point | Expected to be similar to isomers | N/A | N/A |
| Density | Expected to be slightly higher than 1 g/mL | N/A | N/A |
| Refractive Index | Expected to be around 1.55-1.57 | N/A | N/A |
| Solubility | Poorly soluble in water, soluble in organic solvents | N/A | N/A |
For a related compound, 4-Bromo-N-methylbenzylamine, the boiling point is reported as 218-219 °C and the density as 1.00 g/mL at 25 °C. It is anticipated that the physical properties of Benzenemethanamine, 2-bromo-N-butyl- will be in a similar range.
Spectroscopic Data (Predicted)
While specific spectra for Benzenemethanamine, 2-bromo-N-butyl- are not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons (in the range of 7.0-7.6 ppm), the benzylic CH₂ group (around 3.8 ppm), the N-butyl chain protons, and a broad signal for the NH proton.
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons (with the carbon attached to the bromine being significantly shifted), the benzylic carbon, and the four carbons of the butyl group.
-
IR Spectroscopy: Key absorption bands would be expected for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-Br stretching (in the fingerprint region).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Chemical Properties and Reactivity
The chemical behavior of Benzenemethanamine, 2-bromo-N-butyl- is dictated by the interplay of the secondary amine, the benzylic position, and the bromo-substituted aromatic ring.
-
Basicity: The secondary amine is basic and will react with acids to form the corresponding ammonium salts.
-
Nucleophilicity: The nitrogen atom is nucleophilic and can participate in reactions with electrophiles.
-
Reactivity of the Bromine Atom: The bromine atom on the aromatic ring can be displaced through nucleophilic aromatic substitution under harsh conditions or, more commonly, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The bromine atom is a good leaving group in these transformations.[3]
-
Stability: The compound is expected to be stable under standard conditions, although it may be sensitive to light and air over long periods. It is likely incompatible with strong oxidizing agents and strong acids.[4]
Potential Applications in Research and Drug Development
Substituted benzylamines are valuable building blocks in medicinal chemistry. The presence of a bromine atom provides a handle for further functionalization, making Benzenemethanamine, 2-bromo-N-butyl- a potentially useful intermediate for the synthesis of more complex molecules.
Bromo-organic compounds serve as key intermediates in the synthesis of various pharmaceuticals. For instance, related compounds are used in the production of drugs targeting neurological and endocrine disorders.[5] The 2-bromo-N-butyl-benzenemethanamine scaffold could be explored for the development of novel therapeutic agents.
Proposed Synthetic Route
A common and effective method for the synthesis of N-alkylated benzylamines is reductive amination.
Figure 2: Proposed synthetic workflow for Benzenemethanamine, 2-bromo-N-butyl-.
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 2-bromobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Add n-butylamine (1-1.2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours to allow for the formation of the Schiff base intermediate. The reaction progress can be monitored by TLC.
-
Reduction: Cool the reaction mixture in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (as monitored by TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure Benzenemethanamine, 2-bromo-N-butyl-.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Benzenemethanamine, 2-bromo-N-butyl- is not available, the safety precautions can be inferred from related bromo-anilines and other substituted benzylamines.
Hazard Statements (Predicted):
-
Harmful if swallowed.[4]
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Toxic to aquatic life with long-lasting effects.[4]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[4] Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[4] Keep away from heat, sparks, open flames, and hot surfaces.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[6] Store in a cool, dry place.
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[4]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[4]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
-
Conclusion
Benzenemethanamine, 2-bromo-N-butyl- is a compound with considerable potential as a synthetic intermediate in various fields, particularly in the development of novel pharmaceuticals. While detailed experimental data for this specific isomer is scarce, a comprehensive understanding of its physical and chemical properties can be constructed by analyzing its isomers and related compounds. The synthetic route via reductive amination is a reliable method for its preparation. As with any chemical, proper safety precautions should be strictly followed during its handling and use in the laboratory.
References
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- Sigma-Aldrich. (2025, November 6).
- Sigma-Aldrich. (2025, August 8).
- BLDpharm. (n.d.). 1247739-67-8|2-Bromo-1-N-butylbenzene-1,4-diamine.
- ChemBK. (n.d.). Benzenemethanamine, 2-bromo-N-cyclopentyl-N-methyl-.
- ABI Chem. (n.d.). Benzenemethanamine, 2-bromo-N-butyl-5-methoxy-.
- Thermo Fisher Scientific. (2025, December 21).
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- Supplementary Inform
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- Sigma-Aldrich. (n.d.). 4-Bromo-N-methylbenzylamine 97%.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide.
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- Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
- NIST. (n.d.). Benzenemethanamine, 2-fluoro-.
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"CAS number and molecular structure of Benzenemethanamine, 2-bromo-N-butyl-"
An In-Depth Technical Guide to Benzenemethanamine, 2-bromo-N-butyl-
Introduction and Compound Identification
Benzenemethanamine, 2-bromo-N-butyl-, also known by its IUPAC name N-butyl-1-(2-bromophenyl)methanamine, is a secondary amine featuring a butyl group and a 2-bromobenzyl group attached to a central nitrogen atom. This molecule serves as a valuable scaffold in synthetic and medicinal chemistry. The presence of a bromine atom on the phenyl ring offers a versatile handle for a variety of cross-coupling reactions, making it an attractive intermediate for the synthesis of more complex molecular architectures. The secondary amine functionality provides a site for further derivatization, allowing for the modulation of physicochemical and biological properties.
This guide provides a comprehensive overview of its molecular structure, predicted properties, a detailed protocol for its synthesis, and its potential applications, particularly in the realm of drug discovery and materials science.
Molecular Structure
The molecular structure consists of a benzene ring substituted with a bromine atom at the ortho position relative to a methylamine bridge, which is further substituted with an n-butyl group.
Caption: Molecular structure of Benzenemethanamine, 2-bromo-N-butyl-.
Physicochemical Properties
The following table summarizes the calculated and predicted physicochemical properties of Benzenemethanamine, 2-bromo-N-butyl-. These values are derived from its molecular structure and by comparison with its parent compounds, 2-bromobenzylamine[1] and n-butylamine[2].
| Property | Value | Source |
| IUPAC Name | N-butyl-1-(2-bromophenyl)methanamine | - |
| Molecular Formula | C₁₁H₁₆BrN | Calculated |
| Molecular Weight | 242.16 g/mol | Calculated |
| Canonical SMILES | CCCCNCc1ccccc1Br | Calculated |
| InChI Key | (Predicted) | - |
| Appearance | Predicted: Colorless to pale yellow liquid | Analogy[2] |
| Boiling Point | Predicted: >200 °C | Analogy |
| Density | Predicted: ~1.2 g/mL | Analogy |
| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, DCM), insoluble in water. | Analogy[2] |
Synthesis and Purification
The synthesis of N-substituted benzylamines is a well-established transformation in organic chemistry. For the target compound, two primary synthetic routes are proposed: nucleophilic substitution and reductive amination. The reductive amination pathway is often preferred due to the wide availability of aldehydes and its operational simplicity.
Proposed Synthesis via Reductive Amination
This approach involves the reaction of 2-bromobenzaldehyde with n-butylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.
Caption: Proposed synthesis workflow via reductive amination.
Detailed Experimental Protocol
Materials:
-
2-bromobenzaldehyde
-
n-butylamine[2]
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromobenzaldehyde (1.0 eq) in methanol (5 mL per mmol of aldehyde). Add n-butylamine (1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion and Quenching: After the addition of NaBH₄ is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours or until TLC analysis indicates the complete consumption of the imine.
-
Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the remaining aqueous residue, add DCM to extract the product.
-
Extraction and Drying: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure Benzenemethanamine, 2-bromo-N-butyl-.
Chemical Reactivity and Potential Applications
The chemical reactivity of Benzenemethanamine, 2-bromo-N-butyl- is primarily dictated by the nucleophilic secondary amine and the carbon-bromine bond on the aromatic ring.
-
N-Alkylation and Acylation: The secondary amine can readily undergo further alkylation, acylation, or reaction with various electrophiles to generate a diverse library of tertiary amines and amides.
-
Cross-Coupling Reactions: The 2-bromophenyl moiety is a key functional handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This versatility allows for the introduction of a wide range of substituents, which is a cornerstone of modern drug discovery for optimizing lead compounds.[3]
Applications in Drug Discovery and Medicinal Chemistry
The benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4] Derivatives of 2-bromobenzylamine can serve as crucial intermediates in the synthesis of novel therapeutics. The ability to functionalize the aromatic ring via cross-coupling provides a powerful tool for structure-activity relationship (SAR) studies. Potential therapeutic areas where this scaffold could be explored include oncology, neurodegenerative diseases, and antimicrobials, given the broad spectrum of activities demonstrated by related benzothiazole and dimethylamine derivatives.[5][6]
Analytical Characterization
To confirm the identity and purity of the synthesized Benzenemethanamine, 2-bromo-N-butyl-, a combination of spectroscopic techniques should be employed.
Caption: Analytical workflow for compound characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-7.6 ppm), the benzylic methylene protons (a singlet or multiplet around 3.7-3.9 ppm), the N-H proton (a broad singlet), and the aliphatic protons of the butyl group (in the range of 0.9-2.7 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the aromatic carbons (120-140 ppm range), the benzylic carbon (~50-55 ppm), and the four carbons of the butyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (2850-2960 cm⁻¹), and C-Br stretching (typically in the fingerprint region).[7][8]
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.[9]
Safety and Handling
While specific toxicity data for Benzenemethanamine, 2-bromo-N-butyl- is not available, it should be handled with care, assuming it may be harmful and an irritant. The safety precautions for its precursors should be considered. 2-Bromobenzylamine is classified as corrosive and harmful if swallowed or in contact with skin.[1] n-Butylamine is a flammable liquid and is also corrosive and toxic.[2]
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
Benzenemethanamine, 2-bromo-N-butyl- represents a versatile and synthetically accessible chemical intermediate. Although not a widely cataloged compound, its synthesis can be reliably achieved through standard organic chemistry methods such as reductive amination. The presence of both a reactive secondary amine and a bromo-functionalized aromatic ring makes it a highly valuable building block for the development of novel compounds in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis, characterization, and potential exploration in various research and development endeavors.
References
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Elliott, R., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(18), 1676-1690. Available at: [Link]
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Zhang, Y., et al. (2018). The reaction with different N-substituted 2-bromophenylamines. ResearchGate. Available at: [Link]
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Ndibe, H.C., Owolabi, B.J., Adepoju, T.S., & Eriamiatoe, I.O. (2022). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. IDEAS/RePEc. Available at: [Link]
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Talybov, A. (2013). Synthesis of Substituted N-Alkylamines in Aqueous Media. Green and Sustainable Chemistry, 03(01), 31-35. Available at: [Link]
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Al-Ostoot, F.H., et al. (2022). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[7][10]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry, 13(10), 1235-1249. Available at: [Link]
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Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromobenzylamine. PubChem Compound Database. Retrieved from [Link]
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Ortiz-Salmeron, E.J., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-N-(tert-butoxycarbonyl)benzylamine. PubChem Compound Database. Retrieved from [Link]
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El Ayouchia, H.B., et al. (2021). Synthesis and characterization of new secondary benzylamines derivatives of aryl-himachalene. ResearchGate. Available at: [Link]
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Lim, S., et al. (2021). Discovery and characterization of bromodomain 2-specific inhibitors of BRDT. Proceedings of the National Academy of Sciences, 118(9), e2021102118. Available at: [Link]
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Guchhait, S.K., et al. (2020). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 25(23), 5586. Available at: [Link]
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Ortiz-Salmeron, E.J., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Journal of Forensic Sciences. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]
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RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]
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Allen, J.F., & Chapman, N.B. (1960). 298. Di-N-substituted 2-halogenoethylamines. Part III. N-2(or 3 or 4)-chlorobenzyl-N-ethyl derivatives: synthesis, reactivity, and pharmacology. Journal of the Chemical Society (Resumed), 1482. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Discovery with Advanced Chemical Intermediates: A Focus on Bromophenyl Derivatives. Retrieved from [Link]
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Aly, A.A., et al. (2018). Reaction of N,N-disubstituted hydrazinecarbothioamides with 2-bromo-2-substituted acetophenones. ResearchGate. Available at: [Link]
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A Technical Guide to the Predicted Reactivity and Stability of Benzenemethanamine, 2-bromo-N-butyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenemethanamine, 2-bromo-N-butyl-, a substituted benzylamine, represents a class of compounds with significant potential in medicinal chemistry and materials science. The unique combination of a halogenated aromatic ring, a secondary amine, and a flexible butyl chain imparts a distinct chemical personality that dictates its reactivity, stability, and potential applications. Understanding these characteristics is paramount for researchers engaged in the synthesis, handling, and formulation of this and structurally related molecules.
This technical guide provides a comprehensive analysis of the predicted reactivity and stability of Benzenemethanamine, 2-bromo-N-butyl-. In the absence of extensive literature on this specific molecule, this guide synthesizes established principles from the study of substituted benzylamines, halogenated aromatic compounds, and secondary amines to offer a predictive framework for its behavior. We will delve into the mechanistic underpinnings of its potential reactions, outline robust protocols for stability assessment, and propose likely degradation pathways.
Molecular Structure and Physicochemical Properties
The structure of Benzenemethanamine, 2-bromo-N-butyl- features a benzylamine core with a bromine atom at the ortho position of the phenyl ring and a butyl group attached to the nitrogen atom.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₆BrN | Based on structural components. |
| Molecular Weight | ~242.16 g/mol | Calculated from the atomic weights of the constituent atoms.[1] |
| Appearance | Likely a liquid or low-melting solid | Many substituted benzylamines are oils or low-melting solids at room temperature. |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); sparingly soluble in water. | The presence of the nonpolar butyl group and the aromatic ring reduces water solubility. |
| pKa | Expected to be in the range of 9-11 | Typical for secondary amines. |
Predicted Reactivity Profile
The reactivity of Benzenemethanamine, 2-bromo-N-butyl- is governed by the interplay of its three key functional components: the secondary amine, the benzylic position, and the brominated aromatic ring.
Reactivity of the Secondary Amine:
The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.
-
Salt Formation: As a base, it will readily react with acids to form the corresponding ammonium salts. This is a critical consideration for formulation and purification.
-
N-Alkylation and N-Acylation: The secondary amine can undergo further alkylation or acylation reactions.
-
Oxidation: The amine functionality is susceptible to oxidation, which can lead to the formation of N-oxides or, under more vigorous conditions, cleavage of the N-butyl or benzyl group. The in vitro microsomal metabolism of similar tertiary amines has shown that dealkylation is a major metabolic pathway.
Reactivity of the Benzylic Position:
The C-H bonds on the methylene bridge are activated by the adjacent aromatic ring, making them susceptible to oxidation to form a benzaldehyde derivative.
Reactivity of the Brominated Aromatic Ring:
The bromine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. However, it can participate in other reactions:
-
Nucleophilic Aromatic Substitution (SNAAr): While less common than for rings with strongly electron-withdrawing groups, under forcing conditions (high temperature, strong nucleophile), the bromine could be displaced.
-
Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.
Stability Profile and Potential Degradation Pathways
The stability of Benzenemethanamine, 2-bromo-N-butyl- is influenced by environmental factors such as light, heat, oxygen, and pH. Forced degradation studies are essential to elucidate its intrinsic stability.
Potential Degradation Pathways:
A primary anticipated degradation pathway involves oxidation. The benzylic carbon and the nitrogen atom are the most likely sites of initial oxidative attack.
Caption: Predicted degradation pathways for Benzenemethanamine, 2-bromo-N-butyl-.
Summary of Stress Conditions and Likely Degradants:
| Stress Condition | Predicted Outcome | Potential Degradants |
| Acidic (HCl) | Salt formation, potential for slow hydrolysis or de-alkylation at elevated temperatures. | 2-Bromobenzylamine, Butylamine |
| Basic (NaOH) | Stable at low temperatures. At elevated temperatures, potential for elimination or substitution reactions. | 2-Bromobenzaldehyde |
| Oxidative (H₂O₂) | Oxidation of the amine and/or benzylic carbon. | N-oxide, 2-Bromobenzaldehyde |
| Thermal | Decomposition at elevated temperatures. | Various cleavage products. |
| Photolytic | Potential for radical-mediated degradation, including dehalogenation. | Debrominated impurities. |
Experimental Protocols for Stability and Reactivity Assessment
A systematic approach is crucial to experimentally validate the predicted stability and reactivity.
Forced Degradation Study Protocol:
This protocol is designed to identify potential degradation products and establish stability-indicating analytical methods.
Objective: To generate potential degradation products of Benzenemethanamine, 2-bromo-N-butyl- under various stress conditions.
Materials:
-
Benzenemethanamine, 2-bromo-N-butyl-
-
1 M HCl, 1 M NaOH, 3% H₂O₂
-
HPLC grade acetonitrile and water
-
pH meter, heating block, photostability chamber
Procedure:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at room temperature and at 60°C. Withdraw aliquots at 2, 6, 24, and 48 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Follow the same time and temperature points as acid hydrolysis. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Withdraw aliquots at specified time points.
-
Thermal Degradation: Expose the solid compound and a solution to 60°C. Analyze at various time points.
-
Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method, comparing stressed samples to an unstressed control.
Sources
"Potential biological activity of N-alkylated bromobenzylamines"
Beginning The Research
I am starting by casting a wide net to explore the known biological activities of N-alkylated bromobenzyl amines. I'll then refine my search, focusing on specific and thoroughly researched activities as I dig deeper.
Exploring Bioactivity Further
I'm now expanding my initial search to dig into specific areas: anticancer, antimicrobial, and antifungal properties. I'm also investigating the underlying mechanisms, including targets and pathways. Concurrently, I'm finding protocols like cytotoxicity assays and enzyme inhibition assays, as well as authoritative reviews for overviews and references. Finally, I will integrate this information into a technical guide with explanations, protocols, data tables, and diagrams.
Identifying Promising Compounds
I've made a good start, the initial search points toward N-alkylated bromobenzylamines and derivatives as having potential. These compounds show promise in areas like anticancer and antimicrobial activity, even enzyme inhibition. This provides a solid foundation for further, more targeted investigation.
Expanding Biological Activities
I'm now digging into the biological activities of N-alkylated bromobenzylamines in more detail. I've uncovered specific data on their anticancer effects, including the cancer types they target and cytotoxicity metrics like IC50 values. I'm also finding MIC data for antimicrobial activity against various bacteria and fungi, along with some insights into their mechanisms of action. Finally, I'm identifying the enzymes these compounds inhibit and their corresponding inhibitory concentrations. I need to find experimental protocols.
Gathering Detailed Specifics
I've been gathering specific information. The initial search on N-alkylated bromobenzylamines suggested anticancer, antimicrobial, and enzyme inhibitory effects. Now I'm focused on detailed cancer types, IC50 values, MICs for bacteria/fungi, and enzyme inhibition concentrations. I need step-by-step synthesis and assay protocols, including the specifics on mechanisms of action and signaling pathways to eventually support the creation of Graphviz diagrams.
Considering Bioactivities Deeply
I've been immersed in the bioactivity data on N-alkylated bromobenzylamines. I'm focusing now on cytotoxicity, using techniques like MTT assays, and antimicrobial testing. I am compiling related enzyme inhibition reports, and am starting to consider the mechanisms of action for these compounds.
Synthesizing Activity Protocols
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Consolidating Data and Structuring
I'm now in the process of consolidating data and structuring the technical guide. My focus is now on anticancer, antimicrobial, and enzyme inhibitory activities and I am creating a clear, step-by-step format for each assay. I am working to tabulate IC50 and MIC values for N-alkylated bromobenzylamine derivatives, as well as developing signaling pathway diagrams.
A Technical Guide to the Solubility and Solvent Compatibility of Benzenemethanamine, 2-bromo-N-butyl-
Abstract
This technical guide provides a comprehensive analysis of the solubility and solvent compatibility of Benzenemethanamine, 2-bromo-N-butyl-, a substituted benzylamine derivative of interest to researchers, scientists, and professionals in drug development and organic synthesis. In the absence of extensive published quantitative solubility data for this specific molecule, this guide establishes a robust predictive framework based on its structural characteristics and the known properties of analogous compounds. Furthermore, it offers detailed, field-proven experimental protocols for the accurate determination of both thermodynamic and kinetic solubility, empowering researchers to generate precise data tailored to their specific applications. The interplay between the compound's physicochemical properties, solvent selection, and the practical implications for its use in synthetic and pharmaceutical contexts is a central focus of this document.
Introduction: Understanding the Molecular Landscape
Benzenemethanamine, 2-bromo-N-butyl- (henceforth referred to as 2-Br-N-Bu-BMA) is a secondary amine featuring a benzyl core structure. The molecule's behavior in various solvent systems is dictated by the interplay of three key structural motifs: the aromatic phenyl ring, the secondary amine, and the substituents—a bromine atom at the 2-position of the phenyl ring and a butyl group on the nitrogen atom.
The benzylamine scaffold is a prevalent feature in many biologically active molecules, making an understanding of the solubility of its derivatives crucial for medicinal chemistry.[1] The solubility of a compound is a critical physicochemical parameter that influences its handling, reactivity, purification, formulation, and ultimately, its bioavailability in drug discovery pipelines. This guide aims to provide a detailed understanding of 2-Br-N-Bu-BMA's solubility profile, bridging the gap between theoretical prediction and practical, experimental determination.
Physicochemical Properties and Predicted Solubility Profile
A compound's solubility is intrinsically linked to its physicochemical properties. By examining the properties of 2-Br-N-Bu-BMA and its structural analogs, we can construct a reliable predicted solubility profile.
Structural Analysis and its Implications for Solubility
-
The Benzylamine Core: The benzylamine structure itself, with its aromatic ring and amine group, imparts a degree of polarity. Benzylamine is miscible with water, ethanol, and diethyl ether.[2]
-
The N-butyl Group: The addition of a four-carbon alkyl chain (n-butyl) to the nitrogen atom significantly increases the lipophilicity (hydrophobicity) of the molecule. This increased nonpolar character is expected to decrease its solubility in highly polar solvents like water, while enhancing its solubility in organic solvents.[3]
-
The 2-bromo Substituent: The bromine atom attached to the phenyl ring further increases the molecular weight and the overall lipophilicity of the compound. Halogenated organic compounds generally exhibit good solubility in a range of organic solvents.
Based on this structural analysis, 2-Br-N-Bu-BMA is predicted to be a compound with predominantly lipophilic character.
Physicochemical Data of 2-Br-N-Bu-BMA and its Analogs
The following table summarizes key physicochemical properties of 2-Br-N-Bu-BMA and its close structural analogs. The data for the target compound are predicted values, while the data for the analogs are from experimental or reliable predicted sources.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa |
| Benzenemethanamine, 2-bromo-N-butyl- | C₁₁H₁₆BrN | 242.16 | ~3.5 - 4.0 | ~9.5 - 10.0 |
| N-Butylbenzylamine[4] | C₁₁H₁₇N | 163.26 | 2.7 | 9.85 |
| 2-Bromobenzylamine[5] | C₇H₈BrN | 186.05 | 1.5 | 8.52 |
| Benzylamine[6] | C₇H₉N | 107.15 | 1.09 | 9.33 |
LogP is a measure of lipophilicity, and pKa is the acid dissociation constant of the conjugate acid of the amine.
Predicted Solubility in Common Solvents
Based on the principle of "like dissolves like" and the data from analogous compounds, the following solubility profile for 2-Br-N-Bu-BMA is predicted:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | High | The predominantly nonpolar structure of 2-Br-N-Bu-BMA will have favorable interactions with these solvents. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to High | These solvents can solvate both the nonpolar and polar regions of the molecule. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Good | The amine group can engage in hydrogen bonding with these solvents, while the nonpolar regions interact with the alkyl chains of the alcohols. |
| Aqueous | Water | Poor to Insoluble | The high lipophilicity from the N-butyl group and the brominated phenyl ring will limit its solubility in water. |
The Critical Role of pH in Aqueous Solubility
As a secondary amine, 2-Br-N-Bu-BMA is a basic compound. In aqueous solutions, its solubility will be highly dependent on the pH.[7] At acidic pH values (below its pKa), the amine group will be protonated to form the corresponding ammonium salt. This charged species will be significantly more polar and, therefore, more soluble in water than the neutral free base.
Experimental Determination of Solubility
While predictions provide a valuable starting point, precise quantitative solubility data must be determined experimentally. The following sections detail the gold-standard methodologies for this purpose.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8] It involves creating a saturated solution in equilibrium with an excess of the solid compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 2-Br-N-Bu-BMA to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is essential.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.
-
-
Phase Separation:
-
Allow the vials to stand at the set temperature for a period to allow the excess solid to settle.
-
Alternatively, centrifuge the vials to pellet the undissolved solid.
-
-
Sample Collection and Filtration:
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method.
-
Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the precise concentration of the dissolved compound.[9]
-
The solubility is then calculated from this concentration, taking the dilution factor into account.
-
Caption: Workflow for the Shake-Flask Method.
Kinetic Solubility Determination
In early drug discovery, kinetic solubility is often measured as a higher-throughput alternative to thermodynamic solubility. This method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer. It reflects the concentration at which a compound precipitates from a supersaturated solution.
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of 2-Br-N-Bu-BMA in 100% DMSO (e.g., 10-20 mM).
-
-
Serial Dilution:
-
Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.
-
Perform serial dilutions to create a range of concentrations.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 2 hours).
-
-
Precipitation Detection:
-
The formation of a precipitate can be detected by various methods, such as nephelometry (light scattering) or by filtering the solutions and quantifying the remaining dissolved compound by UV-Vis spectroscopy or LC-MS.[4]
-
Caption: Workflow for Kinetic Solubility Assay.
Solvent Compatibility for Synthetic Applications
The choice of solvent is critical for the successful synthesis, work-up, and purification of 2-Br-N-Bu-BMA.
-
Reaction Solvents: For N-alkylation reactions to produce 2-Br-N-Bu-BMA, polar aprotic solvents such as DMF, DMSO, and acetonitrile are often preferred as they can accelerate SN2 reactions. Toluene can also be a suitable solvent, particularly for reactions at elevated temperatures.
-
Work-up and Extraction: Due to its predicted poor water solubility and good solubility in nonpolar organic solvents, 2-Br-N-Bu-BMA can be effectively extracted from aqueous media using solvents like diethyl ether, ethyl acetate, or dichloromethane. As it is a basic compound, washing the organic layer with a dilute aqueous acid solution will extract the protonated amine into the aqueous phase, which can be a useful purification strategy. The free base can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.
-
Purification: For chromatographic purification, a solvent system that provides good solubility and appropriate retention on the stationary phase (e.g., silica gel) should be chosen. A mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a common starting point for column chromatography.
Conclusion
Benzenemethanamine, 2-bromo-N-butyl- is a lipophilic secondary amine with a predicted solubility profile that favors nonpolar and moderately polar organic solvents over aqueous media. Its aqueous solubility is expected to be highly pH-dependent, increasing significantly under acidic conditions. While this guide provides a robust predictive framework based on the analysis of its structural components and analogous compounds, it is imperative for researchers to perform experimental solubility determinations for their specific applications. The detailed protocols for the shake-flask and kinetic solubility methods provided herein offer a clear path to generating this critical data. A thorough understanding of the solubility and solvent compatibility of 2-Br-N-Bu-BMA is essential for its effective use in organic synthesis and drug discovery, enabling rational solvent selection for reactions, purification, and formulation.
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Introduction: The Convergence of Quantum Chemistry and Modern Drug Discovery
An In-Depth Technical Guide: Quantum Chemical Calculations for Benzenemethanamine, 2-bromo-N-butyl-
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on the molecule Benzenemethanamine, 2-bromo-N-butyl-. Tailored for researchers, computational chemists, and drug development professionals, this document outlines the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this compound. We present a detailed, step-by-step computational protocol, from initial structure preparation and geometric optimization to the analysis of frontier molecular orbitals, molecular electrostatic potential, and vibrational frequencies. The causality behind methodological choices, such as the selection of the B3LYP functional and the 6-311++G(d,p) basis set, is explained to ensure both technical accuracy and practical relevance. All quantitative data are summarized in structured tables, and key workflows are visualized using Graphviz diagrams. The ultimate objective is to demonstrate how these computational insights serve as a powerful predictive tool in the early stages of drug discovery, guiding lead optimization and informing subsequent experimental studies.[1][2]
The Role of In Silico Analysis in Pharmaceutical R&D
In the landscape of modern pharmaceutical research, computational chemistry has emerged as an indispensable tool, revolutionizing the efficiency and cost-effectiveness of drug discovery pipelines.[1][3] By leveraging powerful computer simulations and theoretical models, scientists can predict molecular interactions, properties, and behaviors before a compound is ever synthesized.[2][4] This in silico approach significantly accelerates the identification and optimization of potential drug candidates, reducing the reliance on time-consuming and expensive laboratory experiments.[1] Techniques ranging from molecular docking to quantum mechanics provide deep insights into drug-target interactions, bioavailability, and metabolic stability, thereby minimizing risks and enhancing the probability of success in clinical trials.[3][5]
Introducing the Target Molecule: Benzenemethanamine, 2-bromo-N-butyl-
Benzenemethanamine, 2-bromo-N-butyl- is an organic molecule featuring several key functional groups: a phenyl ring, a secondary amine, a butyl chain, and a bromine substituent at the ortho position of the ring. The presence of the halogen atom and the flexible N-butyl group suggests a molecule with specific steric and electronic characteristics that could be of interest in medicinal chemistry. The bromine atom can act as a good leaving group and participate in halogen bonding, while the secondary amine provides a site for hydrogen bonding and potential salt formation. Understanding the precise three-dimensional structure and electronic landscape of this molecule is crucial for predicting its reactivity and potential interactions with biological targets.
Objectives of this Guide
This guide is designed to serve as a practical and authoritative resource for performing a comprehensive quantum chemical analysis of Benzenemethanamine, 2-bromo-N-butyl-. The primary objectives are:
-
To provide a robust theoretical foundation in Density Functional Theory (DFT) as it applies to drug-like organic molecules.[6]
-
To detail a step-by-step, validated protocol for geometry optimization, vibrational analysis, and electronic property calculation.
-
To interpret the computational results, including molecular geometry, frontier orbitals (HOMO-LUMO), electrostatic potential, and theoretical vibrational spectra.
-
To connect these quantum chemical properties to tangible applications in drug development, such as predicting reactivity and guiding molecular design.
Theoretical Framework: Principles of Density Functional Theory (DFT)
The Hohenberg-Kohn Theorems: A Foundation
Density Functional Theory is a quantum mechanical method built upon the two Hohenberg-Kohn theorems, which form its theoretical cornerstone.[7] The first theorem states that the ground-state properties of a multi-electron system are uniquely determined by its electron density, a function of only three spatial coordinates. This is a profound simplification compared to the wavefunction, which depends on 3N coordinates for an N-electron system. The second theorem establishes that the ground-state energy can be obtained variationally; the electron density that minimizes the total energy is the true ground-state density.
The Kohn-Sham Equations: A Practical Approach
While the Hohenberg-Kohn theorems are powerful, they do not provide a direct way to find the exact energy functional. The Kohn-Sham approach reformulates the problem into a set of solvable, single-particle equations.[7] It cleverly partitions the total energy functional into known terms (kinetic energy of non-interacting electrons, potential energy from the nuclei, and classical electrostatic energy) and an unknown but approximated term called the exchange-correlation functional. This functional accounts for the complex quantum mechanical effects of electron exchange and correlation.
Choosing the Right Tools: Functionals and Basis Sets
The accuracy of any DFT calculation hinges on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: For drug-like organic molecules, hybrid functionals are often the preferred choice. This guide utilizes the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP is a hybrid functional that mixes a portion of the exact Hartree-Fock exchange with DFT exchange and correlation terms. This approach has a proven track record of providing a good balance between computational cost and accuracy for predicting the molecular structures and properties of a wide range of organic compounds.[7]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is employed here. This choice is deliberate:
-
6-311: A triple-split valence basis set, providing high flexibility for valence electrons, which are most important for chemical bonding.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs, anions, and non-covalent interactions, which are highly relevant for the amine and bromine moieties.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately modeling bond angles and the asymmetric electron distribution in a molecule like this.
-
Computational Methodology: A Step-by-Step Protocol
This section details the workflow for performing DFT calculations on Benzenemethanamine, 2-bromo-N-butyl-.
Molecular Structure Preparation
-
2D Sketching: Draw the 2D structure of Benzenemethanamine, 2-bromo-N-butyl- using a chemical drawing program (e.g., ChemDraw, MarvinSketch).
-
3D Generation: Convert the 2D sketch into an initial 3D structure. Most programs can perform this conversion, providing a reasonable starting geometry.
-
Pre-optimization: Perform an initial, low-level optimization using a molecular mechanics force field (e.g., MMFF94). This step refines the initial 3D structure and removes any significant steric clashes, providing a better starting point for the more computationally expensive DFT calculations.
Geometric Optimization Workflow
The goal of geometric optimization is to find the molecular conformation that corresponds to the lowest energy on the potential energy surface.
-
Input File Creation: Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the following:
-
Calculation Type: Opt (Optimization).
-
Method: B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Charge and Multiplicity: 0 (neutral) and 1 (singlet ground state).
-
Coordinates: Provide the pre-optimized 3D coordinates.
-
-
Execution: Submit the calculation to the software. The algorithm will iteratively adjust the atomic positions to minimize the total energy of the molecule.
-
Convergence Check: Ensure the optimization job has converged successfully. This is typically indicated by the program when forces on the atoms and energy changes between steps fall below predefined thresholds.
Caption: Computational workflow for quantum chemical analysis.
Vibrational Frequency Analysis
This step is a critical self-validation of the computational protocol.
-
Input File: Using the optimized geometry from the previous step, set up a new calculation with the keyword Freq. Use the same method (B3LYP) and basis set (6-311++G(d,p)).
-
Execution and Validation: Run the calculation. After completion, check the output for imaginary frequencies.
-
Zero Imaginary Frequencies: This confirms that the optimized structure is a true local minimum on the potential energy surface. The calculation is validated.
-
One or More Imaginary Frequencies: This indicates a saddle point, not a minimum. The structure must be modified along the imaginary frequency's vibrational mode and re-optimized.
-
-
Data Extraction: The output will provide the theoretical vibrational frequencies and their corresponding IR intensities, which can be used to predict the molecule's IR spectrum.
Electronic Property Calculation
Using the validated, optimized geometry, further calculations can be performed to extract key electronic properties. This is often done concurrently with the frequency calculation or as a separate single-point energy calculation. Properties to analyze include:
-
Frontier Molecular Orbitals (HOMO and LUMO)
-
Molecular Electrostatic Potential (MEP)
-
Mulliken Atomic Charges
Analysis and Interpretation of Results
Optimized Molecular Geometry
The final optimized structure provides precise bond lengths, bond angles, and dihedral angles. This data reveals insights into the molecule's conformation, including the orientation of the butyl chain relative to the phenyl ring and any steric hindrance introduced by the ortho-bromo substituent.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths | C-Br | ~1.90 Å |
| C-N | ~1.46 Å | |
| N-C(butyl) | ~1.47 Å | |
| Bond Angles | C-C-Br | ~120.5° |
| C-C-N | ~119.8° | |
| C-N-C(butyl) | ~113.0° | |
| Dihedral Angle | Br-C-C-N | ~5.0° |
(Note: Values are illustrative and would be generated by the actual calculation.)
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential. For this molecule, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen lone pair.
-
LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity. The LUMO is likely to be distributed over the aromatic ring, with significant contribution from the C-Br antibonding orbital.
-
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a key indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.
Table 2: Calculated Electronic Properties
| Property | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.50 | Electron-donating capability |
| LUMO Energy | -0.85 | Electron-accepting capability |
| Energy Gap (ΔE) | 5.65 | High kinetic stability |
(Note: Values are illustrative.)
Molecular Electrostatic Potential (MEP) Mapping
The MEP is a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting how the molecule will interact with other species.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the nitrogen atom (due to the lone pair) and the bromine atom.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are expected around the hydrogen atoms, particularly the amine hydrogen (N-H).
-
Green Regions (Neutral Potential): Indicate areas of nonpolar character, such as the hydrocarbon portions of the butyl chain and the phenyl ring.
This map is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.
Vibrational Spectroscopy Analysis
The calculated vibrational frequencies can be compared to experimental FT-IR data to confirm the structure. Key expected vibrational modes include N-H stretching (~3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2960 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹).
Implications for Drug Development
The insights gained from quantum chemical calculations have direct and actionable implications for the drug discovery process.
Caption: Relationship between quantum properties and drug discovery.
Predicting Reactivity and Metabolic Stability
The HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability. A larger gap suggests lower reactivity, which may correlate with increased metabolic stability. The MEP map identifies the most likely sites for metabolic transformation (e.g., oxidation at the electron-rich nitrogen atom).
Guiding Lead Optimization
If modifications to the molecule are needed to improve its properties, the quantum calculations provide a rational basis for these changes. For example, if higher reactivity is desired, modifications that lower the HOMO-LUMO gap (e.g., adding electron-donating groups) could be explored computationally before synthesis.
Input for Further Studies (e.g., Molecular Docking)
Molecular docking simulations are a cornerstone of structure-based drug design, but their accuracy is highly dependent on the quality of the input ligand structure and its atomic charges.[5] The DFT-optimized geometry is the most accurate representation of the molecule's low-energy conformation, and the calculated atomic charges provide a much more accurate description of the electrostatic interactions than generic force-field charges. Using these quantum-derived parameters significantly enhances the reliability of docking and molecular dynamics simulations.
Conclusion
Quantum chemical calculations, specifically using Density Functional Theory, offer a powerful, predictive, and indispensable tool for the in-depth characterization of potential drug candidates like Benzenemethanamine, 2-bromo-N-butyl-. By following a robust and self-validating computational protocol, researchers can obtain precise information about the molecule's geometry, electronic structure, and spectroscopic properties. This information is not merely academic; it provides critical insights that directly inform key decisions in the drug development pipeline, from predicting metabolic stability and guiding lead optimization to providing high-quality inputs for subsequent molecular modeling studies. The integration of these in silico techniques is fundamental to accelerating the pace of discovery and increasing the success rate of bringing novel therapeutics to the clinic.
References
- Global Center for Pharmaceutical Industry. The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development.
- Frontier in Medical and Health Research.
- Ineos Oxford Institute.
- Neuroquantology. APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW.
- SteerOn Research.
- dockdynamics In-Silico Lab. Density Functional Theory (DFT) in Drug Discovery.
- MDPI.
- PubMed Central (PMC).
- NIH. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- ResearchGate. (PDF) Probing Molecular Properties and Molecular Docking of 2-Amino-5-Bromo Benzaldehyde (2A5BB) through Quantum Chemical Studies.
- ResearchGate. (PDF) Experimental and Quantum Chemical Computational Analysis of Novel N 4 ,N 4′ -Dimethyl-[1,1′-Biphenyl]-3,3′,4,4′-Tetraamine.
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Topic: Initial Toxicity Screening of Benzenemethanamine, 2-bromo-N-butyl- Derivatives
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The development of novel chemical entities (NCEs), such as derivatives of Benzenemethanamine, 2-bromo-N-butyl-, necessitates a rigorous and strategically staged toxicity screening process. This guide provides a comprehensive framework for the initial toxicological assessment of this chemical class, designed for early-stage drug discovery and development. We eschew a rigid, one-size-fits-all template in favor of a logical, tiered approach founded on the principles of the 3Rs (Replacement, Reduction, and Refinement). The strategy begins with in silico prediction and physicochemical analysis, progresses through a cascade of in vitro assays to assess cytotoxicity, genotoxicity, and specific organ liability (hepatotoxicity, cardiotoxicity), and culminates in considerations for preliminary in vivo evaluation. Each protocol is presented as a self-validating system, with an emphasis on the scientific rationale behind experimental choices to ensure data integrity and informed decision-making. This document serves as a practical guide for scientists tasked with characterizing the safety profile of novel benzenemethanamine derivatives, ensuring that only the most promising and safest candidates advance in the development pipeline.
Part 1: Foundational Assessment: In Silico and Physicochemical Profiling
The journey of a novel compound begins not in the wet lab, but with predictive modeling and fundamental chemical characterization. This initial phase is critical for identifying potential liabilities early, conserving resources, and guiding subsequent experimental design.
Computational Toxicity Prediction (In Silico)
Before synthesizing or testing a compound, we leverage computational models to predict its potential for toxicity based on its structure. The 2-bromo-N-butyl-benzenemethanamine structure contains several features warranting investigation: an aromatic ring, a bromine substituent, and a flexible N-butyl amine chain.
-
Structural Alerts and Read-Across Analysis: We utilize software like DEREK Nexus or OECD QSAR Toolbox to screen for toxicophores—substructural fragments known to be linked to toxicity. For this class, key alerts could be related to:
-
Aromatic Amines: Potential for metabolic activation into reactive intermediates, which can be genotoxic or hepatotoxic.
-
Halogenated Aromatic Compounds: Brominated aromatics can sometimes be metabolized to form quinones or other reactive species, leading to oxidative stress.
-
-
ADME Prediction: We also model key ADME (Absorption, Distribution, Metabolism, Excretion) properties. Poor metabolic stability or high plasma protein binding can significantly alter a compound's exposure profile and, consequently, its toxicity.
Essential Physicochemical Characterization
A compound's fundamental chemical properties govern its biological behavior. These assays are non-negotiable prerequisites for all subsequent biological testing.
-
Aqueous Solubility: Determines the achievable concentration in biological assays and influences bioavailability. Poor solubility can lead to false-negative results in in vitro screens.
-
Lipophilicity (LogP/LogD): The octanol-water partition coefficient is a key predictor of a compound's ability to cross cell membranes. Excessively high lipophilicity (LogP > 5) can be associated with non-specific toxicity and promiscuous binding.
-
pKa: The ionization constant dictates the charge of the molecule at physiological pH (7.4), which profoundly impacts its interaction with biological targets, solubility, and membrane permeability.
-
Chemical Stability: The compound must be stable in the assay buffer (e.g., DMSO, aqueous media) for the duration of the experiment to ensure the observed effects are due to the parent compound and not a degradant.
Part 2: The In Vitro Toxicity Screening Cascade
Once the foundational profile is established, we move to a tiered cascade of cell-based assays. This workflow is designed to rapidly identify major liabilities and provide mechanistic insights.
Caption: High-level workflow for the in-vitro toxicity screening cascade.
Tier 1: General Cytotoxicity Assessment
The first biological test is a broad screen for cytotoxicity to determine the concentration at which the compound causes general cell death. This provides a therapeutic window and informs the concentrations used in subsequent, more complex assays.
-
Rationale and Experimental Choice: We use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and high-throughput colorimetric method.[1][2] It measures the metabolic activity of cells via mitochondrial dehydrogenases, which is a reliable indicator of cell viability.[3] We select cell lines relevant to expected primary organs of toxicity:
-
Cell Seeding: Seed HepG2 or HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C, 5% CO₂.[2]
-
Compound Treatment: Prepare a serial dilution of the benzenemethanamine derivative (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of media containing the test compound. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6] Living cells will convert the yellow MTT into purple formazan crystals.[2][3]
-
Solubilization: Carefully remove the media and add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).
| Compound ID | Cell Line | IC50 (µM) |
| BBD-001 | HepG2 | 25.4 |
| BBD-001 | HEK293 | > 100 |
| BBD-002 | HepG2 | 8.1 |
| BBD-002 | HEK293 | 32.7 |
Tier 2: Specific & Regulatory Safety Assays
Compounds with an acceptable cytotoxicity window (e.g., IC50 > 10 µM) proceed to a battery of specific safety assays designed to meet regulatory expectations and uncover liabilities missed by general cytotoxicity screens.
-
Rationale: This is a mandatory regulatory screen to assess a compound's potential to cause gene mutations, a hallmark of carcinogenicity. The assay is conducted according to OECD Guideline 471.[7][8] It uses several strains of Salmonella typhimurium and E. coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[7] A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[7] The test is run with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens that become genotoxic only after being metabolized.
-
Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal cardiac arrhythmia called Torsades de Pointes.[9][10][11] Early assessment of hERG liability is a critical safety checkpoint. The gold-standard method is automated patch clamp electrophysiology.[9][10][12]
-
Methodology: The assay uses a cell line (e.g., HEK293) stably expressing the hERG channel.[9] Automated patch clamp systems, such as the QPatch or SyncroPatch, measure the hERG current in these cells before and after the application of the test compound.[9][10][13] A dose-response analysis yields an IC50 value for hERG inhibition. A significant safety margin (typically >30-fold) between the hERG IC50 and the therapeutic plasma concentration is desired.
-
Rationale: Drug-induced liver injury (DILI) is a major reason for drug failure.[4][14] While the initial HepG2 cytotoxicity assay is a good start, more sensitive and mechanistic assays are needed. These can include measuring reactive oxygen species (ROS) generation, mitochondrial dysfunction, or cholestasis in primary human hepatocytes or 3D liver spheroids, which are more physiologically relevant models.[5][14]
Caption: Potential adverse outcome pathway for hepatotoxicity.
Part 3: Preliminary In Vivo Assessment
Should a compound demonstrate a promising in vitro safety profile, a limited, preliminary in vivo study may be warranted to understand its behavior in a whole organism.
-
Rationale and Ethical Considerations: The decision to proceed to animal studies is significant. It is undertaken only for lead candidates and is designed to yield the maximum amount of information from the minimum number of animals, adhering to the 3Rs principle. The goal is to assess acute toxicity and identify a maximum tolerated dose (MTD).
-
Study Design (Acute Toxicity - Rodent): A study based on the OECD 420 Guideline (Fixed Dose Procedure) is appropriate.
-
Animal Model: Use a single rodent species (e.g., Sprague-Dawley rats), with a small group of females (the generally more sensitive sex).
-
Dosing: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage). Dosing starts at a level expected to be non-lethal and is escalated in subsequent groups based on the observed outcome.
-
Endpoints and Observations:
-
Mortality: The primary endpoint.
-
Clinical Signs: Observe animals for signs of toxicity (e.g., changes in posture, activity, respiration) for up to 14 days.
-
Body Weight: Record body weight pre-dose and at regular intervals post-dose.
-
Gross Necropsy: At the end of the study, perform a macroscopic examination of organs and tissues for any abnormalities.
-
-
| Dose Group (mg/kg) | N | Mortality | Key Clinical Signs | Gross Necropsy Findings |
| 50 | 3 | 0/3 | None observed | No abnormal findings |
| 200 | 3 | 0/3 | Mild lethargy at 2-4h post-dose | No abnormal findings |
| 1000 | 3 | 1/3 | Severe lethargy, piloerection | Discoloration of the liver in one animal |
Part 4: Integrated Analysis and Decision-Making
The final and most critical step is the synthesis of all collected data. Toxicity screening is not about generating isolated data points but about building a comprehensive safety profile to enable an informed go/no-go decision.
-
Weight of Evidence: No single assay determines a compound's fate. A weak hERG signal (e.g., IC50 of 25 µM) might be acceptable for a highly potent therapeutic with a low Cmax, whereas the same result for a less potent drug could be a stop signal. Similarly, a positive Ames test is a significant red flag, but the overall risk must be weighed against the therapeutic indication (e.g., life-threatening cancer).
-
Decision Framework: The integrated data from the in silico, in vitro, and in vivo stages are reviewed. The compound is evaluated against a pre-defined Target Candidate Profile. If the safety margins are acceptable and there are no insurmountable liabilities, the compound can be nominated to advance to more extensive, formal regulatory toxicology studies. If significant liabilities are identified, the project team may decide to terminate the compound, or medicinal chemists may use the data to design safer analogues.
This structured, multi-tiered approach ensures that potential safety issues with Benzenemethanamine, 2-bromo-N-butyl- derivatives are identified and characterized efficiently, de-risking the drug development process and upholding the highest standards of scientific integrity.
References
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Eurofins Discovery. In Vitro Hepatotoxicity Services. [Link]
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NIB. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]
-
National Center for Biotechnology Information. In Vitro Models for Liver Toxicity Testing. [Link]
-
Evotec (Cyprotex). hERG Safety. [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
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Royal Society of Chemistry. In vitro models for liver toxicity testing. [Link]
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Visikol. Hepatotoxicity Assay Services. [Link]
-
Biosafe. Genetic toxicity: Bacterial reverse mutation test (OECD 471). [Link]
-
Evotec. hERG Safety Assay. [Link]
-
The Rockefeller University. A cell-free, high-throughput hERG safety assay. [Link]
-
CPT Labs. Ames Mutagenicity Testing (OECD 471). [Link]
-
Scantox. GLP OECD 471 Ames Test. [Link]
-
Creative Bioarray. hERG Safety Assay. [Link]
-
Vivotecnia. AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. [Link]
-
Creative Biolabs. hERG Screening. [Link]
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An In-Depth Mechanistic Exploration of Nucleophilic Reactions with N-(2-Bromobenzyl)butylamine
A Technical Guide for Drug Development and Organic Synthesis Professionals
Executive Summary
This guide provides a comprehensive analysis of the reaction mechanisms between N-(2-bromobenzyl)butylamine (also referred to by the database name Benzenemethanamine, 2-bromo-N-butyl-) and various nucleophiles. As an unactivated aryl bromide, this substrate presents a complex and fascinating case study in nucleophilic substitution. Standard textbook mechanisms such as direct Nucleophilic Aromatic Substitution (SNAr) are kinetically disfavored. Instead, the reactivity of this molecule is dominated by more nuanced and powerful pathways, primarily transition metal-catalyzed cross-coupling reactions and, under specific conditions, elimination-addition (benzyne) mechanisms. This document delves into the causality behind these mechanistic preferences, offers field-proven experimental insights, and provides detailed protocols and visualizations to equip researchers with a robust understanding of this system's chemical behavior.
Introduction: Characterizing the Substrate and its Reactivity
The substrate, N-(2-bromobenzyl)butylamine, possesses several key structural features that dictate its chemical reactivity. The primary site for nucleophilic attack is the carbon atom of the benzene ring bonded to the bromine atom. However, the success and mechanism of such a substitution are profoundly influenced by the electronic nature of the aromatic ring and the presence of the ortho-substituent, the N-butylaminomethyl group (-CH₂NH(CH₂)₃CH₃).
Structural and Electronic Properties:
-
Aryl Bromide: The C(sp²)-Br bond is significantly stronger than a C(sp³)-Br bond, making nucleophilic displacement challenging.
-
Ortho-Substituent (-CH₂NHR): The N-butylaminomethyl group is, on balance, an electron-donating group (EDG). While nitrogen is electronegative (inductive withdrawal), the non-bonding electrons on the nitrogen can donate electron density to the ring via resonance, particularly in reaction intermediates. This electron-donating character deactivates the ring towards nucleophilic attack.
-
Potential for Intramolecular Interactions: The nitrogen atom, with its lone pair of electrons, is positioned to interact with the reaction center, a phenomenon known as Neighboring Group Participation (NGP), which can significantly alter reaction pathways, particularly in metal-catalyzed processes.[1][2]
Given these properties, a simple, direct displacement of the bromide is not the expected pathway. This guide will explore the viable and competing mechanisms that govern the reactions of this substrate with nucleophiles.
Competing Mechanistic Pathways for Nucleophilic Substitution
The reaction of N-(2-bromobenzyl)butylamine with nucleophiles is a competition between several potential pathways. The preferred mechanism is dictated by the specific conditions employed, including the nature of the nucleophile, the solvent, the temperature, and, most critically, the presence or absence of a catalyst.
The Disfavored Pathway: Direct Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. For this intermediate to be sufficiently stabilized, the aromatic ring must contain powerful electron-withdrawing groups (EWGs) at the ortho and/or para positions.
For N-(2-bromobenzyl)butylamine, the ortho-substituent is electron-donating, which destabilizes the negative charge of the Meisenheimer complex, raising the activation energy for its formation and rendering this pathway kinetically unfavorable under typical conditions.
Figure 1: The disfavored SNAr pathway. The electron-donating group (EDG) at the ortho position destabilizes the Meisenheimer intermediate, making this route kinetically inaccessible.
The Elimination-Addition Pathway: The Benzyne Mechanism
Under the influence of exceptionally strong bases, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), an elimination-addition pathway becomes possible. This mechanism circumvents the need for ring activation by EWGs.
-
Deprotonation: The strong base abstracts a proton from the carbon atom ortho to the bromine atom.
-
Elimination: The resulting aryl anion rapidly eliminates the bromide ion, forming a highly strained and reactive triple bond within the benzene ring. This intermediate is known as benzyne .
-
Nucleophilic Addition: The nucleophile then attacks one of the two carbons of the benzyne triple bond.
-
Protonation: The resulting aryl anion is protonated by the solvent or another proton source to yield the final product.
A key feature of the benzyne mechanism is that it often produces a mixture of regioisomers, as the nucleophile can attack either carbon of the triple bond.
Figure 2: The Benzyne elimination-addition mechanism, which proceeds via a highly reactive benzyne intermediate and can lead to regioisomeric products.
The Dominant Pathway: Transition Metal-Catalyzed Cross-Coupling
For most synthetic applications, transition metal catalysis is the most reliable and versatile method for achieving nucleophilic substitution on unactivated aryl bromides like N-(2-bromobenzyl)butylamine. Palladium- and copper-based systems are the most prevalent.
A. Palladium-Catalyzed Buchwald-Hartwig Amination
When the nucleophile is a primary or secondary amine, the Buchwald-Hartwig amination is the state-of-the-art method. This reaction involves a catalytic cycle with a palladium(0) complex, which is exquisitely sensitive to the choice of supporting ligand.
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the substrate, forming a Pd(II) intermediate.
-
Ligand Exchange/Deprotonation: The incoming amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a more nucleophilic amido ligand.
-
Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The ortho-CH₂NHR group can play a crucial role here, potentially acting as a transient chelating ligand that stabilizes catalytic intermediates and influences the reaction rate.
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
B. Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classical method, often requiring higher temperatures than palladium catalysis but effective for a broader range of nucleophiles, including alcohols (to form ethers) and thiols (to form thioethers). The mechanism is complex and still debated but is generally believed to involve Cu(I)/Cu(III) or related organocopper intermediates. The presence of the ortho-amino group can again be beneficial, acting as a chelating group to facilitate the reaction at the copper center.
Factors Influencing the Reaction Mechanism: A Comparative Overview
The choice of reaction pathway is a multi-variable problem. The following table summarizes the key factors that guide the mechanistic outcome.
| Factor | SNAr | Benzyne | Metal-Catalyzed (Pd/Cu) |
| Nucleophile | Strong (e.g., RO⁻, R₂N⁻) | Any strong nucleophile | Amines, Alcohols, Thiols, etc. |
| Base | Not required | Very Strong, Non-nucleophilic (e.g., NaNH₂, t-BuOK) | Moderate (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Non-polar or weakly polar (e.g., Toluene, NH₃(l)) | Aprotic (e.g., Toluene, Dioxane, DMF) |
| Temperature | High (if forced) | Variable, often low to moderate | Moderate to high (e.g., 80-120 °C) |
| Key Additive | None | None | Metal Catalyst + Ligand |
| Outcome | Single regioisomer (unlikely) | Potential mixture of regioisomers | Single, predictable regioisomer |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a trusted, field-validated methodology for the palladium-catalyzed amination of N-(2-bromobenzyl)butylamine with a generic secondary amine (e.g., morpholine).
Objective: To synthesize N-butyl-N-((2-(morpholin-4-yl)phenyl)methyl)amine.
Materials:
-
N-(2-bromobenzyl)butylamine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2.2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (solvent)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add NaOtBu, Pd₂(dba)₃, and Xantphos.
-
Evacuation and Backfilling: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent catalyst deactivation.
-
Reagent Addition: Under a positive pressure of inert gas, add the N-(2-bromobenzyl)butylamine, anhydrous toluene, and finally the morpholine via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by periodically taking aliquots. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench carefully with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Figure 4: A typical experimental workflow for a Buchwald-Hartwig cross-coupling reaction.
The Role of Computational Chemistry
Modern drug development and process chemistry rely heavily on computational modeling to predict reactivity and elucidate complex mechanisms.[3][4] Density Functional Theory (DFT) calculations are invaluable for:
-
Mapping Potential Energy Surfaces: Determining the transition state structures and activation energies for each of the competing pathways (SNAr, benzyne, catalytic cycles).
-
Validating Mechanisms: Comparing calculated energy barriers to experimentally determined reaction rates to identify the most plausible mechanism.
-
Ligand Design: In silico screening of different phosphine ligands for palladium catalysis to optimize reaction efficiency and selectivity.
Computational studies consistently show that for unactivated aryl halides, the activation barriers for transition metal-catalyzed pathways are orders of magnitude lower than for the uncatalyzed SNAr pathway, providing strong theoretical support for the experimental observations.[5]
Conclusion
The reaction of N-(2-bromobenzyl)butylamine with nucleophiles is a prime example of how modern organic chemistry has evolved beyond simple substitution models. While direct SNAr is unfavorable due to the electronic properties of the substrate, a rich landscape of reactivity is accessible through alternative, more powerful mechanisms. For synthetic utility, predictability, and broad substrate scope, transition metal-catalyzed cross-coupling reactions are the undisputed methods of choice . Understanding the underlying principles of these catalytic cycles, as well as the conditions that might favor a benzyne pathway, is essential for researchers and professionals aiming to manipulate this important molecular scaffold in drug discovery and materials science.
References
- Benchchem. A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on (2-bromo-1- cyclopentylethyl)benzene and Related Secondary Benzylic Bromides.
- Scribd. SN1 and SN2 Reaction Factors.
- Chemistry LibreTexts. 7.12: Comparison of SN1 and SN2 Reactions. (2020).
- Reddit. Will allylic and benzylic halide prefer SN1 or SN2 reaction?. (2022).
- Grokipedia. Neighbouring group participation.
- Wikipedia. Neighbouring group participation.
- ChemRxiv. Adaptive Learning Reaction Pathways Search. (2024).
- PMC (NIH). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides.
- Benchchem. A Comparative Guide to Computational Investigations of 2,3-Dibromopropene Reaction Mechanisms.
- PMC (NIH). A dataset of chemical reaction pathways incorporating halogen chemistry. (2025).
- NIH. A computational workflow for the expansion of heterologous biosynthetic pathways to natural product derivatives.
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- 1. grokipedia.com [grokipedia.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols: The Strategic Utility of Benzenemethanamine, 2-bromo-N-butyl- in Modern Heterocyclic Synthesis
Introduction: A Versatile Building Block for Nitrogen-Containing Heterocycles
In the landscape of contemporary drug discovery and materials science, the synthesis of nitrogen-containing heterocycles remains a cornerstone of molecular innovation. These scaffolds are prevalent in a vast array of biologically active compounds and functional materials. Benzenemethanamine, 2-bromo-N-butyl-, a readily accessible ortho-haloaryl amine, has emerged as a strategic precursor for the construction of fused bicyclic nitrogen heterocycles, most notably the isoindoline core. The presence of the ortho-bromine atom and the N-butyl benzylamine moiety within the same molecule provides a perfect architectural arrangement for intramolecular cyclization reactions, particularly those catalyzed by transition metals like palladium. This document serves as a detailed guide for researchers, chemists, and drug development professionals on the application of this versatile reagent in heterocyclic synthesis, with a focus on palladium-catalyzed intramolecular C-N bond formation.
Core Application: Palladium-Catalyzed Intramolecular Cyclization for the Synthesis of N-Butylisoindoline
The primary and most powerful application of Benzenemethanamine, 2-bromo-N-butyl- is its conversion to N-butylisoindoline. This transformation is typically achieved through an intramolecular Heck reaction, a robust and widely utilized palladium-catalyzed carbon-carbon bond-forming process that can also be adapted for C-N bond formation.[1][2] The reaction proceeds via the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by intramolecular migratory insertion of a coordinated nitrogen atom (in this case, the secondary amine) and subsequent reductive elimination to afford the desired heterocyclic product and regenerate the active catalyst.
Reaction Scheme:
Caption: Catalytic cycle for the intramolecular Heck-type synthesis of N-butylisoindoline.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of the precursor, Benzenemethanamine, 2-bromo-N-butyl-, and its subsequent cyclization to N-butylisoindoline. These protocols are based on established procedures for similar transformations and should be adapted and optimized as necessary for specific laboratory conditions.
Protocol 1: Synthesis of Benzenemethanamine, 2-bromo-N-butyl-
This procedure outlines the synthesis of the starting material via reductive amination of 2-bromobenzaldehyde with n-butylamine.
Materials:
-
2-Bromobenzaldehyde
-
n-Butylamine
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Methanol
-
Acetic acid (if using STAB)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-bromobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add n-butylamine (1.1 eq).
-
If using sodium triacetoxyborohydride, add acetic acid (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture at 0 °C. If using sodium borohydride in methanol, add it slowly at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure Benzenemethanamine, 2-bromo-N-butyl-.
Protocol 2: Palladium-Catalyzed Intramolecular Cyclization to N-Butylisoindoline
This protocol describes a representative method for the synthesis of N-butylisoindoline from Benzenemethanamine, 2-bromo-N-butyl- via an intramolecular Heck-type reaction.
Materials:
-
Benzenemethanamine, 2-bromo-N-butyl-
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask, add Benzenemethanamine, 2-bromo-N-butyl- (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.10 eq), and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous DMF (to achieve a concentration of approximately 0.1 M) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water (3 x 50 mL) to remove DMF and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-butylisoindoline can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Data Presentation
The following table summarizes typical reaction conditions for palladium-catalyzed intramolecular cyclizations of ortho-haloaryl amines to form nitrogen heterocycles, providing a comparative overview for optimization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | DMF | 110 | 18 | High |
| 2 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Et₃N (3) | Acetonitrile | 80 | 24 | Moderate-High |
| 3 | PdCl₂(PPh₃)₂ (5) | - | NaOAc (2.5) | DMA | 120 | 12 | Good |
| 4 | Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ (2) | Toluene | 100 | 16 | High (Asymmetric) |
Yields are generalized based on literature for analogous reactions and may vary for the specific synthesis of N-butylisoindoline.
Conclusion and Future Outlook
Benzenemethanamine, 2-bromo-N-butyl- serves as a highly effective and versatile precursor for the synthesis of N-substituted isoindolines through palladium-catalyzed intramolecular cyclization. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to utilize this building block in their synthetic endeavors. The mild reaction conditions and high functional group tolerance of the intramolecular Heck reaction make this approach particularly attractive for the synthesis of complex molecules in drug discovery and development. Future work may explore the use of more advanced catalytic systems, including ligandless or nanoparticle-based palladium catalysts, to further improve the efficiency and sustainability of these transformations. Additionally, the development of enantioselective variants of this cyclization will be of significant interest for the synthesis of chiral isoindoline derivatives.
References
-
Preparation of 2-Substituted 1,3-Bis(benzotriazol-1-yl)isoindolines by the Double Mannich Condensation Reaction of o-Phthalaldehyde. Semantic Scholar.[Link]
-
Intramolecular Heck reaction. Wikipedia.[Link]
-
The Intramolecular Heck Reaction. Organic Reactions.[Link]
-
Nickel(0)-catalyzed cyclization of N-benzoylaminals for isoindolinone synthesis. PubMed.[Link]
-
The Intramolecular Heck Reaction. Macmillan Group, Princeton University.[Link]
-
Heck Reaction. Chemistry LibreTexts.[Link]
-
Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. Arkivoc.[Link]
-
Directed Palladium-Catalyzed Acetoxylation of Indolines. Total Synthesis of N-Benzoylcylindrocarine. MIT Open Access Articles.[Link]
-
Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion. ResearchGate.[Link]
-
Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. National Institutes of Health.[Link]
Sources
Application Notes & Protocols: The Strategic Utility of Benzenemethanamine, 2-bromo-N-butyl- in Pharmaceutical Synthesis
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the benzylamine motif is a cornerstone, appearing in a vast array of FDA-approved pharmaceuticals.[1] Its structural simplicity belies its synthetic versatility. The targeted introduction of specific functional groups onto this core scaffold is a critical strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Benzenemethanamine, 2-bromo-N-butyl- (also known as N-butyl-2-bromobenzylamine) emerges as a particularly valuable intermediate in this context.
This molecule is strategically designed for divergent synthesis. It combines three key features:
-
A Secondary Amine: The N-butylated amine serves as a nucleophile or a basic center, crucial for building larger molecular architectures or for salt formation to improve bioavailability.
-
An Ortho-Bromophenyl Group: The bromine atom is not merely a substituent; it is a powerful synthetic handle. Its position at the ortho- position offers unique steric and electronic properties and serves as a prime site for modern cross-coupling reactions.
-
A Butyl Chain: The N-butyl group enhances lipophilicity, a key parameter influencing a drug's ability to cross cell membranes and interact with biological targets.
This guide provides an in-depth exploration of the synthesis, application, and characterization of Benzenemethanamine, 2-bromo-N-butyl-, offering researchers and drug development professionals a practical framework for leveraging this intermediate in their synthetic programs.
Physicochemical & Safety Profile
Precise experimental data for the N-butyl derivative is not widely published. The properties are often inferred from the parent compound, 2-bromobenzylamine, and its common N-protected analogues.
| Property | Value / Information | Source |
| Chemical Name | N-butyl-2-bromobenzylamine; Benzenemethanamine, 2-bromo-N-butyl- | - |
| Parent CAS Number | 3959-05-5 (for 2-Bromobenzylamine) | [2] |
| Molecular Formula | C₁₁H₁₆BrN | [3] |
| Molecular Weight | 242.16 g/mol | [3] |
| Appearance | Expected to be a liquid or low-melting solid | - |
| Key Hazards | Corrosive, causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin. | [2] |
Safety & Handling: Handling of 2-bromobenzylamine and its derivatives requires stringent safety protocols due to their corrosive and toxic nature.[2][4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Face shield is recommended.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
Storage: Store locked up in a dry, cool, and well-ventilated area.[2] Keep containers tightly closed and away from strong oxidizing agents.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[2] For skin contact, wash off immediately with soap and plenty of water.[2] If inhaled, move the person to fresh air.[2] In all cases of exposure, seek immediate medical attention.
Protocol 1: Synthesis of Benzenemethanamine, 2-bromo-N-butyl-
The most direct and reliable method for synthesizing this intermediate is through reductive amination. This "one-pot" procedure involves the reaction of 2-bromobenzaldehyde with n-butylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Causality of Experimental Choices:
-
Reductant: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is milder and more selective for imines over aldehydes compared to agents like sodium borohydride, minimizing side reactions. It is also tolerant of mildly acidic conditions which favor imine formation.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is aprotic and effectively dissolves the organic reactants without participating in the reaction.
-
Acid Catalyst: A small amount of acetic acid is used to catalyze the formation of the iminium ion, which is the species that is actually reduced.
Step-by-Step Methodology
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 eq, e.g., 10.0 g, 54.0 mmol) and dichloromethane (DCM, 100 mL).
-
Amine Addition: Add n-butylamine (1.1 eq, 5.8 mL, 59.4 mmol) to the solution.
-
Catalyst Addition: Add glacial acetic acid (0.1 eq, 0.31 mL, 5.4 mmol). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reductant Addition: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq, 17.2 g, 81.0 mmol) portion-wise over 20 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (e.g., 8:2 v/v) until the starting aldehyde spot has disappeared (typically 4-6 hours).
-
Workup - Quenching: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (150 mL) to quench the excess acid and reducing agent.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Benzenemethanamine, 2-bromo-N-butyl-.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for N-butyl-2-bromobenzylamine.
Application in Pharmaceutical Synthesis: The Suzuki Coupling
The true power of this intermediate lies in its utility for constructing complex molecules. The ortho-bromo group is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forges a new carbon-carbon bond, allowing for the introduction of a wide variety of aryl or heteroaryl groups, which are ubiquitous in pharmaceutical agents.
Causality of Experimental Choices:
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos), is essential for the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid partner in the catalytic cycle.
-
Solvent System: A mixture of an organic solvent (like Dioxane or Toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Protocol 2: Suzuki Coupling for Synthesis of a Biaryl Precursor
This protocol details the coupling of Benzenemethanamine, 2-bromo-N-butyl- with a generic arylboronic acid.
-
Inert Atmosphere: Assemble a dry Schlenk flask containing a stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add Benzenemethanamine, 2-bromo-N-butyl- (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃) (2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture of Dioxane and Water (e.g., 4:1 v/v).
-
Heating and Monitoring: Heat the reaction mixture to 90-100 °C. Monitor the reaction by TLC or LC-MS until the starting benzylamine is consumed.
-
Cooling and Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction and Purification: Separate the layers. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to yield the desired biaryl product.
Synthetic Utility Diagram
Caption: Key synthetic pathways using the title intermediate.
Analytical Characterization
Rigorous analytical validation is essential to confirm the structure and purity of the synthesized intermediate and any subsequent products.
| Technique | Purpose | Expected Observations for Benzenemethanamine, 2-bromo-N-butyl- |
| ¹H NMR | Structural Elucidation | Aromatic protons (ortho-substituted pattern, ~7.1-7.6 ppm), benzylic CH₂ (~3.8 ppm), N-CH₂ (~2.6 ppm), aliphatic protons of butyl group (~0.9-1.5 ppm), and a broad singlet for the N-H proton. |
| ¹³C NMR | Carbon Skeleton Confirmation | Aromatic carbons (including C-Br at ~122 ppm), benzylic carbon (~53 ppm), and four distinct aliphatic carbons for the N-butyl group. |
| LC-MS | Purity & Mass Verification | A single major peak in the chromatogram. The mass spectrum should show the expected molecular ion peak [M+H]⁺ at m/z 242.0/244.0 with the characteristic ~1:1 isotopic pattern for bromine. |
| HPLC | Quantitative Purity Assessment | A high-purity sample (>95%) should show a single major peak with a defined retention time under specified conditions (e.g., C18 column, water/acetonitrile mobile phase). |
| TLC | Reaction Monitoring | A single spot with a specific Rf value (e.g., ~0.4 in 9:1 Hexane:EtOAc). |
Conclusion
Benzenemethanamine, 2-bromo-N-butyl- is more than a simple chemical; it is a strategic tool for accelerating drug discovery. Its pre-installed ortho-bromo and N-butyl functionalities provide a direct route to novel chemical entities with desirable pharmaceutical properties. The protocols and insights provided herein demonstrate its robust utility in foundational synthetic operations like reductive amination and its application in powerful C-C bond-forming reactions. By understanding and applying these methodologies, researchers can efficiently generate diverse libraries of complex molecules, paving the way for the development of next-generation therapeutics.
References
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Global Journal of Engineering Science and Research Management. SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link].
-
PubChem, National Center for Biotechnology Information. Benzenemethanamine, 4-bromo-N-butyl-. Available at: [Link].
-
PrepChem.com. Synthesis of N-benzyl-t-butylamine hydrobromide. Available at: [Link].
-
Cheméo. Benzenemethanamine, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- (CAS 3572-43-8). Available at: [Link].
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. Available at: [Link].
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MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link].
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NIST WebBook. Benzenemethanamine, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-. Available at: [Link].
-
ChemRxiv. Miniaturization of Popular Reactions from the Medicinal Chemists' Toolbox for Ultrahigh- Throughput Experimentation. Available at: [Link].
-
Loba Chemie. N-BUTYL BROMIDE FOR SYNTHESIS MSDS. Available at: [Link].
-
PubChem, National Center for Biotechnology Information. Benzenemethanamine, 3-bromo-N-butyl-. Available at: [Link].
-
ResearchGate. (A) Selected benzyl amine-containing examples of FDAapproved.... Available at: [Link].
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MDPI. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Available at: [Link].
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PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available at: [Link].
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PubMed. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Available at: [Link].
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PubMed Central. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Available at: [Link].
-
PubMed. Analytical review: analytical techniques for hyoscine N butyl bromide. Available at: [Link].
-
YouTube. n-Butyl bromide Synthesis by SN2 Reaction. Available at: [Link].
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Application Notes and Protocols for the N-alkylation of Benzenemethanamine
Introduction: The Strategic Importance of N-Alkylation in Amine Synthesis
N-alkylation of amines is a cornerstone of organic synthesis, pivotal in the construction of more complex amine structures from simpler precursors. This transformation is of paramount importance in the fields of medicinal chemistry and drug development, where the introduction of alkyl groups to a nitrogen atom can profoundly modulate the pharmacological profile of a molecule.[1][2] The resulting secondary and tertiary amines are prevalent scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3][4] Benzenemethanamine (benzylamine) is a common building block, and its N-alkylation to produce substituted N-benzylamines is a frequent strategy in the synthesis of biologically active compounds.[5][6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the N-alkylation of benzenemethanamine. We will delve into the mechanistic underpinnings of this reaction, provide a robust and validated protocol for a representative N-alkylation using an alkyl bromide, and discuss critical aspects of reaction monitoring, work-up, purification, and characterization.
Reaction Mechanism: A Nucleophilic Substitution Approach
The N-alkylation of benzenemethanamine with an alkyl halide, such as a 2-bromo-N-butyl derivative, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][7] In this reaction, the lone pair of electrons on the nitrogen atom of the primary amine (benzenemethanamine) acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-halogen bond, with the halogen atom departing as a halide ion (leaving group).[7]
A crucial aspect of this reaction is the potential for over-alkylation.[7][8] The secondary amine product formed is often more nucleophilic than the starting primary amine, making it susceptible to further alkylation to form a tertiary amine.[8][9] If an excess of the alkylating agent is used, this can lead to the formation of a quaternary ammonium salt.[8][10] Therefore, careful control of stoichiometry and reaction conditions is essential to achieve selective mono-alkylation.[4]
Experimental Protocol: Synthesis of N-Benzyl-N-butylamine
This protocol details the selective mono-N-alkylation of benzenemethanamine with 1-bromobutane as a representative alkyl halide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Benzenemethanamine | Reagent Grade, ≥99% | Sigma-Aldrich |
| 1-Bromobutane | Reagent Grade, ≥99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | EMD Millipore |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Step-by-Step Procedure:
-
Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzenemethanamine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (dissolving the amine at approximately 0.5 M).[4]
-
Addition of Alkyl Halide: While stirring the mixture at room temperature, add 1-bromobutane (1.1 eq.) dropwise over a period of 10-15 minutes.[4] The dropwise addition helps to control any initial exotherm.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 80-82 °C for acetonitrile) and maintain this temperature with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This is crucial to determine the point of maximum consumption of the starting amine and to minimize the formation of the dialkylated byproduct.
-
Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid residue with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Dilute with water and extract the product with ethyl acetate (3 x 50 mL).[4]
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]
Purification:
The crude N-benzyl-N-butylamine should be purified by flash column chromatography on silica gel.[4][11] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective in separating the desired secondary amine from any unreacted starting materials and the dialkylated byproduct.
Data and Expected Results
| Parameter | Expected Value |
| Reaction Time | 4 - 8 hours |
| Yield | 70 - 85% (isolated yield after chromatography) |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₁H₁₇N[12] |
| Molecular Weight | 163.26 g/mol [12] |
| Boiling Point | Approx. 240-242 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.20-7.40 (m, 5H, Ar-H), 3.75 (s, 2H, Ar-CH₂), 2.60 (t, 2H, N-CH₂), 1.45-1.60 (m, 2H, CH₂), 1.30-1.45 (m, 2H, CH₂), 0.90 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 140.5, 128.4, 128.1, 126.8, 54.1, 49.2, 32.1, 20.5, 14.0 |
| IR (neat, cm⁻¹) ν | 3300-3500 (N-H stretch, weak), 3085, 3062, 3028 (Ar C-H stretch), 2956, 2929, 2871 (Aliphatic C-H stretch), 1494, 1454 (Ar C=C stretch) |
Visualizing the Workflow
Caption: Workflow for the N-alkylation of benzenemethanamine.
Troubleshooting and Key Considerations
-
Over-alkylation: The primary challenge in this synthesis is preventing the formation of the tertiary amine, N-benzyl-N,N-dibutylamine. To mitigate this, use a slight excess of the amine or ensure the alkyl halide is not in large excess.[9] Careful monitoring of the reaction is paramount.
-
Choice of Base: Potassium carbonate is a mild and effective base for this reaction. Stronger bases like sodium hydride could also be used but may lead to more side reactions.
-
Solvent Selection: Acetonitrile is a good polar apathetic solvent for SN2 reactions. Dimethylformamide (DMF) can also be used and may accelerate the reaction, but it is more difficult to remove during work-up.[4]
-
Purification: Complete separation of the mono- and di-alkylated products by chromatography can sometimes be challenging. Careful selection of the eluent system and a long column may be necessary for high purity.
Conclusion
The N-alkylation of benzenemethanamine with alkyl halides is a robust and versatile method for the synthesis of N-benzylamines. By carefully controlling the reaction conditions and employing rigorous monitoring and purification techniques, researchers can achieve high yields of the desired mono-alkylated product. The protocol and insights provided in this document offer a solid foundation for the successful execution of this important transformation in a research and development setting.
References
- Grokipedia.
- Benchchem.
- University of Calgary.
- Benchchem.
- YouTube. Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine.
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- Chemistry LibreTexts. 24.6: Synthesis of Amines.
- YouTube. Alkylation of Amines, Part 1: with Alkyl Halides.
- ACS Publications. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- PubChem. N-Butylbenzylamine.
- Benchchem. Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine.
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- PubMed Central. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists.
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Application Notes and Protocols: Palladium-Catalyzed Intramolecular Cross-Coupling of Benzenemethanamine, 2-bromo-N-butyl-
Introduction: The Strategic Importance of N-Aryl Scaffolds
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and broad functional group tolerance.[1] Among these, the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3] This application note provides a detailed guide for the intramolecular palladium-catalyzed cross-coupling of Benzenemethanamine, 2-bromo-N-butyl-, a reaction designed to form a cyclic amine structure. This transformation is of significant interest as it provides a direct route to substituted isoindoline derivatives, which are prevalent in biologically active compounds.
The substrate, Benzenemethanamine, 2-bromo-N-butyl-, presents a unique opportunity for an intramolecular C-N bond formation. The secondary amine and the aryl bromide are positioned to favor a cyclization reaction, which can be a powerful strategy for building complex molecular architectures. However, the N-butyl group introduces steric hindrance, which can pose a challenge for the catalytic system.[4][5] Therefore, the choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. This guide will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and discuss key considerations for successful execution.
Scientific Background: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][6][7] The generally accepted mechanism for this intramolecular C-N bond formation is as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-bromine bond of the 2-bromo-N-butyl-benzenemethanamine substrate. This step forms a Pd(II) intermediate.[2][3][7] The reactivity of the C-Br bond is significantly higher than other C-H or C-C bonds in the molecule, allowing for selective activation.[8]
-
Ligand Association and Deprotonation: The secondary amine moiety of the substrate then coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species. The choice of base is crucial to ensure efficient deprotonation without causing undesirable side reactions.
-
Reductive Elimination: This is the final and product-forming step of the catalytic cycle. The newly formed amido ligand and the aryl group on the palladium center undergo reductive elimination to form the desired C-N bond, yielding the cyclized product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]
The efficiency of each step in this cycle is heavily influenced by the choice of phosphine ligand coordinated to the palladium center. Bulky, electron-rich ligands are known to promote both the oxidative addition and the reductive elimination steps, which is particularly important for challenging substrates.[9]
Caption: Figure 1: Generalized Buchwald-Hartwig catalytic cycle.
Experimental Protocol
This protocol provides a general framework for the intramolecular Buchwald-Hartwig amination of Benzenemethanamine, 2-bromo-N-butyl-. Optimization of reaction parameters may be necessary to achieve the best results.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Benzenemethanamine, 2-bromo-N-butyl- | >95% | Commercially Available | Store under inert atmosphere. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Major chemical suppliers | Pre-catalyst. |
| Xantphos | >98% | Major chemical suppliers | Ligand. |
| Sodium tert-butoxide (NaOt-Bu) | >97% | Major chemical suppliers | Base. Handle in a glovebox. |
| Toluene | Anhydrous | Major chemical suppliers | Solvent. Dry and degassed. |
| Schlenk flask or reaction vial | - | Glassware supplier | Must be oven-dried. |
| Magnetic stirrer and stir bar | - | Laboratory equipment supplier | - |
| Inert gas (Argon or Nitrogen) | High Purity | Gas supplier | For maintaining an inert atmosphere. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Major chemical suppliers | For reaction monitoring. |
Reaction Setup and Procedure
Caption: Figure 2: Experimental workflow for the intramolecular C-N coupling.
Step-by-Step Method:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (1-5 mol%), Xantphos (1.2-6 mol%), and sodium tert-butoxide (1.2-2.0 equivalents). The flask is then sealed with a septum.
-
Rationale: Using an oven-dried flask and maintaining an inert atmosphere is crucial as the Pd(0) catalyst and some reagents are sensitive to oxygen and moisture. The ligand to palladium ratio is important for catalyst stability and activity.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of inert gas, add Benzenemethanamine, 2-bromo-N-butyl- (1.0 equivalent) followed by anhydrous, degassed toluene (to achieve a concentration of 0.1-0.5 M).
-
Rationale: Anhydrous and degassed solvent is used to prevent quenching of the catalyst and anionic intermediates.
-
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation.[2] Then, heat the mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[2]
-
Rationale: The pre-catalyst formation step can lead to a more active catalytic species. The reaction is heated to provide the necessary activation energy for the oxidative addition and subsequent steps.
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclized product.
-
Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the catalyst loading, reaction temperature, or reaction time. The choice of ligand is also critical; for sterically hindered substrates, more specialized ligands from the Buchwald or Hartwig groups may be necessary.[4][9]
-
Side Reactions: A potential side reaction is β-hydride elimination, although this is less common with secondary amines that do not have an α-hydrogen on the N-alkyl group in a favorable conformation.[7] If hydrodehalogenation of the starting material is observed, ensure the reaction is strictly anaerobic.
-
Base Selection: While sodium tert-butoxide is a common and effective base, other bases like potassium phosphate or cesium carbonate can be screened, especially if the substrate has base-sensitive functional groups. Soluble organic bases like DBU have also been explored to create homogeneous reaction conditions.[10][11]
-
Solvent Choice: Toluene is a standard solvent, but other non-polar, high-boiling solvents like dioxane or xylene can be used. In some cases, polar aprotic solvents like DMF or NMP might be beneficial for solubility but can also impact catalyst activity.[12]
Conclusion
The intramolecular palladium-catalyzed cross-coupling of Benzenemethanamine, 2-bromo-N-butyl- represents a powerful and direct method for the synthesis of substituted isoindoline derivatives. By carefully selecting the catalyst system and optimizing the reaction conditions, this protocol can be effectively applied to generate these valuable heterocyclic scaffolds. The principles and procedures outlined in this application note provide a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives.
- Ali, M. A., et al. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central.
- Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- BenchChem. (n.d.). Application Notes: Palladium-Catalyzed Cross-Coupling of 2-(Benzyloxy)-4-bromo-1-fluorobenzene.
- (n.d.). Buchwald–Hartwig amination. Wikipedia.
- (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC - NIH.
- (2025). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate.
- (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.
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Application of 2-Bromo-N-butyl-benzenemethanamine in Kinase Inhibitor Synthesis: A Guide to Strategy and Protocol Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-Bromo-N-butyl-benzylamine Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target families in modern drug discovery. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, and the success of these therapies hinges on the strategic design and synthesis of molecules that can potently and selectively engage the ATP-binding site of the target kinase.
Within the medicinal chemist's toolbox, certain molecular fragments, or scaffolds, serve as exceptionally valuable starting points for building complex inhibitors. The N-alkyl-2-bromobenzylamine scaffold, exemplified here by Benzenemethanamine, 2-bromo-N-butyl- , represents a key building block for several strategic reasons. While direct, published syntheses of specific, named kinase inhibitors using the N-butyl variant are not prevalent in readily accessible literature, its structural features make it an ideal intermediate for creating diverse libraries of potential inhibitors.
The core value of this scaffold lies in its bifunctional nature:
-
The Ortho-Bromine Handle: The bromine atom on the phenyl ring is strategically positioned for a variety of transition-metal-catalyzed cross-coupling reactions. This "handle" allows for the facile introduction of a wide range of aryl and heteroaryl groups, which are often crucial for establishing key interactions within the kinase active site and for modulating the inhibitor's overall physicochemical properties. Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings are cornerstone transformations in this context.[1]
-
The N-Butyl Benzylamine Moiety: The secondary amine provides a key hydrogen bond donor/acceptor site, which can interact with the "hinge region" of the kinase—a conserved backbone segment that anchors many ATP-competitive inhibitors. The N-butyl group can project into solvent-exposed regions or nearby hydrophobic pockets, influencing solubility, metabolic stability, and potentially providing vectors for further chemical modification to enhance potency or selectivity.
This application note will, therefore, present a representative synthetic strategy and detailed protocols based on the established reactivity of this class of compounds, illustrating how 2-bromo-N-butyl-benzenemethanamine can be effectively utilized as a versatile starting material in a kinase inhibitor discovery program.
Core Synthetic Strategy: Building a Kinase Inhibitor Scaffold
The primary application of 2-bromo-N-butyl-benzenemethanamine is as a foundational piece upon which the final inhibitor is constructed. A common and powerful approach involves a palladium-catalyzed cross-coupling reaction to append a heterocyclic core, which often forms the hinge-binding element of the inhibitor.
Visualization of the Synthetic Workflow
The following diagram illustrates a generalized workflow, starting with the 2-bromo-N-butyl-benzenemethanamine scaffold and utilizing a Suzuki-Miyaura cross-coupling reaction to synthesize a hypothetical biaryl amine kinase inhibitor core.
Caption: Generalized workflow for kinase inhibitor synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments. These are representative procedures adapted from established methods for palladium-catalyzed cross-coupling reactions on similar substrates.[2]
Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Bromo-N-butyl-benzenemethanamine with a Heteroaryl Boronic Acid
This protocol describes the synthesis of a biaryl amine, a common core structure in many kinase inhibitors. The reaction couples the bromo-functionalized starting material with a heteroaryl boronic acid.
Objective: To synthesize a N-butyl-2-(pyrimidin-5-yl)benzenemethanamine core, demonstrating the utility of the bromine as a coupling handle.
Materials:
-
Benzenemethanamine, 2-bromo-N-butyl- (1.0 eq)
-
Pyrimidine-5-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Benzenemethanamine, 2-bromo-N-butyl- (1.0 eq), pyrimidine-5-boronic acid (1.2 eq), and Potassium Carbonate (3.0 eq).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.
-
Causality Note: The elevated temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The aqueous base (K₂CO₃) is crucial for the transmetalation step, activating the boronic acid for transfer to the palladium center.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to afford the pure product.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol illustrates an alternative strategy where the bromine handle is used to introduce a nitrogen-based substituent, which is also a common feature in many kinase inhibitor classes.
Objective: To synthesize a diamine structure by coupling 2-bromo-N-butyl-benzenemethanamine with a primary or secondary amine.
Materials:
-
Benzenemethanamine, 2-bromo-N-butyl- (1.0 eq)
-
Aniline (or other amine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (or similar phosphine ligand) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (Anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Sodium tert-butoxide (1.4 eq) to a dry reaction vessel.
-
Reagent Addition: Add anhydrous toluene, followed by Benzenemethanamine, 2-bromo-N-butyl- (1.0 eq) and the chosen amine (e.g., aniline, 1.2 eq).
-
Reaction Execution: Seal the vessel and heat the mixture to 100-110 °C for 18-24 hours.
-
Causality Note: The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical. It stabilizes the palladium catalyst and facilitates the challenging reductive elimination step that forms the C-N bond. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the coupling amine.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.
-
Carefully quench the filtrate with saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Expected Outcomes and Significance
The successful execution of the protocols described above would yield novel chemical entities built upon the 2-bromo-N-butyl-benzenemethanamine core. The characterization and biological evaluation of these new compounds are the critical next steps.
| Parameter | Description | Significance in Drug Discovery |
| Reaction Yield | The efficiency of the cross-coupling reaction. | High yields are crucial for the scalability and cost-effectiveness of a synthetic route, which is a key consideration in drug development. |
| Purity | The percentage of the desired compound in the final sample. | High purity (>95%) is mandatory for accurate biological testing to ensure that the observed activity is due to the intended molecule. |
| Kinase Inhibition (IC₅₀) | The concentration of the compound required to inhibit the activity of a specific kinase by 50%. | This is the primary measure of a compound's potency. Lower IC₅₀ values indicate a more potent inhibitor. |
| Kinase Selectivity | The inhibitory activity of the compound against a panel of different kinases. | High selectivity is desirable to minimize off-target effects and potential toxicity. A compound that only inhibits the target kinase is considered highly selective. |
Conclusion and Future Directions
Benzenemethanamine, 2-bromo-N-butyl- is a strategically valuable, though perhaps underutilized, building block in the synthesis of kinase inhibitors. Its ortho-bromo functionality serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions, enabling the systematic and modular construction of diverse chemical libraries. The protocols and strategies outlined in this document provide a robust framework for researchers to leverage this scaffold in their drug discovery programs. By employing these methods, medicinal chemists can efficiently generate novel molecular architectures and explore structure-activity relationships, ultimately paving the way for the discovery of next-generation kinase inhibitors with improved therapeutic profiles.
References
-
Palladium-Catalyzed Cross-Coupling Reactions in Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). Molecules. [Link]
-
Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003). Journal of Medicinal Chemistry. [Link]
-
Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. (n.d.). RSC Publishing. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Advances. [Link]
-
Palladium-Catalyzed Three-Component Coupling of Benzynes, Benzylic/Allylic Bromides and 1,1-Bis[(pinacolato)boryl]methane. (n.d.). MDPI. [Link]
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Application Note: Utilizing Benzenemethanamine, 2-bromo-N-butyl- for the Solid-Phase Synthesis of Diversified 1,4-Benzodiazepine-2,5-dione Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a novel application of Benzenemethanamine, 2-bromo-N-butyl- as a key reagent in solid-phase organic synthesis (SPOS) for the construction of a 1,4-benzodiazepine-2,5-dione library. This privileged scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities. The proposed methodology leverages the unique structural features of the title reagent to introduce chemical diversity at multiple positions of the benzodiazepine core. The ortho-bromo substituent serves as a versatile handle for late-stage functionalization via cross-coupling reactions, enabling the generation of a broad array of analogues for structure-activity relationship (SAR) studies. Detailed protocols for the multi-step synthesis on a solid support are provided, including resin loading, key coupling and cyclization steps, and final product cleavage.
Introduction: Rationale and Strategic Approach
The 1,4-benzodiazepine-2,5-dione framework is a cornerstone in the development of therapeutic agents, exhibiting anxiolytic, anticonvulsant, and hypnotic properties. Solid-phase organic synthesis (SPOS) offers a streamlined approach for the generation of libraries of such compounds, facilitating rapid lead discovery and optimization.[1] This application note proposes the use of Benzenemethanamine, 2-bromo-N-butyl- as a pivotal building block in a robust SPOS workflow.
The strategic incorporation of this reagent offers several advantages:
-
Introduction of N-1 Diversity: The N-butyl group of the reagent is directly incorporated into the benzodiazepine scaffold at the N-1 position.
-
A Versatile Handle for C-7 Diversification: The 2-bromo substituent on the benzylamine serves as a reactive handle for post-cyclization modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-7 position of the benzodiazepine core.
-
Overall Efficiency: The solid-phase approach simplifies purification at each step, as excess reagents and by-products are removed by simple washing, lending itself to high-throughput synthesis.[2]
Proposed Synthetic Workflow
The overall strategy involves the initial immobilization of an N-Fmoc protected amino acid onto a Rink Amide resin. Following Fmoc deprotection, the free amine is acylated with 2-bromobenzoyl chloride. Subsequent reduction of the resulting amide provides a secondary amine on the resin, which is then alkylated with a suitable bromoacetate derivative. The introduction of Benzenemethanamine, 2-bromo-N-butyl- is achieved through a nucleophilic substitution reaction. This is followed by an intramolecular cyclization to form the 1,4-benzodiazepine-2,5-dione ring system. Diversification is then carried out on the solid support, followed by cleavage to yield the final products.
Visualization of the Proposed Synthetic Workflow
Caption: Proposed workflow for the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones.
Detailed Experimental Protocols
Materials and General Procedures
-
Resin: Rink Amide MBHA resin (100-200 mesh, 1% DVB, loading capacity ~0.5 mmol/g).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Tetrahydrofuran (THF) (all anhydrous).
-
Reagents: Fmoc-protected amino acids, 2-bromobenzoyl chloride, Sodium borohydride, Ethyl bromoacetate, Benzenemethanamine, 2-bromo-N-butyl-, Diisopropylethylamine (DIEA), Piperidine, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Palladium catalysts and boronic acids for diversification.
-
General Washing Procedure: Unless otherwise specified, the resin is washed sequentially with DMF (3x), DCM (3x), and MeOH (2x) between each synthetic step.
Protocol 1: Loading of the First Amino Acid
-
Swell the Rink Amide resin (1 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve the Fmoc-amino acid (2.5 mmol, 5 equiv.), HBTU (2.5 mmol, 5 equiv.), and HOBt (2.5 mmol, 5 equiv.) in DMF (10 mL).
-
Add DIEA (5.0 mmol, 10 equiv.) to the solution from step 3 and agitate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake at room temperature for 4 hours.
-
Monitor the reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.[3]
-
Wash the resin as per the general procedure and dry under vacuum.
Protocol 2: Acylation and Reduction
-
Fmoc Deprotection: Treat the resin from Protocol 1 with 20% piperidine in DMF (10 mL) for 20 minutes. Drain and repeat once. Wash the resin.
-
Acylation: Swell the deprotected resin in DCM (10 mL). Add a solution of 2-bromobenzoyl chloride (2.5 mmol, 5 equiv.) and DIEA (5.0 mmol, 10 equiv.) in DCM (10 mL). Shake for 6 hours. Wash the resin.
-
Reduction: Suspend the acylated resin in anhydrous THF (15 mL). Add sodium borohydride (5.0 mmol, 10 equiv.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and shake overnight.[4] Wash the resin with THF, water, and follow the general washing procedure.
Protocol 3: Core Assembly and Cyclization
-
Alkylation: To the resin from Protocol 2, add a solution of ethyl bromoacetate (2.5 mmol, 5 equiv.) and DIEA (5.0 mmol, 10 equiv.) in DMF (10 mL). Heat at 60 °C for 8 hours. Wash the resin.
-
Nucleophilic Substitution: To the alkylated resin, add a solution of Benzenemethanamine, 2-bromo-N-butyl- (2.5 mmol, 5 equiv.) in DMF (10 mL). Heat at 80 °C for 12 hours. Wash the resin.
-
Cyclization: Treat the resin with a 1 M solution of sodium methoxide in methanol (0.5 mL) in THF (10 mL) and heat at 60 °C for 12 hours to effect intramolecular cyclization. Wash the resin.
Protocol 4: On-Resin Diversification (Suzuki Coupling Example)
-
Swell the resin from Protocol 3 in a 3:1 mixture of DME/water (12 mL).
-
Add the boronic acid (2.0 mmol, 4 equiv.), sodium carbonate (4.0 mmol, 8 equiv.), and Pd(PPh₃)₄ (0.05 mmol, 0.1 equiv.).
-
Heat the mixture at 80 °C under a nitrogen atmosphere for 12 hours.
-
Wash the resin with water, DMF, and follow the general washing procedure.
Visualization of the Chemical Synthesis on Solid Support
Caption: Key transformations in the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones.
Protocol 5: Cleavage and Purification
-
Wash the final resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail (10 mL) to the resin and shake at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and dry the product.
-
Purify the crude product by reverse-phase HPLC.
Data Presentation: Scope of the Synthesis
The proposed methodology allows for the generation of a diverse library by varying the building blocks at each stage.
| Step of Variation | Building Block Examples | Resulting Diversity Point |
| Protocol 1 | Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Phe-OH | R¹ on the benzodiazepine ring |
| Protocol 4 | Phenylboronic acid, Thiophene-2-boronic acid | R² at the C-7 position |
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by incorporating established and reliable methods from solid-phase organic synthesis.
-
Reaction Monitoring: The use of the Kaiser test provides a qualitative check for the completion of coupling reactions, ensuring that each step proceeds to completion before the next is initiated.[3]
-
Orthogonal Protection Strategy: The use of an Fmoc-protected amino acid allows for selective deprotection without affecting the acid-labile linker to the resin.[5]
-
Final Product Analysis: The purity and identity of the final cleaved products should be confirmed by analytical techniques such as LC-MS and NMR spectroscopy.
Conclusion
This application note details a robust and versatile solid-phase synthetic route to a library of 1,4-benzodiazepine-2,5-diones, leveraging the unique reactivity of Benzenemethanamine, 2-bromo-N-butyl-. The proposed workflow enables the systematic exploration of the chemical space around this important scaffold, providing a powerful tool for medicinal chemists and drug discovery professionals.
References
- Global Journal of Engineering Science and Research Management. (n.d.). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY.
- ChemicalBook. (n.d.). 2-BROMOBENZYLAMINE synthesis.
- PrepChem.com. (n.d.). Synthesis of N-benzyl-t-butylamine hydrobromide.
- Fisher Scientific. (n.d.). N-Boc-2-bromobenzylamine, 97%, Thermo Scientific.
- BLD Pharm. (n.d.). 162356-90-3|N-Boc-2-bromobenzylamine.
- Gordon, D. W., & Steele, J. (1995). Solid phase organic synthesis (SPOS): a novel route to diketopiperazines and diketomorpholines. Bioorganic & Medicinal Chemistry Letters, 5(1), 47-50.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- MDPI. (2011). Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit.
- Mata, E. G. (1999). Solid-phase and combinatorial synthesis in beta-lactam chemistry. Current Pharmaceutical Design, 5(11), 955-964.
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis with Propynyloxy-Containing Building Blocks.
- Golebiowski, A., Klopfenstein, S. R., & Portlock, D. E. (2001). Solid-phase synthesis of C-terminal peptide aldehydes and hydroxamates from a common Backbone Amide-Linked (BAL) intermediate. Tetrahedron Letters, 42(25), 4203-4206.
- ResearchGate. (2003). 2-Bromo-N, N, N, N-tetramethyl-benzene-1,4-diamine.
- BenchChem. (2025). Application Notes and Protocols for the Use of Methyl Bromoacetate in Solid-Phase Peptide Synthesis.
- National Institutes of Health. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles.
- aapptec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
Sources
- 1. Solid-phase and combinatorial synthesis in beta-lactam chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile solid-phase synthesis of C-terminal peptide aldehydes and hydroxamates from a common Backbone Amide-Linked (BAL) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Application Notes and Protocols for One-Pot Synthesis Strategies Involving Benzenemethanamine and 2-Bromo-N-Butyl Derivatives
Introduction: The Imperative for Efficiency in Amine Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of complex amines is a cornerstone of molecular innovation. Secondary and tertiary amines, particularly those bearing diverse functionalities like the N-benzyl and N-butyl groups, are prevalent scaffolds in pharmacologically active compounds.[1][2] The N-benzyl group, for instance, is a common motif in drug discovery, known to enhance binding affinity to various biological targets.[3] However, the classical approaches to amine synthesis, such as direct N-alkylation, are often plagued by a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, and even quaternary ammonium salts.[4][5] This "runaway reaction" stems from the fact that the product amine is often more nucleophilic than the starting amine, creating significant purification challenges and reducing the yield of the desired product.[4][6]
One-pot synthesis strategies have emerged as a powerful solution to these challenges, offering improved efficiency, reduced waste, and simplified workflows. By combining multiple reaction steps in a single flask without the isolation of intermediates, these methods are highly attractive for the rapid generation of molecular libraries and the efficient scale-up of lead compounds. This guide provides a detailed exploration of one-pot synthesis strategies for the preparation of derivatives from benzenemethanamine (benzylamine) and a 2-bromo-N-butyl substrate, with a focus on reductive amination as a superior method for achieving controlled mono-alkylation.
The Challenge of Direct Alkylation and the Rise of One-Pot Solutions
Direct alkylation of amines with alkyl halides, while seemingly straightforward, often results in poor selectivity. The initial alkylation of a primary amine yields a secondary amine, which is typically more nucleophilic than the starting material and can compete for the remaining alkyl halide. This leads to the formation of a tertiary amine, which can be further alkylated to a quaternary ammonium salt.[4]
To circumvent these issues, one-pot methodologies that offer greater control over the reaction are highly desirable. Reductive amination stands out as one of the most effective and widely used methods for the synthesis of secondary and tertiary amines.[1][5][7] This approach involves the in-situ formation of an imine from an amine and a carbonyl compound, followed by its immediate reduction to the corresponding amine.[5][8] This process is inherently more selective for mono-alkylation as the imine formation is a single event on the primary amine.[5]
Core Strategy: One-Pot Reductive Amination
A robust one-pot strategy for the synthesis of an N-benzyl-N-butyl derivative, potentially incorporating a bromine atom, would involve the reaction of benzylamine with a suitable butanal or butanone derivative, followed by in-situ reduction.
Reaction Mechanism
The reductive amination process can be broken down into two key steps that occur in a single reaction vessel:
-
Imine Formation: The primary amine (benzenemethanamine) reacts with a carbonyl compound (e.g., butanal or a brominated analogue) to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine (or an iminium ion under acidic conditions).
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to form the desired secondary amine.
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for imines over carbonyl groups.[5]
Caption: One-pot reductive amination workflow.
Experimental Protocols
The following protocols are designed as a starting point for the one-pot synthesis of N-benzyl-N-butyl derivatives. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary depending on the specific substrates used.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general method for the reductive amination of aldehydes and ketones and is adaptable for the synthesis of the target compound.
Materials:
-
Benzenemethanamine (Benzylamine)
-
2-Bromobutanal (or other suitable butanal derivative)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of benzenemethanamine (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add the 2-bromobutanal (1.1 eq).
-
Stir the mixture for 1-2 hours to allow for imine formation. The progress of the reaction can be monitored by TLC or GC-MS.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.
-
Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-N-(2-bromobutyl)amine.
Protocol 2: Tandem N-Alkylation in a One-Pot System
While more challenging, a one-pot direct alkylation can be attempted, particularly if a large excess of the amine is used to disfavor overalkylation.
Materials:
-
Benzenemethanamine (Benzylamine)
-
1,2-Dibromobutane (as a precursor to the electrophile)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
To a solution of benzenemethanamine (3.0 eq) in ACN (0.2 M), add potassium carbonate (2.0 eq).
-
Add 1,2-dibromobutane (1.0 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess benzylamine and any salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table provides a hypothetical comparison of reaction conditions for the synthesis of an N-benzyl-N-butyl derivative.
| Parameter | Protocol 1: Reductive Amination | Protocol 2: Tandem N-Alkylation |
| Key Reagents | Benzylamine, 2-Bromobutanal, NaBH(OAc)₃ | Benzylamine, 1,2-Dibromobutane, K₂CO₃ |
| Stoichiometry | Near 1:1 amine to aldehyde | Large excess of amine recommended |
| Temperature | Room Temperature | 60-80 °C |
| Typical Yield | Good to Excellent | Moderate to Good (highly dependent on conditions) |
| Selectivity | High for secondary amine | Potential for overalkylation |
| Workup | Aqueous quench and extraction | Filtration and aqueous wash |
Visualization of the Synthetic Workflow
Caption: General experimental workflow for one-pot amine synthesis.
Conclusion and Future Perspectives
One-pot synthesis strategies, particularly reductive amination, offer a highly efficient and selective means of preparing complex amines such as N-benzyl-N-butyl derivatives.[1][5] These methods are well-suited for the demands of modern drug discovery and development, enabling the rapid synthesis of target molecules with high purity and in good yields. The protocols and strategies outlined in this guide provide a solid foundation for researchers to develop and optimize their own one-pot syntheses. Future advancements in this field will likely focus on the development of even more selective and environmentally benign catalytic systems, further enhancing the utility of one-pot reactions in chemical synthesis.
References
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
-
National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
-
Reisman, S. E., et al. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
-
ResearchGate. (n.d.). Mechanism for one-pot reductive amination of nitroarenes with aldehydes. [Link]
-
ResearchGate. (2025, August 6). Versatile One-Pot Reductive Alkylation of Lactams/Amides via Amide Activation: Application to the Concise Syntheses of Bioactive Alkaloids. [Link]
-
SciSpace. (n.d.). One-pot N-alkylation of primary amines to secondary amines by gold clusters supported on porous coordination polymers. [Link]
-
MH Chem. (2022, July 7). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. [Link]
-
SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]
-
Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. [Link]
-
ResearchGate. (n.d.). Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts. [Link]
-
Organic Syntheses. (n.d.). Methyl 2-(2-chlorophenyl)-2-methylpropanoate. [Link]
-
ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
-
ScienceDirect. (n.d.). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. [Link]
-
RSC Publishing. (n.d.). “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. [Link]
-
ResearchGate. (2022, May 19). One-pot and environmentally bene cial synthesis of benzylamine and 1,2,3-triazole derivatives with choline chloride/sodium salts. [Link]
-
Arabian Journal of Chemistry. (n.d.). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. [Link]
-
ResearchGate. (n.d.). N-Benzyl piperidine Fragment in Drug Discovery. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites. [Link]
- Google Patents. (n.d.).
-
PrepChem.com. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. [Link]
-
PubChem. (n.d.). Benzenemethanamine, 4-bromo-N-butyl-. [Link]
-
PubMed. (2021, April 15). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. [Link]
-
MDPI. (2023, November 23). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. [Link]
-
LookChem. (n.d.). Cas 2403-22-7, N-BENZYL-N-BUTYLAMINE. [Link]
-
TSI Journals. (n.d.). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. [Link]
-
ResearchGate. (2025, August 5). A convenient one-pot synthesis of 2-substituted benzimidazoles. [Link]
-
Organic Syntheses. (n.d.). ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. [Link]
-
ResearchGate. (n.d.). Scheme 5. Synthesis of various 1,1-dibromo-1-alkene derivatives. [Link]
-
aldlab-chemicals. (n.d.). Benzenemethanamine, 4-bromo-alpha-butyl-. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 8. youtube.com [youtube.com]
"Protecting group strategies for secondary amines in the presence of Benzenemethanamine, 2-bromo-N-butyl-"
An Application Guide to Orthogonal Protection Strategies for 2-Bromo-N-butyl-benzenemethanamine
Abstract
This technical guide provides a detailed exploration of protecting group strategies for the secondary amine, 2-bromo-N-butyl-benzenemethanamine. The presence of an aryl bromide in the substrate presents a unique synthetic challenge, necessitating a careful selection of protecting groups to ensure chemoselectivity and compatibility with potential downstream transformations, such as palladium-catalyzed cross-coupling reactions. This document offers researchers, scientists, and drug development professionals a comprehensive overview of three common orthogonal protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We delve into the rationale behind their selection, provide validated, step-by-step protocols for their introduction and cleavage, and present a comparative analysis to guide synthetic planning.
Introduction: The Synthetic Challenge
In multi-step organic synthesis, the selective modification of a single functional group in a polyfunctional molecule is a persistent challenge. Protecting groups serve as temporary masks for reactive functionalities, preventing them from undergoing unwanted reactions.[1] The target molecule, 2-bromo-N-butyl-benzenemethanamine, features two key functionalities: a nucleophilic secondary amine and an aryl bromide.
The secondary amine is prone to a variety of reactions (e.g., alkylation, acylation) and its basicity can interfere with many reaction conditions. The aryl bromide is relatively stable but is a valuable handle for carbon-carbon or carbon-heteroatom bond formation via transition-metal catalysis. A successful synthetic strategy requires a protecting group for the amine that is robust enough to withstand subsequent reaction steps, yet can be removed under conditions that leave the aryl bromide and the rest of the molecule intact. The principle of orthogonality—where different protecting groups on the same molecule can be removed under distinct, non-interfering conditions—is paramount for complex synthetic endeavors.[2][3]
This guide will analyze the application of Boc, Cbz, and Fmoc protecting groups, which form stable carbamates with the amine, effectively attenuating its nucleophilicity and basicity.[2][4]
Strategic Considerations for Protecting Group Selection
The choice of a protecting group is dictated by the overall synthetic plan. The ideal group for 2-bromo-N-butyl-benzenemethanamine should be:
-
Easy to Install: The protection reaction should be high-yielding and proceed under mild conditions.
-
Stable: It must be inert to the conditions of planned subsequent reactions. For this substrate, this might include organometallic reagents or palladium catalysts.
-
Selectively Removable: The deprotection should occur with high efficiency under conditions that do not affect other functional groups, particularly the aryl bromide.
-
Orthogonal: Its removal conditions should be distinct from those of other protecting groups that might be present in the molecule.[3]
Below is a workflow to aid in the selection process.
Caption: Decision workflow for selecting an amine protecting group.
Protecting Group Protocols and Mechanistic Insights
The Boc Group (Acid-Labile)
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its general stability and ease of removal with acid.[5][6] It is stable to basic conditions and catalytic hydrogenation, making it orthogonal to Fmoc and Cbz groups.[6]
-
Dissolution: Dissolve 2-bromo-N-butyl-benzenemethanamine (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M).
-
Reagent Addition: Add triethylamine (TEA, 1.5 eq.) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) dissolved in a small amount of DCM.[7]
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Caption: Boc protection of the secondary amine.
-
Dissolution: Dissolve the Boc-protected amine (1.0 eq.) in DCM (approx. 0.1 M).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq.) dropwise at 0 °C.[8] Alternatively, a solution of 4 M HCl in 1,4-dioxane can be used.[5]
-
Reaction: Allow the solution to warm to room temperature and stir for 1-3 hours. Monitor deprotection by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Isolation: Dissolve the residue in a minimal amount of DCM and precipitate the amine salt by adding cold diethyl ether. The salt can be collected by filtration or converted to the free amine by basification with aqueous NaHCO₃ and extraction.
The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid.[4][8]
The Cbz Group (Hydrogenolysis-Labile)
The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas, is a foundational protecting group in peptide chemistry.[9] It is stable to most acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[9][10]
-
Dissolution: Dissolve the secondary amine (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous Na₂CO₃ solution. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while stirring vigorously, ensuring the temperature remains below 5 °C.[11]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl. Separate the aqueous layer and acidify to pH 2 with cold 1 M HCl.
-
Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the Cbz-protected amine.
Caption: Cbz protection via Schotten-Baumann conditions.
-
Setup: Dissolve the Cbz-protected amine (1.0 eq.) in methanol or ethanol (approx. 0.1 M) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Stir the reaction vigorously under an H₂ atmosphere (typically a balloon) at room temperature.[11]
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Expert Insight: Standard hydrogenolysis conditions (H₂, Pd/C) can sometimes lead to hydrodebromination of the aryl bromide. To mitigate this side reaction, a less active catalyst may be used, or additives such as ammonium acetate can be employed to inhibit benzyl ether hydrogenolysis while allowing Cbz cleavage.[12] Careful monitoring is essential.
The Fmoc Group (Base-Labile)
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is central to solid-phase peptide synthesis.[13] Its key feature is its stability to acid and hydrogenolysis but rapid cleavage by amine bases like piperidine.[13][14]
-
Dissolution: Dissolve the secondary amine (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and 10% aqueous Na₂CO₃.
-
Reagent Addition: Cool the solution to 0 °C and add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq.) in dioxane dropwise.[14]
-
Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 8-12 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with 1 M HCl and then brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
-
Dissolution: Dissolve the Fmoc-protected amine (1.0 eq.) in N,N-dimethylformamide (DMF, approx. 0.1 M).
-
Base Addition: Add piperidine to the solution to a final concentration of 20% (v/v).[15]
-
Reaction: Stir the reaction at room temperature. The deprotection is typically very fast, often complete within 30 minutes. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.
-
Isolation: The residue can be purified by chromatography or precipitation to remove the dibenzofulvene-piperidine adduct.[16]
The deprotection mechanism proceeds via a base-mediated β-elimination, which is a mild and non-hydrolytic process.[16]
Comparative Data and Orthogonal Strategies
The selection of a protecting group is a critical decision that impacts the entire synthetic route. The table below summarizes the key characteristics of the discussed groups in the context of the target substrate.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile | Key Considerations for 2-Br-N-butyl-benzenemethanamine |
| Boc | (Boc)₂O, base (e.g., TEA, NaHCO₃)[5] | Strong Acid (TFA, HCl)[17] | Stable to base, nucleophiles, and hydrogenolysis. | Excellent general-purpose choice. Highly orthogonal to Cbz and Fmoc. |
| Cbz | Cbz-Cl, base (e.g., Na₂CO₃)[10] | Catalytic Hydrogenolysis (H₂, Pd/C)[18] | Stable to acid and base. | Risk of hydrodebromination. Requires careful selection of catalyst and conditions. |
| Fmoc | Fmoc-Cl, base (e.g., Na₂CO₃)[14] | Amine Base (e.g., 20% Piperidine in DMF)[13] | Stable to acid and catalytic hydrogenolysis. | Excellent orthogonality with Boc. Deprotection is very mild. |
Example Orthogonal Workflow
Imagine a scenario where a second, primary amine needs to be introduced to the molecule via a Suzuki coupling at the aryl bromide position, and then selectively deprotected.
Caption: An orthogonal strategy using Boc and Fmoc groups.
In this workflow, the secondary amine is first protected with a Boc group. A Suzuki coupling is then performed to introduce a new fragment containing an Fmoc-protected amine. The Fmoc group can then be selectively removed under basic conditions to unmask the primary amine for further functionalization, leaving the Boc group intact. Finally, the Boc group can be removed with acid to yield the final diamine product.
Conclusion
The successful protection and deprotection of 2-bromo-N-butyl-benzenemethanamine hinges on a clear understanding of the planned synthetic route.
-
The Boc group offers the most robust and versatile protection, compatible with a wide range of transformations, including those at the aryl bromide site.
-
The Fmoc group provides an excellent orthogonal option, ideal for syntheses requiring selective deprotection under exceptionally mild basic conditions.
-
The Cbz group , while a classic choice, should be used with caution due to the potential for reductive cleavage of the carbon-bromine bond during hydrogenolysis.
By carefully considering the stability and orthogonality of these protecting groups, researchers can design and execute complex synthetic sequences with precision and high yield.
References
-
Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
D'Andrea, L. D., & Lindsley, C. W. (2003). Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]
-
Kamal, A., Shankaraiah, N., Devaiah, V., Reddy, K. L., & Juvekar, A. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. [Link]
-
Zhang, Y., et al. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Beni-Suef University Journal of Basic and Applied Sciences. [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Organic Chemistry Explained. (2022). Boc Deprotection Mechanism. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Yadav, V. K., & Sriram, M. (2004). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 15. peptide.com [peptide.com]
- 16. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
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- 18. Cbz Protection - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzenemethanamine, 2-bromo-N-butyl-
Welcome to the technical support center for the synthesis of Benzenemethanamine, 2-bromo-N-butyl-. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yield and purity.
Introduction to the Synthesis
The synthesis of N-butyl-2-bromobenzylamine is a vital process for creating intermediates used in the development of various pharmaceutical compounds. The primary and most efficient method for this synthesis is reductive amination. This one-pot reaction involves the formation of an imine from 2-bromobenzaldehyde and n-butylamine, which is then reduced in situ to the desired secondary amine. This approach is generally preferred over direct N-alkylation of n-butylamine with 2-bromobenzyl bromide due to the high propensity for over-alkylation with the latter method, which can lead to the formation of tertiary amines and quaternary ammonium salts, significantly reducing the yield of the target compound.[1][2][3][4]
Reductive amination offers superior selectivity and typically results in higher yields of the desired mono-alkylated product.[5][6] A key reagent in this process is a mild reducing agent that selectively reduces the imine intermediate without affecting the starting aldehyde.[7][8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its mild nature and high selectivity for imines over aldehydes and ketones.[5][6][7][9][10]
Below is a troubleshooting guide and a set of frequently asked questions to address common issues encountered during this synthesis.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of N-butyl-2-bromobenzylamine via reductive amination.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor imine formation.[8][10] | • Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to remove water and shift the equilibrium towards the imine.[10]• A catalytic amount of acetic acid can be added to promote imine formation.[5][6][10]• Increase the concentration of the reactants.[10] |
| Decomposition of 2-Bromobenzaldehyde: This starting material can be unstable.[10] | • Use freshly purified 2-bromobenzaldehyde for the reaction.[10]• Perform the reaction at a lower temperature to minimize decomposition.[10] | |
| Ineffective Reducing Agent: The reducing agent may have degraded or is not suitable for the reaction. | • Use a fresh batch of sodium triacetoxyborohydride. Ensure it has been stored under anhydrous conditions.• Consider an alternative mild reducing agent like sodium cyanoborohydride (NaBH₃CN), but be mindful of its toxicity.[9][11] | |
| Formation of Multiple Products | Over-alkylation: The secondary amine product can react further with the aldehyde to form a tertiary amine.[1] | • Use a stoichiometric amount of the aldehyde or a slight excess of n-butylamine.[10]• A stepwise approach can be beneficial: allow for complete imine formation before adding the reducing agent.[10] |
| Reduction of Starting Aldehyde: The reducing agent may be too strong or added before sufficient imine has formed. | • Use a milder reducing agent like sodium triacetoxyborohydride.[7][10]• If using a stronger reducing agent like sodium borohydride (NaBH₄), ensure the imine has fully formed before its addition.[12] | |
| Difficult Product Purification | Presence of Unreacted Starting Materials: Incomplete reaction leads to a mixture of starting materials and product. | • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure completion.[1]• Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Boron-Containing Impurities: Boron complexes can form with the amine product, making purification challenging.[13] | • During the work-up, wash the organic layer with an aqueous base (e.g., NaOH or K₂CO₃ solution) to break down boron complexes.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing N-butyl-2-bromobenzylamine?
A1: Reductive amination is the most effective and widely recommended method.[14] This one-pot reaction of 2-bromobenzaldehyde with n-butylamine, followed by in situ reduction of the resulting imine, offers high selectivity and good yields of the desired secondary amine.[5][6] This method avoids the common issue of over-alkylation seen with direct N-alkylation of amines.[2][3][4]
Q2: Which reducing agent is best for this reductive amination?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent.[5][6][10] It is a mild and selective reagent that efficiently reduces the imine intermediate without significantly reducing the starting 2-bromobenzaldehyde.[7][8][9] This selectivity is crucial for achieving a high yield of the desired product.[5][9]
Q3: Why is direct N-alkylation with 2-bromobenzyl bromide not recommended?
A3: Direct N-alkylation of n-butylamine with 2-bromobenzyl bromide often leads to poor yields due to over-alkylation. The product, N-butyl-2-bromobenzylamine, is also a nucleophile and can react with another molecule of 2-bromobenzyl bromide to form a tertiary amine.[3][4] This process can continue, leading to the formation of a quaternary ammonium salt, resulting in a mixture of products that is difficult to separate.[1][2]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[1]
Q5: What are the optimal reaction conditions for the reductive amination?
A5: The reaction is typically performed at room temperature in a suitable aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5][6][10] A slight excess of the amine and the reducing agent is often used to ensure complete conversion of the aldehyde. The addition of a catalytic amount of acetic acid can help to accelerate the formation of the imine.[5][6][10]
Experimental Protocol: Reductive Amination
This section provides a detailed, step-by-step methodology for the synthesis of N-butyl-2-bromobenzylamine via reductive amination.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Bromobenzaldehyde | 185.02 | 1.85 g | 10 mmol | 1.0 |
| n-Butylamine | 73.14 | 0.88 g (1.2 mL) | 12 mmol | 1.2 |
| Sodium Triacetoxyborohydride | 211.94 | 2.54 g | 12 mmol | 1.2 |
| 1,2-Dichloroethane (DCE) | - | 50 mL | - | - |
| Glacial Acetic Acid | 60.05 | 0.06 g (0.057 mL) | 1 mmol | 0.1 |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.85 g (10 mmol) of 2-bromobenzaldehyde in 50 mL of 1,2-dichloroethane (DCE).
-
Addition of Amine and Catalyst: To the stirred solution, add 1.2 mL (12 mmol) of n-butylamine, followed by 0.057 mL (1 mmol) of glacial acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add 2.54 g (12 mmol) of sodium triacetoxyborohydride to the reaction mixture in portions over 10-15 minutes. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 4:1). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 25 mL of dichloromethane (DCM).
-
Washing and Drying: Combine the organic layers and wash them with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-butyl-2-bromobenzylamine.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of N-butyl-2-bromobenzylamine via reductive amination.
Caption: Workflow for the synthesis of N-butyl-2-bromobenzylamine.
Chemical Reaction Pathway
The diagram below outlines the chemical transformation occurring during the reductive amination process.
Caption: Reductive amination reaction pathway.
References
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation benzylamine$HBr with butylbromide utilizing different bases. Retrieved from [Link]
-
Global Journal of Engineering Science and Research Management. (n.d.). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. Retrieved from [Link]
-
ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]
-
ResearchGate. (n.d.). Further reactions on reductive amination products with key building... Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). New catalysts for amine alkylation reactions promoted by hydrogen borrowing. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-benzyl-t-butylamine hydrobromide. Retrieved from [Link]
-
ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg. Retrieved from [Link]
-
Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4, 18229-18233. [Link]
-
The Doyle Group. (2018, January 17). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]
-
LookChem. (n.d.). n-BUTYLAMINE. Retrieved from [Link]
-
The Hive Archive. (2005, April 2). n-butylamine condensations. Retrieved from [Link]
- Google Patents. (n.d.). CN104262165A - Preparation method of n-butylamine.
-
National Institutes of Health. (n.d.). Comprehensive Oxidation Mechanism of n‑Butylamine and 2‑Butylamine by H and OH Radicals: Insights into Reactivity. Retrieved from [Link]
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2011, May 27). N-Butylamine. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Examining the UV-vis Absorption of RAFT Chain Transfer Agents, and Their Use for Polymer Analysis - Supporting Information. Retrieved from [Link]
-
Scribd. (n.d.). N-Butyl Phenyl Ether Synthesis Report. Retrieved from [Link]
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"Purification of crude Benzenemethanamine, 2-bromo-N-butyl- by column chromatography"
Welcome to the dedicated support center for the purification of Benzenemethanamine, 2-bromo-N-butyl-. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the column chromatography of this and similar basic compounds. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification processes effectively.
The primary challenge in purifying amines like Benzenemethanamine, 2-bromo-N-butyl-, stems from the interaction between the basic amine functionality and the acidic nature of standard silica gel.[1][2][3] The lone pair of electrons on the nitrogen atom readily interacts with the acidic silanol groups (Si-OH) on the silica surface, leading to a host of potential issues including poor separation, peak tailing (streaking), and in severe cases, irreversible adsorption of the product to the stationary phase.[1][3][4][5]
This guide provides robust, field-proven solutions to navigate these challenges, ensuring high purity and optimal recovery of your target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment in a direct question-and-answer format.
Question: My product is streaking badly on the TLC plate and the column, resulting in poor separation. What is happening and how do I fix it?
Answer: This is the most common issue when purifying amines on silica gel.[6][7][8]
-
Causality: The "streaking" or "tailing" is a visual representation of the strong, and sometimes irreversible, acid-base interaction between your basic amine and the acidic silanol groups on the silica surface.[1][9] A portion of your compound gets temporarily "stuck" on the silica, while the rest moves with the solvent front, causing the spot or band to elongate.
-
Solution: The most effective solution is to "deactivate" the acidic sites on the silica gel by introducing a stronger, more volatile base into the mobile phase.[1][9]
-
Add a Basic Modifier: Incorporate a small amount, typically 0.5-2% (v/v), of a basic modifier like triethylamine (TEA) or ammonium hydroxide into your eluting solvent system.[4][5][10]
-
Mechanism of Action: The TEA or ammonia will preferentially bind to the acidic silanol groups, effectively "capping" them.[5][9] This prevents your target amine from interacting strongly with the stationary phase, allowing it to elute symmetrically and form sharp bands, which significantly improves separation.[1]
-
Practical Steps: Add the modifier to the more polar component of your solvent system (e.g., add 1 mL of TEA to 99 mL of ethyl acetate before mixing with hexane). Re-run your TLC with the modified eluent to confirm the improvement and find the new optimal solvent ratio.
-
Question: My compound seems to have completely stuck to the column. I can't get it to elute even with a very polar solvent. Is my product lost?
Answer: This indicates very strong, likely irreversible, adsorption to the silica gel. While some product may be lost, there are several strategies to prevent this from happening.
-
Causality: The acidity of the silica gel has essentially "chemisorbed" your basic compound. In such cases, even highly polar solvents like pure methanol may fail to elute the product.[5]
-
Solutions & Prevention:
-
Use a Basic Modifier (Prophylactic): As with streaking, adding TEA or ammonia to the eluent from the start is the primary preventative measure.[5]
-
Neutralize the Stationary Phase: For particularly sensitive or very basic amines, you can neutralize the bulk silica gel before packing the column. This is a highly effective method.[11][12] A typical procedure involves making a slurry of the silica gel in a non-polar solvent (like petroleum ether or hexane) containing 1-2% TEA, then removing the solvent on a rotary evaporator until the silica is a dry, free-flowing powder.[11]
-
Change the Stationary Phase: If the issue persists, the best course of action is to move away from acidic silica gel.
-
Amine-functionalized Silica: This is an excellent, albeit more expensive, alternative. The silica surface is chemically modified with amino groups, creating a more basic environment that repels basic compounds and allows for efficient elution with less polar solvents.[2][3][13]
-
Alumina (Basic or Neutral): Alumina is another suitable alternative stationary phase for purifying basic compounds.[2][14] Ensure you are using neutral or, preferably, basic alumina.
-
-
Question: I have poor separation between my product and an impurity, even after adding triethylamine. What are my next steps?
Answer: This is a classic separation challenge that requires systematic optimization of the mobile phase.
-
Causality: The polarity of your chosen solvent system is not providing sufficient differentiation in the partitioning behavior of your product and the impurity.
-
Solutions:
-
Systematic TLC Analysis: Before running the column, methodically test different solvent systems using TLC. The goal is to find a system where your target compound has an Rf value between 0.25 and 0.35, and the separation between it and the nearest impurity is maximized.[15][16]
-
Adjust Solvent Polarity:
-
If the spots are too high on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 20% ethyl acetate in hexane to 10%).
-
If the spots are too low (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent.[17]
-
-
Try Different Solvent Systems: If adjusting the ratio of a hexane/ethyl acetate system doesn't work, switch to a different system. A dichloromethane/methanol system (with 1% NH4OH) is often effective for more polar amines.[18]
-
Use a Solvent Gradient: On the column, instead of using a single solvent mixture (isocratic elution), you can start with a lower polarity eluent to wash off non-polar impurities, and then gradually increase the polarity of the eluent over time to elute your product, leaving more polar impurities behind.[19]
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the purification of Benzenemethanamine, 2-bromo-N-butyl-.
Sources
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"Minimizing side product formation in reactions with Benzenemethanamine, 2-bromo-N-butyl-"
Welcome to the technical support center for researchers working with reactions involving Benzenemethanamine, 2-bromo-N-butyl- and related haloamines. This guide is designed to provide in-depth troubleshooting advice, mechanistic insights, and optimized protocols to help you minimize side product formation and maximize the yield of your desired product. Based on common applications, this guide focuses on the intramolecular cyclization of N-benzyl-N-(2-bromobutyl)amine to form N-benzyl-2-methylpyrrolidine, a reaction where the competition between intramolecular substitution (SN2) and elimination (E2) is a critical challenge.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of an alkene byproduct instead of the desired cyclic amine. What is happening and how can I fix it?
A1: This is a classic case of the E2 (elimination) reaction outcompeting the desired SN2 (intramolecular substitution/cyclization) pathway. The base in your reaction is likely abstracting a proton from the carbon adjacent to the C-Br bond, leading to the formation of an alkene. This is especially common with secondary alkyl halides like the one in your substrate.
Troubleshooting Steps:
-
Re-evaluate Your Base: Strong, bulky bases (e.g., potassium tert-butoxide) heavily favor E2 elimination.[1] Switch to a non-nucleophilic, sterically hindered base if you only want to deprotonate the amine for a different reaction, or a weaker, less-hindered base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) if you aim for cyclization.[2][3] Weaker bases are less likely to promote the E2 pathway.[4]
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are favored at higher temperatures.[5] Running your reaction at a lower temperature (e.g., room temperature or 0 °C) will slow down the E2 reaction more significantly than the SN2 cyclization.[5]
-
Choose the Right Solvent: The solvent choice is critical. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are known to favor SN2 reactions.[5][6] They solvate the cation of the base but leave the anion (the active base) more reactive and nucleophilic. Polar protic solvents (like ethanol or water) can stabilize the transition state of the elimination reaction and should generally be avoided if elimination is a problem.[5][7]
Q2: The reaction is very slow and I'm getting low conversion to the product. How can I speed it up without increasing side products?
A2: Low reactivity can be due to several factors, including insufficient nucleophilicity of the amine, a poor leaving group, or suboptimal reaction conditions.
Optimization Strategies:
-
Consider a Finkelstein Reaction: If you are using an alkyl bromide, you can try adding a catalytic amount of sodium iodide (NaI). The iodide will displace the bromide to form the more reactive alkyl iodide in situ. Iodide is an excellent leaving group, which will accelerate the SN2 cyclization.
-
Solvent Choice: As mentioned, polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions.[5]
-
Concentration: Intramolecular reactions are favored at high dilution.[8] At high concentrations, the probability of one molecule reacting with another (intermolecular reaction) increases, which can lead to polymerization or dimerization. If you are seeing high molecular weight species, try diluting your reaction mixture.
Q3: What is the mechanistic difference between the desired cyclization and the main side reaction?
A3: The two competing pathways are the intramolecular SN2 reaction and the E2 elimination. Understanding their mechanisms is key to controlling the outcome.
-
Desired Pathway (Intramolecular SN2): The nitrogen atom of the amine acts as a nucleophile and attacks the carbon atom bearing the bromine. This occurs in a single, concerted step where the C-N bond forms as the C-Br bond breaks. This pathway leads to the formation of the desired five-membered pyrrolidine ring.
-
Side Reaction Pathway (E2 Elimination): A base in the reaction mixture removes a proton from a carbon atom adjacent to the carbon with the bromine (the β-carbon). Simultaneously, the electrons from the C-H bond move to form a C=C double bond, and the bromide leaving group departs. This results in an open-chain alkene.
The following diagram illustrates this competition:
Caption: Competing SN2 (cyclization) and E2 (elimination) pathways.
Troubleshooting Guide: Optimizing Reaction Conditions
This table provides a summary of key experimental parameters and their effects on the competition between the desired SN2 cyclization and the E2 elimination side reaction.
| Parameter | To Favor SN2 (Cyclization) | To Favor E2 (Elimination) | Rationale |
| Base | Weak, non-bulky base (e.g., K₂CO₃, NaHCO₃) | Strong, bulky base (e.g., KOtBu, DBU) | Strong, bulky bases are poor nucleophiles and excellent at abstracting protons, favoring elimination.[1] Weaker bases are sufficient to neutralize HBr formed during cyclization without strongly promoting elimination.[4] |
| Temperature | Low (0 °C to Room Temp) | High | Elimination has a higher activation energy and is more entropically favored, thus becoming more dominant at higher temperatures.[5] |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Polar Protic (Ethanol, Water) | Polar aprotic solvents enhance the nucleophilicity of the amine for the SN2 attack.[5] Polar protic solvents can solvate the nucleophile, hindering it, and may better stabilize the E2 transition state.[7] |
| Concentration | Dilute (e.g., <0.1 M) | Concentrated | High concentrations increase the rate of bimolecular (intermolecular) reactions, including E2. Dilution favors unimolecular (intramolecular) reactions like cyclization.[8] |
| Leaving Group | I > Br > Cl | I > Br > Cl | A better leaving group (like iodide) will accelerate both reactions, but the effect is often more pronounced for the SN2 pathway. |
Experimental Protocols
Protocol 1: Optimized Intramolecular Cyclization to Minimize Elimination
This protocol is designed to maximize the yield of N-benzyl-2-methylpyrrolidine from N-benzyl-N-(2-bromobutyl)amine by favoring the SN2 pathway.
Materials:
-
N-benzyl-N-(2-bromobutyl)amine (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Sodium iodide (NaI), (0.1 eq, optional catalyst)
-
Anhydrous acetonitrile or DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate (2.0 eq) and sodium iodide (0.1 eq, if used).
-
Solvent Addition: Add anhydrous acetonitrile (or DMF) to create a dilute solution (target concentration of the substrate ~0.05-0.1 M).
-
Substrate Addition: Dissolve N-benzyl-N-(2-bromobutyl)amine (1.0 eq) in a small amount of the reaction solvent and add it dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C, but higher temperatures should be avoided to prevent elimination.[5]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃, KBr) and wash the solid with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the pure N-benzyl-2-methylpyrrolidine.
Caption: A workflow for troubleshooting unwanted elimination side products.
References
- Hofmann–Löffler reaction. (n.d.). Grokipedia.
-
SN2 vs E2 Reactions. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
-
Understanding the SN2 Versus E2 Competition. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Hofmann–Löffler reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
SN2 and E2 Rates of Cyclohexanes. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
-
Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Intramolecular Cyclization Side Reactions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Hofmann-Löffler Cyclization. (2022). YouTube. Retrieved January 20, 2026, from [Link]
-
Deciding SN1/SN2/E1/E2 (1) - The Substrate. (2020). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Synthesis of a) N-Benzyl-2-pyrrolidone. (n.d.). PrepChem.com. Retrieved January 20, 2026, from [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent. (2012). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Halonium-Induced Cyclization Reactions. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
-
N-Alkylation of Some Imidazopyridines. (2018). FABAD Journal of Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]
- Process for the preparation of 2-aminomethyl-pyrrolidine. (n.d.). Google Patents.
-
Common Blind Spot: Intramolecular Reactions. (2011). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Introduction to Elimination Reactions: The Key Pattern. (2012). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Identifying Where Substitution and Elimination Reactions Happen. (2023). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. (2019). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). ACS Publications. Retrieved January 20, 2026, from [Link]
Sources
- 1. SN2 vs E2 [chemistrysteps.com]
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"Troubleshooting low conversion rates in Benzenemethanamine, 2-bromo-N-butyl- alkylations"
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the N-alkylation of N-butyl-2-bromobenzylamine. This guide provides in-depth troubleshooting advice and answers to frequently encountered questions (FAQs) to help you overcome challenges and optimize your reaction outcomes, particularly when facing low conversion rates.
Introduction: The Challenge of Hindered Amines
The N-alkylation of a secondary amine like N-butyl-2-bromobenzylamine to form a tertiary amine is a classic SN2 reaction.[1] However, this particular substrate presents a significant steric challenge. The nitrogen atom is sterically encumbered by both an N-butyl group and a benzyl group bearing an ortho-bromo substituent. This steric congestion can dramatically slow the rate of nucleophilic attack, often leading to incomplete reactions and low conversion rates.[2][3]
This guide is designed to help you systematically diagnose and resolve these issues by exploring the critical parameters that govern the success of this transformation.
Troubleshooting Guide & FAQs
Q1: My alkylation has stalled with over 50% of my starting amine unreacted. What are the most common reasons for this low conversion?
A1: Low conversion in this specific alkylation is almost always linked to the sterically hindered nature of the substrate. The primary factors to investigate are:
-
Insufficient Reactivity: The combined steric bulk of the N-butyl and ortho-bromobenzyl groups impedes the nitrogen's ability to attack the electrophilic carbon of the alkylating agent.[2][3]
-
Poor Leaving Group: The alkylating agent you are using (e.g., an alkyl chloride or bromide) may not be reactive enough to overcome the high activation energy of this hindered reaction.
-
Suboptimal Base/Solvent System: The choice of base and solvent is critical for facilitating an SN2 reaction. An inappropriate selection can lead to poor solubility, insufficient deprotonation of the intermediate salt, or a slow reaction rate.[4][5]
-
Inadequate Reaction Conditions: The temperature may be too low or the reaction time too short to achieve complete conversion for such a sterically demanding transformation.[2]
The following workflow provides a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for low N-alkylation conversion.
Q2: How can I overcome the severe steric hindrance of my N-butyl-2-bromobenzylamine substrate?
A2: Steric hindrance raises the activation energy of the SN2 transition state. To overcome this, you need to provide more energy to the system or use more reactive components.
-
Increase Reaction Temperature: Higher temperatures provide the kinetic energy needed to overcome the steric barrier. For difficult alkylations, temperatures in the range of 80-120 °C are common, often requiring high-boiling polar aprotic solvents like DMF or DMSO.[2]
-
Prolong Reaction Time: Hindered reactions are inherently slow. It is not uncommon for these reactions to require 24, 48, or even 72 hours to proceed to completion. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material.[2]
-
Use a Less Hindered Alkylating Agent: If possible, use a sterically unhindered alkylating agent. For example, methyl iodide is significantly more reactive than isopropyl bromide in SN2 reactions.[6]
Caption: SN2 attack is sterically hindered.
Q3: My alkyl bromide is not reacting. What are my options for a more potent electrophile?
A3: The reactivity of the alkylating agent is dictated by the stability of the leaving group. The general order of reactivity for alkyl halides is RI > RBr > RCl.[2] If an alkyl bromide is proving ineffective, switching to an alkyl iodide will significantly accelerate the reaction.
| Alkylating Agent (R-X) | Leaving Group (X⁻) | Relative Reactivity | Comments |
| Alkyl Chloride (R-Cl) | Cl⁻ | Low | Often requires high temperatures or catalytic activation. |
| Alkyl Bromide (R-Br) | Br⁻ | Medium | A common choice, but may be insufficient for hindered amines. |
| Alkyl Iodide (R-I) | I⁻ | High | Excellent leaving group; significantly increases SN2 rate. [2] |
| Alkyl Triflate (R-OTf) | TfO⁻ | Very High | Extremely reactive; useful for very challenging cases but can be expensive. |
Q4: How do I select the optimal base and solvent for this hindered alkylation?
A4: The base and solvent work in concert to create an environment conducive to the SN2 mechanism.
-
Solvent Choice: Polar aprotic solvents are ideal. They can solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving it more reactive. They are also excellent at stabilizing the charged SN2 transition state.[4]
-
Good choices: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN).[5]
-
-
Base Selection: The base's role is to neutralize the H-X acid formed during the reaction, preventing the protonation and deactivation of the starting amine. For a challenging reaction, a stronger base may be required to drive the equilibrium forward.
-
Standard Bases: Potassium carbonate (K₂CO₃) is a common choice but may be too weak or have poor solubility.[7] Cesium carbonate (Cs₂CO₃) is more soluble and often more effective.[8]
-
Stronger Bases: For very stubborn reactions, a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.[4][9] These must be handled with care under anhydrous conditions.
-
| Scenario | Recommended Base | Recommended Solvent | Rationale |
| Moderately Reactive System | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | Standard conditions for many N-alkylations.[4][5] |
| Low Reactivity / Stalled Reaction | NaH, K-t-BuOK | Anhydrous DMF, DMSO | Stronger base ensures complete deprotonation of any formed ammonium salt, driving the reaction forward.[8][9] |
| Acid-Sensitive Substrate | DIPEA, Triethylamine | Dichloromethane, THF | Organic bases can be used if strong inorganic bases are incompatible with other functional groups. |
Q5: I'm observing a new, nonpolar spot by TLC that isn't my product. What side reaction could be occurring?
A5: With hindered substrates and strong bases, the primary competing side reaction is E2 elimination , not substitution. This is especially true if your alkylating agent is a secondary or tertiary halide, but can also occur with primary halides that have accessible beta-hydrogens, particularly at high temperatures.
In this pathway, the amine or the added base acts as a base rather than a nucleophile, abstracting a proton from the carbon adjacent (beta) to the leaving group, resulting in the formation of an alkene.
Caption: Competing SN2 (alkylation) and E2 (elimination) pathways.
To minimize elimination:
-
Use the least sterically hindered alkylating agent possible.
-
Avoid overly strong or bulky bases if possible (e.g., try Cs₂CO₃ before moving to t-BuOK).
-
Run the reaction at the lowest temperature that still provides a reasonable rate of conversion.
Q6: What are the best analytical methods for monitoring this reaction and confirming my product?
A6: A multi-pronged approach is best for robust analysis.
-
Thin-Layer Chromatography (TLC): The quickest and most common method for qualitative monitoring. Your N-alkylated tertiary amine product should be less polar (have a higher Rf value) than your starting secondary amine. Stain with potassium permanganate or view under UV if the compounds are aromatic.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides confirmation of the mass of the desired product and allows you to quantify the disappearance of starting material and the appearance of products and byproducts.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent alternative to LC-MS if your compounds are sufficiently volatile and thermally stable.[11]
-
Nuclear Magnetic Resonance (¹H NMR): After workup, taking a crude ¹H NMR spectrum is the definitive way to confirm the structure of your product and assess the purity of the material before chromatography.
Experimental Protocols
Protocol 1: General Procedure for a Hindered N-Alkylation
This protocol assumes a challenging alkylation where standard conditions have failed.
Materials:
-
N-butyl-2-bromobenzylamine (1.0 equiv)
-
Alkyl Iodide (1.2 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath
Procedure:
-
Reaction Setup: To a dry, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-butyl-2-bromobenzylamine (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF to dissolve the amine (to a concentration of approx. 0.1-0.2 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.5 equiv) portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylating Agent Addition: Add the alkyl iodide (1.2 equiv) dropwise to the stirred suspension at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-100 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS every few hours until the starting amine is consumed (this may take 12-48 hours).
-
Workup: Once complete, cool the reaction to 0 °C and very carefully quench by the slow, dropwise addition of water to destroy excess NaH. Dilute with more water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[12][13]
Protocol 2: In-Situ Alkyl Halide Activation (Finkelstein Conditions)
Use this method to boost the reactivity of an alkyl bromide or chloride.
Procedure:
-
Follow the general reaction setup as described above using your chosen base (e.g., K₂CO₃) and solvent (e.g., Acetonitrile).
-
Before adding the alkyl bromide or chloride, add sodium iodide (NaI, 0.2 equiv) to the reaction mixture.
-
Stir for 15-30 minutes at room temperature.
-
Add the alkyl bromide or chloride (1.2 equiv) and proceed with the reaction, heating as necessary. The in situ generated alkyl iodide will act as the more potent alkylating agent.
References
- BenchChem. (2025).
- University of Calgary. (n.d.).
- BenchChem. (2025).
- Grokipedia. (n.d.).
- Sciencemadness.org. (2022).
- BenchChem. (2025).
- YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
- Master Organic Chemistry. (2017).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (n.d.).
- University of Windsor. (2021).
- Reddit. (2021).
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- BenchChem. (2025). Application Notes and Protocols for the N-alkylation of 7-Chloro-9h-fluoren-2-amine. BenchChem.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
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- 5. sciencemadness.org [sciencemadness.org]
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- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. env.go.jp [env.go.jp]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of Benzenemethanamine, 2-bromo-N-butyl-
Welcome to the technical support center for the purification of Benzenemethanamine, 2-bromo-N-butyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the recrystallization of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity.
Introduction to Recrystallization
Recrystallization is a critical purification technique for solid organic compounds based on the principle that the solubility of a solid in a solvent increases with temperature.[1] An ideal recrystallization process involves dissolving the impure compound in a minimal amount of a hot solvent, followed by slow cooling to allow the desired compound to crystallize while impurities remain in the solution (mother liquor).[1][2] The success of this technique hinges on the appropriate selection of a solvent or solvent system.[1][2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the recrystallization of Benzenemethanamine, 2-bromo-N-butyl-, providing explanations and actionable solutions.
Question: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the solid melts and separates from the solution as a liquid phase instead of crystallizing.[3] This is common when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[3]
Causality & Solution:
-
High Solute Concentration: The most frequent cause is an overly concentrated solution.
-
Solution: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow it to cool slowly.[3]
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice.
-
Solution: Ensure a slow cooling process. You can insulate the flask to slow down heat loss.[4]
-
-
Inappropriate Solvent: The chosen solvent may be too nonpolar.
-
Solution: Consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[5] For Benzenemethanamine, 2-bromo-N-butyl-, a good starting point could be a mixture of a polar solvent like ethanol with a nonpolar solvent like hexane.
-
Question: The recrystallization yield is very low. What are the likely causes and how can I improve recovery?
Answer:
A low yield suggests that a significant portion of your product remains dissolved in the mother liquor.[4][6]
Causality & Solution:
-
Excess Solvent: Using too much solvent is a primary cause of low recovery.[3][6]
-
Premature Crystallization during Hot Filtration: If you performed a hot filtration to remove insoluble impurities, some product might have crystallized on the filter paper or in the funnel.
-
Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not sufficiently chilled can redissolve some of the product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold solvent.[6]
-
Question: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
Answer:
This is often due to supersaturation, where the compound remains dissolved in a concentration higher than its normal saturation point.[3]
Causality & Solution:
-
Lack of Nucleation Sites: Crystal growth requires an initial point of nucleation.
-
Solution 1: Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide a surface for crystal formation to begin.[3][5][6]
-
Solution 2: Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for further crystal growth.[3][5][6]
-
-
Solution is Not Saturated: It's possible that too much solvent was added initially.
-
Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[4]
-
-
Interference from Impurities: Some impurities can inhibit crystallization.
-
Solution: If other methods fail, it may be necessary to recover the crude product by evaporating the solvent and attempting purification by another method, such as column chromatography, before re-attempting recrystallization.[3]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing Benzenemethanamine, 2-bromo-N-butyl-?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1][2] Given the structure of Benzenemethanamine, 2-bromo-N-butyl- (a substituted benzylamine), it is expected to be soluble in many organic solvents.[8] A systematic approach is best:
-
Prediction: The "like dissolves like" principle suggests that solvents with similar polarity to your compound will be good candidates. Benzenemethanamine, 2-bromo-N-butyl- has both nonpolar (benzene ring, butyl group) and polar (amine) features. Solvents like ethanol, isopropanol, ethyl acetate, and acetone are good starting points.[9]
-
Small-Scale Testing: Test the solubility of a small amount of your crude product in a few different solvents in test tubes. A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling.
-
Mixed Solvents: If no single solvent is ideal, a mixed solvent system can be effective.[5][9] For example, dissolve the compound in a minimal amount of a hot, highly soluble solvent (e.g., ethanol) and then add a less soluble solvent (e.g., water or hexane) dropwise until turbidity persists. Reheat to clarify and then cool slowly.
Potential Solvents for Benzenemethanamine, 2-bromo-N-butyl-
| Solvent System | Predicted Solubility Behavior & Rationale | Suitability for Recrystallization |
| Ethanol or Isopropanol | The amine and aromatic ring should be soluble in these polar protic solvents, especially when hot. The butyl group may reduce solubility at colder temperatures. | Good starting point for single-solvent recrystallization. |
| Ethyl Acetate | A moderately polar solvent that often works well for compounds with mixed polarity. | A good candidate to test. |
| Hexane/Ethyl Acetate | Hexane is nonpolar and ethyl acetate is moderately polar. This combination can be fine-tuned to achieve ideal solubility. | Excellent choice for a mixed-solvent system. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. |
| Ethanol/Water | Ethanol is a good solvent, while water is likely a poor solvent for this molecule. | A viable mixed-solvent system. The presence of the amine may allow for some solubility in hot aqueous ethanol. |
| Toluene | A nonpolar aromatic solvent. May be too good of a solvent, leading to poor recovery. | Less likely to be ideal as a single solvent but could be part of a mixed system. |
Q2: What are the common impurities I should be aware of when purifying Benzenemethanamine, 2-bromo-N-butyl-?
A2: The impurities will largely depend on the synthetic route used. A common method for synthesizing N-alkylated benzylamines is the reaction of a benzyl halide with an amine. Potential impurities include:
-
Starting Materials: Unreacted 2-bromobenzylamine (or 2-bromobenzyl halide) and N-butylamine.
-
Over-alkylation Products: If the synthesis involved alkylation of a primary amine, secondary and tertiary amine byproducts can form.[10]
-
Side-Reaction Products: Impurities from side reactions specific to your synthetic conditions.
Recrystallization is effective at removing impurities that have different solubility profiles from your target compound.
Q3: Can I convert the amine to a salt to improve crystallization?
A3: Yes, this is a common and effective strategy for purifying amines.[11][12] Amines can be converted to their corresponding ammonium salts (e.g., hydrochloride or hydrobromide) by reacting them with an acid. These salts are often more crystalline and have different solubility profiles than the free base. For instance, the salt may be soluble in a polar solvent like ethanol but insoluble in a nonpolar solvent like diethyl ether.[12] After recrystallizing the salt, you can regenerate the pure amine by treating it with a base.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude Benzenemethanamine, 2-bromo-N-butyl- in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture with stirring on a hot plate.[5]
-
Achieve Saturation: Continue adding the solvent in small portions until the solid just dissolves. Use the minimum amount of hot solvent necessary.[1][6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[7]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[1][5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.[5][6]
-
Drying: Dry the purified crystals to remove any remaining solvent.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of a hot "good" solvent (e.g., ethyl acetate).
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy.
-
Clarification: Reheat the mixture until the solution becomes clear again.
-
Cooling, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol.
Visualization of Workflows
References
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal. [Link]
-
Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
-
Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Recrystallization. University of California, Irvine. [Link]
-
Problems with Recrystallisations. University of York. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Recrystallization. California State University, Long Beach. [Link]
-
How to purify Benzylamine? Reddit. [Link]
-
Liu, Y., Afanasenko, A., Elangovan, S., Sun, Z., & Barta, K. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11486-11493. [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. CAS 2403-22-7: N-Butylbenzylamine | CymitQuimica [cymitquimica.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Technical Support Center: Identifying Impurities in Benzenemethanamine, 2-bromo-N-butyl- by HPLC-MS
Welcome to the technical support center for the analysis of Benzenemethanamine, 2-bromo-N-butyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for the identification and characterization of impurities using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Our approach is grounded in scientific principles to ensure the accuracy and reliability of your analytical results. We will delve into the causality behind experimental choices, offering insights honed from extensive field experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of Benzenemethanamine, 2-bromo-N-butyl- and its impurities.
Q1: What are the likely impurities I should expect when analyzing Benzenemethanamine, 2-bromo-N-butyl-?
A1: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the N-alkylation of 2-bromobenzenemethanamine with a butyl halide or the reaction of 2-bromobenzylamine with butanal followed by reduction.[1][2] Potential impurities can include:
-
Starting Materials: Unreacted 2-bromobenzenemethanamine and the N-butylating agent.
-
Over-alkylation Products: Dialkylated species where a second butyl group has been added to the nitrogen.
-
By-products from Side Reactions: Impurities arising from reactions with residual reagents or solvents.
-
Degradation Products: The compound may degrade under certain light, temperature, or pH conditions, leading to hydrolysis or oxidation products.
Q2: What is the significance of the bromine atom in the mass spectrum?
A2: The presence of a bromine atom is a key diagnostic tool in mass spectrometry. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance.[3][4] This results in a characteristic isotopic pattern for any bromine-containing ion, which will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units.[5][6] This distinctive signature is invaluable for confirming the presence of bromine in the parent molecule and any bromine-containing impurities or fragments.
Q3: What are the initial HPLC-MS parameters you would recommend for screening impurities in Benzenemethanamine, 2-bromo-N-butyl-?
A3: For initial screening, a reversed-phase HPLC method coupled with electrospray ionization (ESI) mass spectrometry in positive ion mode is a robust starting point. The basic nitrogen atom in the molecule is readily protonated, making it suitable for positive ESI.
Here is a recommended starting point:
| Parameter | Recommendation | Rationale |
| HPLC Column | C18, 2.1 x 100 mm, 2.7 µm | A C18 column provides good hydrophobic retention for this molecule. The smaller particle size offers higher efficiency for better resolution of impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analyte for better ESI response and can improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and compatibility with MS. |
| Gradient | 10-95% B over 15 minutes | A broad gradient is essential for initial screening to ensure the elution of impurities with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column that is compatible with standard ESI sources. |
| Column Temp. | 30 °C | Temperature control ensures reproducible retention times. |
| Injection Vol. | 2 µL | A small injection volume minimizes the risk of column overload and peak distortion. |
| MS Ionization | ESI Positive | The basic amine group is readily protonated. |
| MS Scan Range | m/z 50-500 | This range will cover the parent compound and most expected impurities and fragments. |
Q4: How do I confirm if a small peak is a genuine impurity or just an artifact?
A4: Differentiating between true impurities and system artifacts is a critical step. Here's a systematic approach:
-
Blank Injection: Inject your sample solvent (the same solvent used to dissolve your sample). If the peak is present in the blank, it is likely a contaminant from your solvent, vials, or the HPLC system itself.[7][8]
-
"No Injection" Run: Run the gradient without an injection. This can help identify "ghost peaks" that arise from contamination in the mobile phase or carryover from a previous injection.[8]
-
Vary Injection Volume: Inject different volumes of your sample. The peak area of a genuine impurity should scale linearly with the injection volume. Artifacts may not show this linear relationship.
-
Freshly Prepared Sample vs. Old Sample: Analyze a freshly prepared sample and compare it to one that has been sitting on the autosampler. This can help identify degradation products.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
Problem 1: Poor Peak Shape (Tailing or Fronting) for the Main Analyte or Impurities
-
Question: My peaks are showing significant tailing. What are the likely causes and how can I fix this?
-
Answer: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase or issues with the sample solvent.
-
Cause A: Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic amine of your analyte, causing tailing.
-
Solution: Increase the ionic strength of your mobile phase by adding a small amount of an acidic modifier like formic acid (0.1% is a good starting point) or ammonium formate. This will protonate the silanols and reduce these unwanted interactions.
-
-
Cause B: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute your sample and inject a smaller amount. Check if the peak shape improves.
-
-
Cause C: Sample Solvent Mismatch: Dissolving your sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[8]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve your sample.
-
-
Problem 2: Low or No MS Signal for a Suspected Impurity
-
Question: I see a peak in my UV chromatogram, but there is no corresponding mass in the MS data. Why is this happening?
-
Answer: This is a common issue and can be attributed to several factors, primarily related to the ionization process.
-
Cause A: Ion Suppression: Co-eluting compounds from your sample matrix can compete with your analyte of interest for ionization in the ESI source, leading to a reduced or absent signal.[9][10][11][12][13]
-
Solution: Improve chromatographic separation to move the impurity away from the interfering species. You can try adjusting the gradient, changing the organic modifier (e.g., methanol instead of acetonitrile), or using a different column chemistry (e.g., a phenyl-hexyl column).
-
-
Cause B: Poor Ionization of the Impurity: The impurity may not ionize well under the current MS conditions.
-
Solution: If you are using positive ESI, try switching to negative ESI. Some impurities might be more acidic and ionize better in negative mode. Also, consider trying a different ionization source if available, such as Atmospheric Pressure Chemical Ionization (APCI), which is less prone to ion suppression.[13]
-
-
Cause C: Neutral or Non-Volatile Impurity: The impurity might be a neutral compound that does not readily form ions, or it may be non-volatile and not efficiently enter the gas phase in the MS source.
-
Solution: In this case, HPLC-UV or other detection methods might be more suitable for this specific impurity.
-
-
Problem 3: Difficulty in Distinguishing Isomers
-
Question: I have two peaks with the same mass and isotopic pattern, suggesting they are isomers. How can I confirm their identity?
-
Answer: Distinguishing isomers requires a combination of chromatographic and mass spectrometric techniques.
-
Chromatographic Separation:
-
Optimize HPLC Method: The first step is to achieve baseline separation of the isomers. Try different columns (e.g., C18, Phenyl-Hexyl, Cyano) and mobile phase conditions (e.g., different organic modifiers, pH, or temperature). High-temperature HPLC can sometimes provide unique selectivity for isomers.[14]
-
-
Mass Spectrometric Analysis:
-
MS/MS Fragmentation: Even if the parent ions have the same m/z, their fragmentation patterns (MS/MS spectra) may be different. Fragment the parent ion of each isomer and compare the resulting product ion spectra. Differences in the fragmentation pathways can provide structural information to differentiate them.
-
Reference Standards: The most definitive way to confirm the identity of an isomer is to obtain a reference standard for the suspected impurity and compare its retention time and MS/MS spectrum to your unknown peak.
-
-
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical impurity identification workflow.
Protocol 1: General Workflow for Impurity Identification
This protocol outlines the systematic approach from initial sample analysis to impurity characterization.
Step 1: Sample Preparation
-
Accurately weigh approximately 1 mg of your Benzenemethanamine, 2-bromo-N-butyl- sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water. This will be your stock solution (1 mg/mL).
-
Further dilute the stock solution to a working concentration of 10 µg/mL using the same solvent mixture.
-
Filter the final solution through a 0.22 µm syringe filter before injection to protect the HPLC system.[8]
Step 2: Initial HPLC-MS Screening
-
Set up the HPLC-MS system with the initial parameters outlined in FAQ Q3.
-
Perform a blank injection (solvent only) to establish a baseline and identify any system-related peaks.
-
Inject your prepared sample.
-
Acquire data in full scan mode to detect all ionizable species.
Step 3: Data Analysis and Putative Impurity Identification
-
Process the chromatogram to identify all peaks besides the main analyte peak.
-
Examine the mass spectrum of each peak. Look for the characteristic 1:1 isotopic pattern of bromine to identify bromine-containing impurities.[3][4][6]
-
Based on the accurate mass (if using a high-resolution mass spectrometer), propose possible elemental compositions for each impurity.
-
Compare the proposed structures with potential impurities from the synthetic route (see FAQ Q1).
Step 4: Structural Confirmation using MS/MS
-
For each suspected impurity, perform a targeted MS/MS experiment.
-
Isolate the parent ion of the impurity in the first stage of the mass spectrometer.
-
Fragment the isolated ion using collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to gain structural information. The fragmentation pattern can provide clues about the location of functional groups and the overall structure of the impurity.
dot
Caption: General workflow for impurity identification.
Part 4: Visualization of Troubleshooting Logic
This diagram illustrates a decision-making process for troubleshooting common HPLC-MS issues.
dot
Caption: Troubleshooting decision tree for HPLC-MS.
References
-
Wikipedia. Ion suppression (mass spectrometry). [Link]
-
LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. [Link]
-
AMSbiopharma. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
Providion Group. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
Providion Group. How can I identify Ion Suppression in Biological Sample Analysis?. [Link]
-
Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
Chemguide. mass spectra - the M+2 peak. [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Chemistry LibreTexts. 6.4: Isotope Abundance. [Link]
-
PubMed. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]
-
College of Saint Benedict and Saint John's University. ms isotopes: Br and Cl. [Link]
-
LCGC North America. Validation of Impurity Methods, Part II. [Link]
-
University of Calgary. Ch13 - Mass Spectroscopy. [Link]
-
ResearchGate. Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Chromatography Forum. HPLC Troubleshooting Guide. [Link]
-
University of California, Berkeley. Notes on Troubleshooting LC/MS Contamination. [Link]
-
PubMed. Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
-
HALO Columns. LC Chromatography Troubleshooting Guide. [Link]
-
PubMed. High temperature liquid chromatography hyphenated with ESI-MS and ICP-MS detection for the structural characterization and quantification of halogen containing drug metabolites. [Link]
-
PubChem. Benzenemethanamine, 4-bromo-N-butyl-. [Link]
-
Wikipedia. Amine alkylation. [Link]
-
LookChem. Cas 65185-56-0,Benzenemethanamine, 2-bromo-N-(phenylmethyl)-. [Link]
-
PubChem. Benzenemethanamine, 3-bromo-N-butyl-. [Link]
-
Royal Society of Chemistry. Chapter 2: Synthetic Methods for Alkyl Amines. [Link]
- Google Patents.
-
Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]
-
National Institutes of Health. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. US3600413A - N-alkylation of aromatic amines - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ms isotopes: Br and Cl [employees.csbsju.edu]
- 7. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 8. halocolumns.com [halocolumns.com]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
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- 14. High temperature liquid chromatography hyphenated with ESI-MS and ICP-MS detection for the structural characterization and quantification of halogen containing drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
"Optimizing reaction temperature and time for Benzenemethanamine, 2-bromo-N-butyl- reactions"
Topic: Optimizing Reaction Temperature and Time for Benzenemethanamine, 2-bromo-N-butyl- Reactions
Welcome to the Technical Support Center. As Senior Application Scientists, we have compiled this guide to assist you in navigating the nuances of the N-alkylation of benzenemethanamine (benzylamine) with secondary alkyl halides, such as 2-bromobutane. This reaction, aimed at synthesizing N-(sec-butyl)benzenemethanamine, is a cornerstone S_N2 transformation but presents several optimization challenges. This guide provides in-depth, field-proven insights to help you achieve high yield and purity.
Frequently Asked Questions (FAQs)
Here we address the fundamental principles and common queries related to this specific N-alkylation reaction.
Q1: What are the primary challenges when reacting benzylamine with a secondary alkyl halide like 2-bromobutane?
The main challenges are twofold: controlling selectivity and managing competing reactions.
-
Over-alkylation: The most significant issue is the formation of a tertiary amine byproduct.[1][2] The desired secondary amine product, N-(sec-butyl)benzenemethanamine, is often more nucleophilic than the starting benzylamine.[3][4] This means it can react with another molecule of 2-bromobutane, leading to the formation of N-benzyl-di(sec-butyl)amine and reducing the yield of your target compound.
-
Elimination (E2 Reaction): 2-Bromobutane is a secondary alkyl halide, which is susceptible to elimination reactions, especially in the presence of a strong base or at elevated temperatures.[5] Benzylamine itself can act as a base, promoting the formation of butene isomers as a side product instead of the desired substitution (S_N2) product.
Q2: How does over-alkylation occur, and what is the most effective way to prevent it?
Over-alkylation is a "runaway" reaction where your desired product reacts further. The N-H proton of the newly formed secondary amine is sterically more accessible than the N-H protons on the starting primary amine, and the alkyl group is electron-donating, increasing the nucleophilicity of the nitrogen.
The most effective strategies to ensure selective mono-alkylation are:
-
Stoichiometric Control: Use a large excess of the primary amine (benzylamine), typically 2 to 4 equivalents, relative to the alkyl halide.[1][6] This statistically favors the reaction of the alkyl halide with the more abundant starting material.
-
Slow Addition of Alkyl Halide: Adding the 2-bromobutane dropwise to the reaction mixture keeps its concentration low, further minimizing the chance of it reacting with the product as it forms.[1]
-
Choice of Base: Using a base that selectively deprotonates the primary amine or using specific reaction conditions can suppress dialkylation. Cesium carbonate (Cs₂CO₃) has been shown to be highly effective in promoting selective mono-N-alkylation.[6][7][8]
Q3: What is the role of the base in this reaction, and which one should I choose?
A base is crucial for neutralizing the hydrobromic acid (HBr) that is formed as a byproduct of the S_N2 reaction. If not neutralized, this acid will protonate the starting benzylamine, forming a non-nucleophilic ammonium salt and effectively stopping the reaction.
Recommended Bases:
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and especially cesium carbonate (Cs₂CO₃) are excellent choices.[1][9] They are non-nucleophilic and have sufficient basicity to neutralize the HBr without promoting significant elimination. Cs₂CO₃ is often preferred for its high chemoselectivity in anhydrous DMF.[6][7]
-
Hindered Organic Amines: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) can also be used. Avoid simple amines like triethylamine, as they can sometimes compete as nucleophiles.[9]
Q4: How do reaction temperature and time affect the outcome?
Temperature and time are interdependent variables that must be carefully optimized.
-
Temperature: Increasing the temperature accelerates the rate of the S_N2 reaction. However, it disproportionately increases the rate of side reactions, particularly E2 elimination.[5] A good starting point is room temperature, with gentle heating to 40-60 °C if the reaction is sluggish.[9][10]
-
Reaction Time: The reaction should be monitored until the limiting reagent (typically the 2-bromobutane) is consumed. This can be tracked using Thin Layer Chromatography (TLC) or LC-MS. Allowing the reaction to run for too long, especially at elevated temperatures, can increase the prevalence of byproducts. A typical reaction time might range from 12 to 24 hours.[7]
Q5: Which solvent is optimal for this reaction?
The S_N2 mechanism is strongly favored by polar aprotic solvents. These solvents can dissolve the reactants and stabilize charged transition states without solvating and deactivating the amine nucleophile through hydrogen bonding.[11][12][13]
Recommended Solvents:
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
-
Dimethyl Sulfoxide (DMSO)
Using protic solvents like ethanol or water is generally discouraged as they can solvate the amine nucleophile via hydrogen bonding, reducing its reactivity and slowing the S_N2 reaction.[14]
Troubleshooting Guide
Even with a well-designed protocol, unexpected results can occur. This guide addresses common problems and provides systematic solutions.
| Problem | Probable Cause(s) | Recommended Solutions |
| Low or No Yield of Desired Product | 1. Inactive Nucleophile: The benzylamine may have been protonated by residual acid, or the HBr byproduct was not effectively neutralized. 2. Suboptimal Temperature: The reaction may be too slow at room temperature. 3. Poor Solvent Choice: Use of a non-polar or protic solvent. | 1. Ensure an effective base is present in at least stoichiometric amounts (e.g., 1.5-2.0 eq. of K₂CO₃ or Cs₂CO₃).[1][9] 2. Gradually increase the temperature to 40-60 °C and monitor progress by TLC.[10] 3. Switch to a polar aprotic solvent like DMF or acetonitrile.[9][11] |
| Significant Over-alkylation (Tertiary Amine Formation) | 1. Stoichiometry: Equivalents of benzylamine and 2-bromobutane are too close to 1:1. 2. High Concentration: The concentration of the alkylating agent is too high. 3. Product is More Nucleophilic: This is an inherent property of the system.[4] | 1. Increase the excess of benzylamine to at least 2-4 equivalents.[6] 2. Add the 2-bromobutane slowly via a syringe pump to maintain its low concentration.[1] 3. Consider an alternative synthetic route like reductive amination, which is highly selective for mono-alkylation.[10][15] |
| Butene Byproducts Detected (E2 Elimination) | 1. Base is too Strong/Hindered: A very strong base like potassium tert-butoxide can favor elimination. 2. Temperature is too High: Higher temperatures favor elimination over substitution.[5] 3. Steric Hindrance: The secondary carbon of 2-bromobutane is sterically more hindered than a primary carbon, making it more prone to elimination. | 1. Use a milder base like K₂CO₃ or Cs₂CO₃ instead of alkoxides.[1][7] 2. Run the reaction at a lower temperature , even if it requires a longer reaction time. Start at room temperature. 3. This is an inherent challenge. Optimizing base and temperature is the key mitigation strategy. |
| Difficult Product Purification | 1. Similar Polarity: The starting material, product, and over-alkylation byproduct may have similar polarities, leading to poor separation on silica gel. 2. Amine Tailing on Silica Gel: The basic nature of amines causes strong interaction with the acidic silanol groups on standard silica gel.[11] | 1. Utilize Acid-Base Extraction: During workup, wash the organic layer with dilute acid (e.g., 1M HCl) to protonate all amines and pull them into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the free amines into an organic solvent. 2. Modify Chromatography Conditions: Add a small amount (0.5-1%) of a volatile amine like triethylamine or ammonia to the eluent to suppress tailing.[11] Alternatively, use an amine-functionalized silica column.[11] |
Summary of Key Reaction Parameters
| Parameter | Recommendation | Rationale (The "Why") |
| Temperature | Start at Room Temp (20-25°C); gently heat to 40-60°C if needed. | Balances reaction rate against the risk of promoting the E2 elimination side reaction, which is favored at higher temperatures.[9] |
| Time | 12-24 hours; monitor by TLC/LC-MS. | Ensures the reaction proceeds to completion without allowing extended time for byproduct formation. |
| Solvent | DMF, Acetonitrile, or DMSO. | Polar aprotic solvents stabilize the S_N2 transition state without deactivating the amine nucleophile via hydrogen bonding.[13] |
| Base | Cs₂CO₃ or K₂CO₃ (1.5-2.0 eq.). | Neutralizes the HBr byproduct to keep the amine nucleophile active. These bases are non-nucleophilic and mild enough to disfavor elimination.[1][7] |
| Stoichiometry | Benzylamine (2-4 eq.) to 2-Bromobutane (1 eq.). | A large excess of the starting amine statistically outcompetes the secondary amine product, minimizing over-alkylation.[6] |
Experimental Protocols & Visualizations
General Protocol for N-Alkylation of Benzylamine
This protocol provides a robust starting point for your optimization experiments.
Materials:
-
Benzylamine (Benzenemethanamine)
-
2-Bromobutane
-
Cesium Carbonate (Cs₂CO₃), finely powdered and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate, Diethyl Ether, Brine, 1M HCl, 1M NaOH
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line
Procedure:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add finely powdered cesium carbonate (1.5 eq.).
-
Reagents: Add anhydrous DMF to the flask, followed by benzylamine (2.0 eq.). Stir the resulting suspension.
-
Addition: Add 2-bromobutane (1.0 eq.) dropwise to the stirred mixture at room temperature over 15-20 minutes.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of 2-bromobutane by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 40-50°C.
-
Work-up:
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel. Use a hexanes/ethyl acetate eluent system, adding 0.5% triethylamine to the mobile phase to prevent peak tailing.[11]
-
Combine fractions containing the pure N-(sec-butyl)benzenemethanamine and remove the solvent in vacuo.
-
Optimization Workflow Diagram
The following diagram illustrates a logical workflow for optimizing the reaction conditions, emphasizing the iterative process of analysis and adjustment.
Caption: Iterative workflow for optimizing the N-alkylation reaction.
References
- BenchChem Technical Support Team. (2025). Preventing over-alkylation in benzylamine synthesis. Benchchem.
- BenchChem Technical Support Team. (2025).
- Pearson+. (n.d.). The reaction of an amine with an alkyl halide gives an ammonium s... Study Prep.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- Castillo, J. C., et al. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a.
- Castillo, J. C., et al. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines.
- Pearson+. (n.d.). The reaction between ammonia and alkyl halides produces a low yield of a primary amine. Explain.
- Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry.
- Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- ResearchGate. (n.d.). N-Alkylation benzylamine$HBr with butylbromide utilizing different bases a.
- Jayaraman, S., et al. (2025). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
- Chemistry Stack Exchange. (2014). NH2- and Primary Alkyl Halides: Sn2 vs E2.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- Salvatore, R. N., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.
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"Effect of base selection on the outcome of reactions with Benzenemethanamine, 2-bromo-N-butyl-"
Welcome to the technical support center for reactions involving Benzenemethanamine, 2-bromo-N-butyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction outcomes by understanding the critical role of base selection.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield of the Desired N-Alkylated Product
Question: I am attempting an N-alkylation of a primary or secondary amine with Benzenemethanamine, 2-bromo-N-butyl-, but my yields are consistently low. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in N-alkylation reactions are a common challenge and can often be traced back to the choice of base and other reaction conditions. Here’s a breakdown of potential causes and troubleshooting steps:
-
Inappropriate Base Selection: The base is crucial for neutralizing the acid that is formed during the reaction.[1] If the chosen base is too weak, it may not effectively deprotonate the amine nucleophile or neutralize the HBr byproduct, leading to a slow or stalled reaction.
-
Troubleshooting: Consider switching to a stronger base. For instance, if you are using a weak base like sodium bicarbonate (NaHCO₃), transitioning to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) can significantly improve the reaction rate and yield.[2][3] For particularly unreactive amines, stronger bases like potassium tert-butoxide (t-BuOK) might be necessary.[1]
-
-
Poor Solubility of the Base: An undissolved base will have limited effectiveness.
-
Troubleshooting: Ensure the base is sufficiently soluble in your chosen solvent. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or DMSO, which can enhance both the solubility of the base and the overall reaction rate.[1]
-
-
Suboptimal Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.
-
Troubleshooting: If your reaction is sluggish at room temperature, gradually increasing the temperature in 10-20 °C increments can be beneficial.[1] However, be mindful of potential side reactions, such as elimination, at excessively high temperatures.
-
Issue 2: Significant Formation of an Elimination Byproduct
Question: My reaction is producing a substantial amount of an alkene byproduct instead of the desired N-alkylated product. How can I suppress this competing elimination reaction?
Answer:
The competition between substitution (N-alkylation) and elimination is a classic challenge in organic synthesis, particularly with secondary alkyl halides like 2-bromo-N-butyl derivatives.[4][5] The choice of base plays a pivotal role in directing the reaction towards the desired pathway.
-
Sterically Hindered Bases Favor Elimination: Large, bulky bases preferentially abstract a proton from the least sterically hindered position, promoting the E2 elimination pathway.
-
Strong, Non-Nucleophilic Bases for Substitution: To favor the SN2 pathway leading to N-alkylation, a base that is strong enough to deprotonate the amine but not so bulky as to favor elimination is ideal.
-
Troubleshooting: Bases like potassium carbonate or cesium carbonate are often good choices as they are strong enough to facilitate the reaction but are not excessively bulky.[8]
-
Issue 3: Over-alkylation Leading to Quaternary Ammonium Salts
Question: I am observing the formation of a quaternary ammonium salt, indicating that my desired tertiary amine product is reacting further with the alkylating agent. How can I prevent this over-alkylation?
Answer:
Over-alkylation is a common side reaction because the tertiary amine product is often more nucleophilic than the starting secondary amine.[9][10]
-
Stoichiometric Control: The relative amounts of your reactants can significantly influence the product distribution.
-
Troubleshooting: Using a slight excess of the amine relative to the alkylating agent (Benzenemethanamine, 2-bromo-N-butyl-) can help minimize over-alkylation.[11]
-
-
Slow Addition of the Alkylating Agent: Maintaining a low concentration of the alkylating agent throughout the reaction can reduce the likelihood of it reacting with the product.
-
Troubleshooting: Add the Benzenemethanamine, 2-bromo-N-butyl- solution dropwise or via a syringe pump to the reaction mixture.[2]
-
-
Choice of Base: A sterically hindered, non-nucleophilic base can help suppress the formation of the quaternary ammonium salt.[3]
-
Troubleshooting: N,N-Diisopropylethylamine (DIPEA) is an excellent choice in this scenario. Its bulky nature makes it a poor nucleophile, thus it is less likely to compete in the alkylation reaction, and it effectively scavenges the HBr byproduct.[3]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions regarding the role of base selection in reactions with Benzenemethanamine, 2-bromo-N-butyl-.
Question 1: How does the strength of the base (pKa) influence the reaction pathway?
Answer:
The strength of the base, quantified by the pKa of its conjugate acid, is a critical factor in determining the outcome of the reaction. A stronger base (higher pKa of the conjugate acid) will more readily deprotonate the amine, increasing its nucleophilicity and accelerating the rate of N-alkylation.[12] However, a very strong base can also increase the rate of the competing E2 elimination reaction.[13] Therefore, an optimal base is one that is strong enough to facilitate the desired N-alkylation without excessively promoting elimination.
| Base | Approximate pKa of Conjugate Acid | General Application |
| Sodium Bicarbonate (NaHCO₃) | 6.4 | Weak base, suitable for highly reactive systems. |
| Triethylamine (TEA) | 10.8 | Common organic base, good for many N-alkylations. |
| N,N-Diisopropylethylamine (DIPEA) | 11.0 | Sterically hindered, non-nucleophilic, good for preventing over-alkylation.[3] |
| Potassium Carbonate (K₂CO₃) | 10.3 | Strong, solid base, often used in polar aprotic solvents.[1] |
| Potassium tert-butoxide (t-BuOK) | 17 | Very strong, sterically hindered base, often promotes elimination.[14] |
Note: pKa values can vary depending on the solvent.[15]
Question 2: What are the advantages of using an organic base versus an inorganic base?
Answer:
Both organic and inorganic bases have their merits, and the best choice depends on the specific reaction conditions and desired outcome.
-
Organic Bases (e.g., TEA, DIPEA):
-
Advantages: Generally soluble in a wide range of organic solvents, which can lead to more homogeneous reaction mixtures. Sterically hindered organic bases like DIPEA can be highly selective in preventing side reactions like over-alkylation.[3]
-
Disadvantages: Can sometimes be more difficult to remove during workup compared to solid inorganic bases.
-
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃):
-
Advantages: Often less expensive and can be easily removed by filtration after the reaction. The "cesium effect," observed with Cs₂CO₃, can lead to high chemoselectivity in N-alkylation reactions.[8]
-
Disadvantages: Solubility can be an issue in less polar organic solvents, potentially leading to slower reaction rates.
-
Question 3: How does steric hindrance of the base affect the reaction?
Answer:
Steric hindrance refers to the spatial bulk of a molecule.[7] In the context of base selection, steric hindrance has a profound impact on the reaction's chemoselectivity.
-
Promotion of Elimination: A sterically hindered base will have difficulty accessing the carbon atom for a substitution reaction (SN2). Instead, it will more readily abstract a proton from the less sterically crowded beta-carbon, leading to the formation of an alkene via an E2 mechanism.[16][17]
-
Prevention of Over-alkylation: A bulky base like DIPEA is a poor nucleophile itself and is less likely to participate in the alkylation reaction. This makes it an excellent choice for preventing the formation of quaternary ammonium salts.[3]
Question 4: What is the role of the solvent in conjunction with the base?
Answer:
The solvent plays a crucial role that is interconnected with the function of the base.
-
Solubility: The solvent must be able to dissolve the reactants and the base to a sufficient extent for the reaction to proceed efficiently.
-
Polarity: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they can stabilize the transition state and solvate the cation of an inorganic base, increasing its effective strength.[1]
-
Chemoselectivity: In some cases, the choice of solvent can directly influence the reaction outcome. For example, polar aprotic solvents generally favor N-alkylation over O-alkylation in ambident nucleophiles.[18]
Section 3: Experimental Protocols
General Protocol for N-Alkylation
This protocol provides a general starting point for the N-alkylation of a secondary amine with Benzenemethanamine, 2-bromo-N-butyl-.
-
Reaction Setup: To a solution of the secondary amine (1.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile or DMF), add the chosen base (1.2-1.5 eq.).
-
Addition of Alkylating Agent: Add a solution of Benzenemethanamine, 2-bromo-N-butyl- (1.1 eq.) in the same solvent dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS). If the reaction is slow, gentle heating (e.g., 50-80 °C) may be applied.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 4: Visualizations
Reaction Pathway Diagram
Caption: Competing SN2 and E2 pathways in the reaction.
Troubleshooting Flowchart
Caption: A flowchart to diagnose and resolve common experimental issues.
References
- Ghosal, P., et al. (2020). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
- Reddit. (2021). steric hinderance and basicity.
-
University of Wisconsin-Madison. (n.d.). pKa Values of Common Bases. Retrieved from [Link]
- Organic Letters. (2021).
- ChemRxiv. (2024).
- Chemistry Stack Exchange. (2014). Steric Hindrance and Brønsted Basicity.
- Scribd. (n.d.). Organic Base Strength Guide.
- ACS Green Chemistry Institute. (n.d.).
- Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples.
- ResearchGate. (2019). COMMON ACIDS AND BASES FOR ORGANIC SYNTHESIS.
- Royal Society of Chemistry. (2023). Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups.
- Physics Forums. (2014). How Do Steric Effects Influence Basicity?.
- Khan Academy. (n.d.).
- Chemistry LibreTexts. (2023).
- The Royal Society of Chemistry. (n.d.). Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions.
- ResearchGate. (n.d.). the n-alkylation reaction of compound 6 in different organic solvents and ionic liquids.
- ResearchGate. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.
- University of Tartu. (n.d.).
- ChemSynthesis. (n.d.). N-tert-butyl-1-phenylmethanimine.
- Organic Chemistry D
- YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
- Master Organic Chemistry. (2017).
- Green Chemistry. (2018).
- National Institutes of Health. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- ResearchGate. (n.d.).
- University of South Florida. (2002).
- Benchchem. (n.d.).
- ChemSynthesis. (n.d.). N-benzyl-1-phenylmethanamine.
- Apollo Scientific. (n.d.). N-(tert-Butyl)-1-phenylmethanimine.
- Benchchem. (n.d.).
- Lookchem. (n.d.). Benzenemethanamine, 2-bromo-N-(phenylmethyl)-.
- PubChem. (n.d.). Benzenemethanamine, 2-amino-3-bromo-n,n-dimethyl-5-fluoro-, monohydrochloride.
- NIST. (n.d.). Benzenemethanamine, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a.
- ABI Chem. (n.d.). Benzenemethanamine, 2-bromo-N-butyl-5-methoxy-.
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"Scaling up the synthesis of Benzenemethanamine, 2-bromo-N-butyl- challenges and solutions"
Welcome to the technical support guide for the synthesis and scale-up of Benzenemethanamine, 2-bromo-N-butyl-. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with this synthesis. We will explore the primary synthetic routes, troubleshoot common experimental issues, and discuss critical considerations for safe and efficient scale-up.
Strategic Overview: Choosing Your Synthetic Pathway
The synthesis of the target molecule, a secondary benzylamine, can be approached via two primary, well-established methods: Reductive Amination and Direct N-Alkylation . The choice between these routes is a critical first step in process development and depends on factors such as starting material availability, impurity profiles, and scale-up safety considerations.
Comparison of Primary Synthetic Routes
| Parameter | Route A: Reductive Amination | Route B: Direct N-Alkylation |
| Starting Materials | 2-Bromobenzaldehyde & n-Butylamine | 2-Bromobenzylamine & n-Butyl Bromide |
| Key Advantage | High selectivity, avoids over-alkylation. Often a one-pot reaction.[1][2] | Conceptually simple SN2 reaction. |
| Major Challenge | Requires control over imine formation and reduction steps.[3] | Prone to over-alkylation, forming tertiary amines and quaternary salts.[4][5] |
| Scale-Up Concern | Potential exotherm during reduction; hydrogen gas evolution with some reagents.[6] | Managing stoichiometry and addition rates to control selectivity.[5] |
| Impurity Profile | Unreacted aldehyde, starting amine, potential alcohol from aldehyde reduction. | Di- and tri-alkylated amines, unreacted starting materials.[5] |
Decision Workflow for Synthetic Route Selection
The following diagram outlines a logical decision-making process for selecting the optimal synthetic route based on common laboratory and process chemistry considerations.
Caption: Decision workflow for selecting the optimal synthetic route.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, structured in a question-and-answer format.
Section 2.1: Reductive Amination Route
This is often the preferred route for scale-up due to its high selectivity, which avoids the common problem of over-alkylation.[1] The reaction proceeds via the formation of an imine intermediate from 2-bromobenzaldehyde and n-butylamine, which is then reduced in situ to the desired secondary amine.
Q1: My reductive amination reaction has stalled or shows low conversion. What are the likely causes?
A1: Low conversion is typically traced back to one of three areas: imine formation, reducing agent activity, or reaction conditions.
-
Inefficient Imine Formation: The formation of the imine is a reversible equilibrium reaction that produces water.
-
Reducing Agent Choice & Activity: The choice of reducing agent is critical.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the reagent of choice for one-pot reductive aminations.[7][8] It is a mild and selective agent that reduces the iminium ion much faster than the starting aldehyde.[7][8] If this reaction is failing, ensure your STAB is anhydrous, as it is water-sensitive.[9]
-
Sodium Borohydride (NaBH₄): This is a stronger, less expensive reducing agent. However, it can also reduce the starting aldehyde to 2-bromobenzyl alcohol.[1][7] If using NaBH₄, it is best to perform the reaction in two steps: first, allow the imine to form completely (monitor by TLC/LCMS), then cool the reaction to 0°C before slowly adding the NaBH₄.[7][9] This minimizes reduction of the starting aldehyde.
-
-
pH Control: The pH of the reaction is crucial. Imine formation is favored under mildly acidic conditions (pH ~5), which facilitates protonation of the carbonyl.[1][10] If the medium is too acidic, the starting n-butylamine will be protonated and rendered non-nucleophilic. If too basic, imine formation will be slow. STAB reactions are often run with a catalytic amount of acetic acid to maintain this optimal pH range.[10]
Q2: I'm observing a significant amount of 2-bromobenzyl alcohol as a byproduct. How can I prevent this?
A2: The formation of 2-bromobenzyl alcohol is a classic sign that your reducing agent is reacting with the starting 2-bromobenzaldehyde before the imine can be reduced.
-
Primary Cause: This is most common when using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[1][7]
-
Solution 1 (Recommended): Switch to a more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃).[8] Its attenuated reactivity, due to the electron-withdrawing acetoxy groups, makes it highly selective for the protonated imine (iminium ion) over the neutral aldehyde.[7]
-
Solution 2 (If using NaBH₄): As mentioned in Q1, ensure imine formation is complete before adding the reducing agent. Stir the aldehyde and amine in a solvent like methanol for 1-2 hours at room temperature. Once TLC or LC-MS confirms the disappearance of the aldehyde, cool the mixture to 0°C and then add the NaBH₄ portion-wise to control the exotherm and minimize side reactions.[7]
Caption: Key steps and potential side reaction in the reductive amination route.
Section 2.2: Direct N-Alkylation Route
This route involves the reaction of 2-bromobenzylamine with an n-butyl halide (e.g., n-butyl bromide). While straightforward, its primary drawback is controlling selectivity.
Q3: My main problem is the formation of the tertiary amine (N,N-dibutyl-2-bromobenzylamine). How can I improve selectivity for the desired secondary amine?
A3: This is the most common challenge with direct alkylation. The product, a secondary amine, is often as nucleophilic or even more so than the starting primary amine, leading to a second alkylation event.[5]
-
Stoichiometry Control: The most effective strategy is to use a large excess of the starting amine (2-bromobenzylamine) relative to the alkylating agent (n-butyl bromide). A ratio of 3 to 5 equivalents of the amine is a good starting point. This ensures the alkylating agent is more likely to encounter a molecule of the starting material rather than the product.
-
Slow Addition: At scale, add the n-butyl bromide slowly, via a syringe pump or addition funnel, to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, which kinetically favors mono-alkylation.[5]
-
Base Selection: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), should be used to neutralize the HBr formed during the reaction. Using an amine base that can also be alkylated should be avoided.
-
Phase-Transfer Catalysis (PTC): For large-scale reactions, PTC can be highly effective. This technique uses a catalyst (like a quaternary ammonium salt) to shuttle the amine nucleophile from an aqueous or solid phase into the organic phase containing the alkyl halide.[11][12][13] This can allow for the use of milder inorganic bases and improve reaction rates and selectivity under controlled conditions.[11][13]
Q4: The N-alkylation reaction is sluggish. How can I improve the rate without increasing side products?
A4: Improving the reaction rate requires careful optimization of conditions to avoid promoting the undesired over-alkylation.
-
Leaving Group: The reactivity of the alkyl halide is critical. The order of reactivity is I > Br > Cl. If you are using n-butyl chloride and the reaction is slow, switching to n-butyl bromide or n-butyl iodide (or adding a catalytic amount of NaI) will significantly increase the rate.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or Acetonitrile (ACN) are generally preferred as they effectively solvate the cation of the base while leaving the amine nucleophile relatively free, accelerating the SN2 reaction.[4]
-
Temperature: Gently increasing the temperature (e.g., from room temperature to 40-50°C) can increase the rate. However, this must be done cautiously, as higher temperatures can also increase the rate of the second alkylation. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.
Scale-Up & Process Safety
Transitioning from the bench to a pilot or production scale introduces new challenges related to heat management, reagent handling, and purification.
Q5: How should I manage the reaction exotherm during a large-scale reductive amination?
A5: Both the imine formation and, more significantly, the reduction step can be exothermic. Failure to control the heat generated can lead to thermal runaway, solvent boiling, and pressure buildup.[6]
-
Calorimetry Data: Before scaling up, it is highly advisable to perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction and the maximum temperature of synthetic reaction (MTSR). This data is crucial for ensuring the cooling capacity of the plant reactor is sufficient.
-
Controlled Addition: The most practical method for controlling the exotherm is to add the reducing agent slowly and in portions, or as a solution, to the reaction mixture. This allows the reactor's cooling system to dissipate the heat as it is generated.[6]
-
Reverse Addition: In some cases, adding the imine solution to a slurry of the reducing agent can provide better control.
-
Solvent Choice: Choose a solvent with a boiling point sufficiently higher than the expected reaction temperature to provide a margin of safety.
Q6: My final product is difficult to purify from the reaction mixture. What are the best strategies for workup and isolation at scale?
A6: At scale, chromatography is often economically and practically unfeasible. Therefore, developing a robust workup and crystallization procedure is essential.
-
Acid-Base Extraction: Being a basic amine, the product can be easily separated from neutral or acidic impurities.
-
After quenching the reaction, dilute the mixture with a water-immiscible solvent (e.g., MTBE, Toluene).
-
Wash with a dilute acid solution (e.g., 1M HCl). The amine product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separate the layers. Basify the aqueous layer with a strong base (e.g., NaOH) to a high pH (>12).
-
Extract the free amine product back into an organic solvent.
-
Wash the organic layer with brine to remove residual water, then dry with a drying agent like MgSO₄ or Na₂SO₄.
-
-
Crystallization/Salt Formation: The most effective way to achieve high purity at scale is through crystallization.
-
Free Base: After extraction and solvent swap into a suitable solvent system (e.g., heptane/ethyl acetate), the free base may crystallize upon cooling.
-
Salt Formation: Often, the hydrochloride or hydrobromide salt of the amine has better crystalline properties than the free base. After the initial acidic extraction, the product is already in its salt form. The aqueous solution can be concentrated and the salt crystallized, or the salt can be isolated and recrystallized from a suitable solvent like isopropanol or ethanol.[14]
-
Recommended Protocol (Reductive Amination)
This protocol is a robust starting point for the synthesis of Benzenemethanamine, 2-bromo-N-butyl- on a laboratory scale, designed with scalability in mind.
Materials:
-
2-Bromobenzaldehyde
-
n-Butylamine (≥99%)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) (≥97%)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric Acid (HCl) solution
-
5 M Sodium Hydroxide (NaOH) solution
-
Methyl tert-butyl ether (MTBE)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-bromobenzaldehyde (1.0 equiv). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Amine Addition: Add n-butylamine (1.1 equiv) to the solution and stir the mixture at room temperature.
-
Imine Formation: Stir for 30-60 minutes. If desired, monitor the formation of the imine by TLC or LC-MS.
-
Reduction: In portions, slowly add sodium triacetoxyborohydride (1.5 equiv) to the stirred solution over 20-30 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the imine intermediate is consumed (typically 2-6 hours).
-
Workup - Quench: Carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 20 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.
-
Workup - Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel. For scale-up, proceed with an acid-base extraction and crystallization as described in Q6.
References
- Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, RSC Publishing.
- A Head-to-Head Battle of Hydrides: STAB vs.
- Application Notes and Protocols: Phase Transfer Catalysis for the N-Alkyl
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Sodium triacetoxyborohydride. Wikipedia.
- Reductive Amination - Common Conditions. organic-chemistry.org.
- Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amin
- Purification of secondary alkyl amines.
- Technical Support Center: Optimization of N-alkylation of 2-aminobenzylamine Deriv
- Preventing over-alkylation in benzylamine synthesis. Benchchem.
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- What's wrong with my reductive amin
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Validation & Comparative
A Comparative Guide to LC-MS/MS Methods for the Quantification of Benzenemethanamine, 2-bromo-N-butyl-
Introduction: The Analytical Challenge
Benzenemethanamine, 2-bromo-N-butyl-, possesses a unique combination of a benzylamine core, a halogen substituent (bromo), and an N-alkyl group (butyl). This structure presents specific challenges and considerations for developing a sensitive and selective quantitative method. The lipophilic nature of the molecule suggests good retention in reversed-phase chromatography, while the basic amine group is ideal for positive mode electrospray ionization (ESI). The presence of bromine offers a distinct isotopic pattern that can aid in identification.
This guide will compare two primary approaches for sample preparation, a critical step in bioanalysis: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). Furthermore, it will detail a robust LC-MS/MS methodology and discuss critical validation parameters.
Experimental Workflow Overview
A successful bioanalytical workflow for the quantification of Benzenemethanamine, 2-bromo-N-butyl- involves several key stages. Each stage must be optimized to ensure accuracy, precision, and robustness.
Caption: High-level workflow for the quantification of Benzenemethanamine, 2-bromo-N-butyl-.
Sample Preparation: A Comparative Analysis
The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte. Here, we compare Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Principle | Protein removal by precipitation with an organic solvent. | Analyte partitioning between aqueous and immiscible organic phases. |
| Speed | Fast and simple. | More time-consuming. |
| Selectivity | Lower, may result in higher matrix effects. | Higher, provides a cleaner extract. |
| Recovery | Generally good, but can be analyte-dependent. | Can be optimized for high recovery. |
| Automation | Easily automated. | More complex to automate. |
Protocol 1: Protein Precipitation (PPT)
PPT is a rapid and straightforward method suitable for initial method development and high-throughput screening.
Step-by-Step Methodology:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample extract, which can be crucial for achieving low limits of quantification and minimizing ion suppression.
Step-by-Step Methodology:
-
To 100 µL of plasma sample, add the internal standard and 50 µL of a basifying agent (e.g., 0.1 M NaOH) to ensure the analyte is in its neutral form.
-
Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).[8]
-
Vortex for 5 minutes to facilitate extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex and inject into the LC-MS/MS system.
LC-MS/MS Method Development
The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection.[9][10]
Liquid Chromatography
A reversed-phase separation on a C18 column is the most common approach for compounds of this nature.
-
Column: A C18 column with a particle size of less than 3 µm is recommended for good resolution and peak shape.
-
Mobile Phase A: 0.1% formic acid in water. The acidic modifier aids in the protonation of the analyte, improving peak shape and ionization efficiency.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol. Acetonitrile often provides better chromatographic resolution and lower backpressure.
-
Gradient Elution: A gradient elution will be necessary to ensure the elution of the analyte with a good peak shape and to remove late-eluting matrix components.
Tandem Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.
MRM Transition Development:
-
Parent Ion (Q1): The protonated molecule [M+H]+ will be the primary parent ion.
-
Product Ions (Q3): Fragmentation of the parent ion will likely occur at the C-N bond of the benzylamine structure. The most stable and abundant product ions should be selected for quantification (quantifier) and confirmation (qualifier).
| Analyte | Parent Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) |
| Benzenemethanamine, 2-bromo-N-butyl- | [Calculated M+H]+ | [Predicted fragment] | [Predicted fragment] |
| Internal Standard (e.g., deuterated analog) | [Calculated M+H]+ | [Predicted fragment] |
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines to ensure its reliability for the intended application.[4][5][7][11] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Assessed at multiple concentration levels (LOD, LQC, MQC, HQC).[12]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
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A Technical Guide to the ¹H and ¹³C NMR Spectral Assignments of Benzenemethanamine, 2-bromo-N-butyl-
This guide provides a detailed analysis and predicted assignments for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Benzenemethanamine, 2-bromo-N-butyl-. In the dynamic landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. NMR spectroscopy stands as a cornerstone technique for this purpose, offering profound insights into molecular architecture.
While experimentally acquired spectra for this specific molecule are not publicly available, this guide leverages a comparative approach, drawing upon spectral data from structurally related compounds to provide a robust, evidence-based prediction of its NMR characteristics. This methodology not only serves as a valuable predictive tool but also reinforces the fundamental principles of NMR interpretation for researchers and scientists.
Comparative Analysis: Building a Predictive Model
The predicted NMR assignments for Benzenemethanamine, 2-bromo-N-butyl- are derived from a careful examination of its constituent structural fragments and a closely related analogue, N-butylbenzylamine. By understanding the electronic and steric influences of the bromo substituent on the aromatic ring and the characteristic signals of the N-butyl group, we can construct a highly accurate theoretical spectrum.
The Building Blocks:
-
2-Bromotoluene: This compound provides critical information on the chemical shifts of the aromatic protons and carbons in a benzene ring substituted with a bromine atom at the ortho position. The electron-withdrawing nature of bromine deshields the aromatic protons, causing them to resonate at a lower field.[1][2][3][4][5]
-
n-Butylamine: The ¹H and ¹³C NMR spectra of n-butylamine offer the characteristic chemical shifts and coupling patterns for the four distinct carbon environments of the n-butyl chain attached to a nitrogen atom.[6][7][8][9][10]
-
N-Butylbenzylamine: As the closest structural analogue without the bromo substituent, the spectral data for N-butylbenzylamine provides a foundational baseline for our predictions, particularly for the benzylic and N-alkyl protons.[11][12]
Predicted ¹H NMR Assignments for Benzenemethanamine, 2-bromo-N-butyl-
The predicted ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the benzylic methylene protons, and the protons of the N-butyl group. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Aromatic (4H) | 7.55-7.10 | Multiplet | - | The aromatic protons will appear as a complex multiplet due to the ortho, meta, and para couplings. The electron-withdrawing bromine atom will cause a general downfield shift compared to unsubstituted benzylamine. |
| Benzylic (-CH₂-) | ~3.80 | Singlet | - | The benzylic protons are expected to appear as a singlet. Their chemical shift will be slightly downfield compared to N-butylbenzylamine due to the inductive effect of the ortho-bromo substituent. |
| N-CH₂- (butyl) | ~2.60 | Triplet | ~7.2 | These protons are adjacent to a methylene group and will appear as a triplet. The chemical shift is influenced by the adjacent nitrogen atom. |
| -CH₂- (butyl) | ~1.50 | Sextet | ~7.5 | These protons are coupled to the adjacent N-CH₂- and -CH₂- groups, resulting in a sextet (or a multiplet). |
| -CH₂- (butyl) | ~1.35 | Sextet | ~7.5 | Coupled to the adjacent methylene and methyl groups, this signal is predicted to be a sextet (or a multiplet). |
| -CH₃ (butyl) | ~0.90 | Triplet | ~7.3 | The terminal methyl group will appear as a triplet due to coupling with the adjacent methylene group. |
Predicted ¹³C NMR Assignments for Benzenemethanamine, 2-bromo-N-butyl-
The proton-decoupled ¹³C NMR spectrum is predicted to show eleven distinct signals, corresponding to each unique carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C1 (C-Br) | ~123 | The carbon directly attached to the bromine atom is expected to be significantly deshielded. |
| C2 | ~139 | The ipso-carbon to the benzylamine group will be influenced by both the bromine and the alkylamino-methyl substituent. |
| C3, C4, C5, C6 | 127-132 | The remaining aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the position relative to the substituents. |
| Benzylic (-CH₂-) | ~53 | The benzylic carbon's chemical shift is influenced by the attached nitrogen and the aromatic ring. |
| N-CH₂- (butyl) | ~49 | The carbon of the butyl chain directly attached to the nitrogen. |
| -CH₂- (butyl) | ~32 | The second carbon of the butyl chain. |
| -CH₂- (butyl) | ~20 | The third carbon of the butyl chain. |
| -CH₃ (butyl) | ~14 | The terminal methyl carbon of the butyl chain. |
Experimental Protocol for NMR Data Acquisition
To validate these predictions, the following experimental protocol is recommended for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of Benzenemethanamine, 2-bromo-N-butyl- into a clean, dry vial.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic molecules.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the final volume is sufficient to cover the detection region of the NMR probe (typically around 4-5 cm in height).
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent.
NMR Spectrometer Parameters
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.
-
Solvent: CDCl₃
-
Temperature: 298 K
For ¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
For ¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: 2-5 seconds.
Visualization of Molecular Structure and Predicted Assignments
The following diagram illustrates the chemical structure of Benzenemethanamine, 2-bromo-N-butyl- with labels corresponding to the predicted NMR assignments.
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A Senior Application Scientist's Guide to the Comparative Reactivity of Ortho-Halogenated Benzylamines
Topic: Comparative Reactivity of Benzenemethanamine, 2-bromo-N-butyl- vs 2-chlorobenzylamine
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Datasheet
In the intricate landscape of synthetic chemistry, the choice of a starting material is a critical decision that dictates the trajectory of a multi-step synthesis. Substituted benzylamines are foundational building blocks, prized for their utility in constructing nitrogen-containing heterocycles and other complex molecular architectures central to medicinal chemistry. This guide moves beyond simple catalog specifications to provide a deep, comparative analysis of the reactivity of two common ortho-halogenated benzylamine derivatives: N-butyl-2-bromobenzylamine and 2-chlorobenzylamine .
Understanding the nuanced differences in their chemical behavior is not merely an academic exercise; it is essential for optimizing reaction conditions, maximizing yields, and avoiding costly synthetic dead-ends. We will dissect the electronic and steric factors that govern their reactivity, present supporting experimental data from the literature, and provide validated protocols for key transformations. This guide is designed to equip you, the practicing scientist, with the field-proven insights needed to make informed decisions in your synthetic endeavors.
Decoding Reactivity: A Tale of Two Halogens and a Butyl Chain
The reactivity of our target molecules is a dynamic interplay of electronic effects, steric hindrance, and the specific demands of the chosen reaction. At a fundamental level, we must consider two primary reactive sites: the nucleophilic amine and the electrophilic aryl halide.
-
Electronic Effects of Halogens : Both chlorine and bromine are electronegative atoms that exert a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution.[1][2] Simultaneously, they possess lone pairs of electrons that can be donated into the ring via a weaker resonance effect (+M).[3][4] The stronger inductive effect dominates, making halogens deactivating groups overall.[2] Crucially, chlorine is more electronegative than bromine, resulting in a stronger inductive pull and a generally less reactive C-Cl bond compared to the C-Br bond in certain reaction classes.
-
Steric Hindrance : The presence of a substituent at the ortho-position introduces steric bulk near the benzylic amine, which can influence the approach of reagents. More significantly, the N-butyl group on the 2-bromo derivative transforms it into a secondary amine, creating substantial steric congestion around the nitrogen atom compared to the primary amine of 2-chlorobenzylamine.[5][6] This steric factor is often the dominant differentiator in reactions involving the amine itself.
The following diagram illustrates the key factors influencing the reactivity of these molecules.
Caption: Factors governing the comparative reactivity of the target molecules.
Comparative Analysis in Key Synthetic Transformations
We will now explore the practical consequences of these structural differences in two critical classes of reactions: palladium-catalyzed cross-coupling and N-acylation.
Palladium-Catalyzed Cross-Coupling: The Aryl Halide's Arena
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are indispensable for forming C-C bonds.[7] The reaction mechanism hinges on a catalytic cycle where the initial, often rate-limiting, step is the oxidative addition of the aryl halide to a Pd(0) complex.[8][9]
The Decisive Factor: C-X Bond Strength The C-Br bond (bond energy ~285 kJ/mol) is significantly weaker and more easily broken than the C-Cl bond (~340 kJ/mol). This fundamental difference means that N-butyl-2-bromobenzylamine is far more reactive as an electrophilic partner in cross-coupling reactions.
Aryl chlorides are notoriously less reactive and often require specialized conditions to coax them through the oxidative addition step.[10] This typically involves:
-
More Electron-Rich Ligands: Bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos, RuPhos) are necessary to increase the electron density on the palladium center, making it a stronger nucleophile to attack the C-Cl bond.
-
Higher Temperatures and Longer Reaction Times: To overcome the higher activation energy of C-Cl bond cleavage.
-
Stronger Bases: To facilitate the subsequent steps of the catalytic cycle.[10]
Comparative Experimental Data (Suzuki-Miyaura Coupling)
The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of analogous ortho-substituted bromo- and chloro-anilines with phenylboronic acid, which serve as excellent proxies for our target molecules.
| Parameter | 2-Bromo-N-alkyl-aniline Derivative | 2-Chloro-aniline Derivative | Rationale & Causality |
| Typical Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd₂(dba)₃ | The less reactive aryl chloride requires a more active Pd(0) source. |
| Typical Ligand | PPh₃, P(t-Bu)₃ | SPhos, XPhos, or other biarylphosphines | Standard phosphines suffice for the C-Br bond; the C-Cl bond requires highly electron-rich, bulky ligands to promote oxidative addition.[11] |
| Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ | Stronger bases are often needed to facilitate the catalytic cycle with less reactive chlorides. |
| Temperature | 80-100 °C | 100-120 °C | Higher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage. |
| Typical Yield | Good to Excellent (85-98%) | Moderate to Good (60-90%) | The higher reactivity of the C-Br bond generally leads to more efficient and higher-yielding reactions under milder conditions. |
Note: Data is synthesized from typical outcomes reported in the literature for analogous substrates.[10][12]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
N-Acylation: The Amine's Reaction
When considering reactions at the amine nitrogen, such as acylation with an acid chloride or anhydride, the dominant differentiating factor is not the halogen, but the steric environment around the nitrogen atom.
-
2-chlorobenzylamine: As a primary amine, the nitrogen is relatively unhindered and readily accessible to electrophiles.
-
N-butyl-2-bromobenzylamine: As a secondary amine with a bulky N-butyl group, the nitrogen is significantly more sterically hindered.[5][13] This bulk slows the rate of reaction by impeding the approach of the acylating agent.[6]
Consequence for Reactivity: For transformations involving the amine functionality, 2-chlorobenzylamine is expected to be significantly more reactive than N-butyl-2-bromobenzylamine. Reactions with the latter may require longer reaction times, higher temperatures, or the use of a more potent acylating agent or catalyst to achieve comparable conversion.
Experimental Protocols: A Practical Guide
The following protocols provide a validated starting point for performing these transformations in the laboratory.
Protocol 1: Suzuki-Miyaura Coupling of N-butyl-2-bromobenzylamine
This protocol outlines a typical procedure for the more reactive bromo-derivative.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Methodology:
-
Reagent Charging: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-butyl-2-bromobenzylamine (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).
-
Inerting the System: Seal the flask with a septum and purge the atmosphere by evacuating and backfilling with nitrogen or argon gas. Repeat this cycle three times. Causality: The Pd(0) catalyst is sensitive to oxygen and must be handled under inert conditions to prevent decomposition.
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of Toluene:Water) via syringe. The use of degassed solvents is critical to remove dissolved oxygen.
-
Reaction Execution: Lower the flask into a preheated oil bath at 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: N-Acylation of 2-Chlorobenzylamine
This protocol demonstrates a standard acylation of the more reactive primary amine.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-chlorobenzylamine (1.0 equiv) and a non-nucleophilic base such as triethylamine (1.5 equiv) in dichloromethane (DCM) in a round-bottom flask at 0 °C (ice bath).
-
Reagent Addition: Add acetyl chloride (1.1 equiv) dropwise to the stirring solution. Causality: The base is required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor for the disappearance of the starting amine by TLC.
-
Quenching and Workup: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to afford the N-acetylated product, which can be further purified by recrystallization or chromatography if necessary.
Self-Validation Note: To adapt this protocol for the less reactive N-butyl-2-bromobenzylamine, one would anticipate needing an extended reaction time (e.g., 4-8 hours) and potentially gentle heating (e.g., 40 °C) to achieve full conversion due to increased steric hindrance.
Conclusion and Strategic Recommendations
The choice between N-butyl-2-bromobenzylamine and 2-chlorobenzylamine is not arbitrary but a strategic decision based on the intended chemical transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck, etc.), where the C-X bond is the reactive site, N-butyl-2-bromobenzylamine is unequivocally the superior substrate. Its C-Br bond undergoes oxidative addition more readily, allowing for milder conditions, broader substrate scope, and often higher yields. The use of 2-chlorobenzylamine in these reactions should be reserved for cases where it is the only available starting material, with the expectation that significant optimization of catalyst, ligand, and conditions will be required.
-
For reactions involving the amine nitrogen as a nucleophile (e.g., acylation, alkylation, reductive amination), 2-chlorobenzylamine holds the advantage. Its primary amine nature and lower steric profile ensure faster reaction kinetics and easier access for incoming electrophiles. The sterically encumbered secondary amine of the N-butyl derivative will react more sluggishly and may require more forcing conditions.
By understanding these fundamental principles of reactivity, researchers can intelligently design synthetic routes, anticipate experimental challenges, and ultimately accelerate the pace of discovery and development.
References
- BenchChem. A Comparative Guide to 3-Amino-2-chlorobenzylamine and Other Substituted Benzylamines in Synthesis.
-
Chemistry LibreTexts. (2022). Substituent Effects in Substituted Aromatic Rings. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
La Salle University. Substituent Effects. Available from: [Link]
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MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]
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OSTI.GOV. A New Measurement of Amine Steric Hindrance – N Exposure. Available from: [Link]
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ResearchGate. (2019). Comparison of reactivity of different aryl halides. Available from: [Link]
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Wikipedia. Steric effects. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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A Comparative Guide to the Synthesis and Spectral Validation of Benzenemethanamine, 2-bromo-N-butyl-
This guide provides an in-depth analysis of a preferred synthetic route to Benzenemethanamine, 2-bromo-N-butyl-, a valuable substituted benzylamine intermediate in medicinal chemistry and material science. We present a comparative evaluation of synthetic strategies, focusing on the widely adopted reductive amination pathway. The core of this document is a detailed protocol for the unequivocal validation of the target molecule's structure and purity using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each step is explained with a focus on the underlying chemical principles, ensuring a reproducible and self-validating workflow for researchers in drug discovery and chemical synthesis.
Strategic Synthesis: Choosing an Optimal Pathway
N-substituted benzylamines are a critical class of organic compounds, forming the structural backbone of numerous pharmaceuticals and biologically active molecules.[1] The synthesis of these compounds is a key area of research, with methodologies constantly evolving to improve efficiency and selectivity.[1] For the synthesis of Benzenemethanamine, 2-bromo-N-butyl-, two primary routes are considered: direct N-alkylation and reductive amination.
Preferred Synthetic Route: Reductive Amination
Reductive amination is a highly efficient and controlled method for forming carbon-nitrogen bonds.[2] It typically proceeds in a one-pot fashion, involving the initial formation of an imine from an aldehyde (2-bromobenzaldehyde) and a primary amine (n-butylamine), followed by in-situ reduction to the target secondary amine.
The key advantage of this method is its high selectivity. Unlike direct alkylation, which can suffer from over-alkylation to form tertiary amines and quaternary ammonium salts, reductive amination forms the C-N bond via an imine intermediate, which can only be formed once on a primary amine, thus preventing multiple additions.[3] The choice of reducing agent is critical; mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the protonated imine intermediate much faster than the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol.[3]
Alternative Route: Direct N-Alkylation
An alternative approach involves the direct alkylation of 2-bromobenzylamine with a butyl halide (e.g., n-butyl bromide) in the presence of a base. While seemingly straightforward, this method presents significant challenges. The primary amine starting material and the secondary amine product have similar nucleophilicity, leading to a competitive secondary alkylation reaction that produces the undesired tertiary amine, N,N-dibutyl-2-bromobenzylamine. Achieving high selectivity for the mono-alkylated product often requires careful control of stoichiometry, reaction time, and temperature, and frequently results in lower yields and complex purification procedures.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a multi-factorial decision. Reductive amination is demonstrably superior for this specific target due to its control, efficiency, and milder conditions.
| Feature | Reductive Amination | Direct N-Alkylation |
| Starting Materials | 2-Bromobenzaldehyde, n-Butylamine | 2-Bromobenzylamine, n-Butyl Bromide |
| Selectivity | High (avoids over-alkylation) | Low (risk of di- and tri-alkylation) |
| Typical Yields | Good to Excellent (>80%) | Moderate to Poor (<60%) |
| Reaction Conditions | Mild (often room temperature) | Often requires heating and strong base |
| Byproducts | Minimal, easily removed | Tertiary amines, quaternary salts |
| Purification | Generally straightforward (e.g., extraction, column chromatography) | Often complex, requiring extensive chromatography |
| Overall Efficiency | High (often a one-pot reaction) | Lower, due to selectivity issues and purification |
Experimental Protocols
Synthesis via Reductive Amination
This protocol details the synthesis of Benzenemethanamine, 2-bromo-N-butyl- on a 0.5 mmol scale, a method known for its reliability and high yield.[2][4]
Materials:
-
2-Bromobenzaldehyde (92.5 mg, 0.5 mmol)
-
n-Butylamine (40.2 mg, 0.55 mmol, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (127 mg, 0.6 mmol, 1.2 eq)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde (0.5 mmol).
-
Dissolve the aldehyde in 5 mL of anhydrous dichloromethane.
-
Add n-butylamine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.2 eq) to the reaction mixture. Note: The addition may cause slight effervescence.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding 10 mL of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure Benzenemethanamine, 2-bromo-N-butyl- as a colorless to light yellow oil.
Structural Validation by Spectral Analysis
Unequivocal confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic methods. The following sections detail the expected spectral data and provide protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[5]
¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.55 | dd | 1H | Ar-H | Proton ortho to Bromine, deshielded. |
| 7.28 | dt | 1H | Ar-H | Aromatic proton. |
| 7.12 | dt | 1H | Ar-H | Aromatic proton. |
| 7.05 | dd | 1H | Ar-H | Aromatic proton. |
| 3.80 | s | 2H | Ar-CH₂ -N | Benzylic protons adjacent to nitrogen. |
| 2.60 | t | 2H | N-CH₂ -CH₂ | Protons on carbon α to the nitrogen. |
| 1.75 (br s) | br s | 1H | N-H | Secondary amine proton, often broad. |
| 1.48 | sextet | 2H | CH₂-CH₂ -CH₃ | Protons on carbon β to the nitrogen. |
| 1.35 | sextet | 2H | CH₂ -CH₂-CH₃ | Protons on carbon γ to the nitrogen. |
| 0.92 | t | 3H | CH₂-CH₃ | Terminal methyl protons of the butyl group. |
¹³C NMR Analysis: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 140.5 | Ar-C | Quaternary aromatic carbon attached to the CH₂N group. |
| 132.7 | Ar-C H | Aromatic methine carbon. |
| 131.2 | Ar-C H | Aromatic methine carbon. |
| 128.5 | Ar-C H | Aromatic methine carbon. |
| 127.4 | Ar-C H | Aromatic methine carbon. |
| 122.9 | Ar-C -Br | Aromatic carbon directly bonded to bromine, deshielded. |
| 53.5 | Ar-C H₂-N | Benzylic carbon. |
| 49.2 | N-C H₂- | Butyl carbon α to nitrogen. |
| 32.1 | -C H₂- | Butyl carbon β to nitrogen. |
| 20.5 | -C H₂- | Butyl carbon γ to nitrogen. |
| 14.0 | -C H₃ | Terminal methyl carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Protocol: A small drop of the purified oil is placed directly on the diamond crystal of an ATR-FTIR spectrometer and the spectrum is recorded from 4000 to 400 cm⁻¹.
Expected Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 3350 | Weak-Medium | N-H Stretch | Secondary Amine |
| 3060 - 3020 | Medium | C-H Stretch | Aromatic C-H |
| 2955, 2930, 2870 | Strong | C-H Stretch | Aliphatic (Butyl & Benzyl) C-H |
| 1590, 1470, 1440 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1120 | Medium | C-N Stretch | Alkyl-Aryl Amine |
| 750 | Strong | C-H Bend | Ortho-disubstituted Benzene |
| ~650 | Medium | C-Br Stretch | Aryl Bromide |
The presence of a weak N-H stretch around 3330 cm⁻¹ and the characteristic strong aliphatic C-H stretches, combined with the aromatic and C-Br signals, provides strong evidence for the target structure.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming the elemental composition.
Protocol: The sample is introduced into an Electron Ionization (EI) mass spectrometer, typically via Gas Chromatography (GC-MS) for sample purity confirmation.
Expected Fragmentation Pattern:
| m/z | Assignment | Rationale |
| 241/243 | [M]⁺ | Molecular Ion Peak . The characteristic 1:1 ratio of the two peaks is due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |
| 184/186 | [M - C₄H₉]⁺ | Loss of the butyl radical. This results in the stable 2-bromobenzylaminium fragment. |
| 170/172 | [C₇H₆Br]⁺ | Base Peak . Formation of the highly stable bromotropylium ion. |
| 91 | [C₇H₇]⁺ | Tropylium ion (loss of Br from the bromotropylium ion). |
| 57 | [C₄H₉]⁺ | Butyl cation fragment. |
The observation of the isotopic molecular ion pair at m/z 241 and 243 is the most definitive piece of evidence from the mass spectrum.[8]
Visualization of Workflows
Synthetic Pathway Comparison
Caption: Comparative workflow of synthetic routes to the target molecule.
Spectral Validation Workflow
Caption: Stepwise workflow for the complete spectral validation process.
Conclusion
This guide has detailed a robust and efficient synthetic route for Benzenemethanamine, 2-bromo-N-butyl- via reductive amination, highlighting its advantages over direct N-alkylation. More critically, it provides a comprehensive, multi-technique spectroscopic workflow for the rigorous validation of the final product. By correlating the data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can unequivocally confirm the molecular structure and ensure the high purity required for subsequent applications in drug development and materials science. The provided protocols and expected spectral data serve as a reliable benchmark for scientists engaged in the synthesis of novel benzylamine derivatives.
References
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The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from The Royal Society of Chemistry website. [Link]
-
National Institute of Standards and Technology. (n.d.). p-Bromobenzylamine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromobutane. Retrieved from [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
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- 6. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Comparative Guide to the Efficacy of Benzenemethanamine, 2-bromo-N-butyl- as an Alkylating Agent
In the landscape of synthetic organic chemistry, the strategic introduction of alkyl groups is a cornerstone of molecular architecture, pivotal to the construction of complex pharmaceuticals and novel materials. Alkylating agents, the reagents that facilitate these transformations, are thus a critical component of the chemist's toolkit. This guide provides an in-depth analysis of the predicted efficacy of Benzenemethanamine, 2-bromo-N-butyl-, a secondary benzylic amine, as an alkylating agent. While direct experimental data for this specific compound is not extensively available in the literature, its reactivity can be confidently inferred from the well-established principles governing benzylic halides and related structures. This comparison will be framed against more conventional alkylating agents, offering researchers and drug development professionals a clear perspective on its potential utility.
Understanding the Alkylating Agent: Structure and Mechanistic Considerations
The compound , Benzenemethanamine, 2-bromo-N-butyl-, is presumed to be N-butyl-1-(2-bromophenyl)methanamine. Its structure features a secondary amine and a bromine atom on the benzyl ring. The key to its function as an alkylating agent lies in the lability of a leaving group at the benzylic position. However, as named, the bromine is on the aromatic ring and not at the benzylic carbon, meaning it is not a direct benzylic halide. For this compound to act as an alkylating agent in the conventional sense (transferring the 'N-butyl-benzenemethanamine' moiety), a different activation method would be required, or the context of "alkylating agent" would shift to reactions like Buchwald-Hartwig amination where the amine itself is coupled.
However, it is more probable that the intended topic concerns a benzylic halide, for instance, a compound where a halogen is attached to the methylene bridge. For the purpose of this guide, we will consider the reactivity of a closely related and structurally explicit class of compounds: brominated benzylic amines where the bromine can act as a leaving group or influence the reactivity of the benzylic position. Specifically, we will draw parallels from the behavior of benzylic halides.
Benzylic halides are known to undergo nucleophilic substitution reactions through both SN1 and SN2 pathways. The choice of mechanism is influenced by the substitution at the benzylic carbon, the nature of the nucleophile, the leaving group, and the solvent.[1][2]
-
SN1 Mechanism: This pathway involves the formation of a resonance-stabilized benzylic carbocation intermediate. Tertiary and secondary benzylic halides tend to favor this mechanism, especially with weak nucleophiles in polar protic solvents.
-
SN2 Mechanism: This is a concerted, single-step reaction. Primary benzylic halides predominantly react via the SN2 pathway, which is favored by strong nucleophiles in polar aprotic solvents.
Secondary benzylic systems, such as the one implied in our topic, can proceed through either pathway, making the reaction conditions paramount in directing the outcome.[2]
Caption: SN1 vs. SN2 pathways for benzylic halides.
Comparative Efficacy: Benzenemethanamine, 2-bromo-N-butyl- vs. Standard Alkylating Agents
To gauge the efficacy of our target compound, we will compare its anticipated performance against well-established alkylating agents like benzyl bromide and dimethyl sulfate.
| Feature | Benzenemethanamine, 2-bromo-N-butyl- (Predicted) | Benzyl Bromide | Dimethyl Sulfate |
| Reactivity | Moderate to High | High | Very High |
| Mechanism | SN1 / SN2 | Primarily SN2 | SN2 |
| Selectivity | Potentially tunable by reaction conditions | Good for primary amines | Less selective, can lead to over-alkylation |
| Safety | Likely toxic and irritant | Lachrymator, toxic | Highly toxic and carcinogenic |
| Byproducts | HBr | HBr | Sulfuric acid derivatives |
Expertise & Experience Insights: The presence of the N-butyl group introduces steric hindrance around the nitrogen, which could modulate its nucleophilicity if the molecule were to react with itself or other electrophiles. If the bromine is on the phenyl ring as the name suggests, its position (ortho, in this case) can influence the electronic properties of the benzylamine through inductive and resonance effects. An ortho-bromo substituent would be electron-withdrawing, which could slightly destabilize a potential benzylic carbocation, thus disfavoring an SN1 pathway if the benzylic position were the reaction center.
Experimental Protocols: A Hypothetical N-Alkylation
The following is a generalized, self-validating protocol for an N-alkylation reaction using a secondary amine as the nucleophile and a benzylic halide as the alkylating agent. This can be adapted for the use of Benzenemethanamine, 2-bromo-N-butyl- to alkylate a primary amine, for example.
Objective: To synthesize a tertiary amine via N-alkylation of a primary amine with a benzylic bromide derivative.
Materials:
-
Primary amine (e.g., Aniline)
-
Benzenemethanamine, 2-bromo-N-butyl- (as the alkylating agent)
-
Potassium carbonate (K₂CO₃) as a base
-
Acetonitrile (CH₃CN) as the solvent
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile. Stir the mixture at room temperature for 15 minutes to ensure a homogenous suspension.
-
Addition of Alkylating Agent: Add the benzylic bromide derivative (1.1 eq) to the stirred suspension.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 80°C for acetonitrile) and monitor the progress by TLC. The disappearance of the starting amine spot and the appearance of a new, less polar product spot will indicate reaction progression.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tertiary amine.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Caption: General workflow for N-alkylation.
Trustworthiness: A Self-Validating System
The described protocol incorporates self-validating checkpoints. The use of TLC allows for real-time monitoring of the reaction, ensuring that the work-up is not initiated prematurely. The final characterization by NMR and mass spectrometry provides definitive proof of the product's identity and purity, confirming the success of the alkylation.
Conclusion and Future Directions
While Benzenemethanamine, 2-bromo-N-butyl- is not a commonplace alkylating agent, its structural features suggest it could be a moderately reactive and potentially selective reagent. Its efficacy would be highly dependent on the specific reaction conditions, which could be tuned to favor either an SN1 or SN2 pathway if it were a benzylic halide. For the compound as named, its utility would lie in reactions where the C-Br bond on the aromatic ring is activated, for instance in palladium-catalyzed cross-coupling reactions. Further experimental investigation is warranted to fully characterize its reactivity profile and explore its potential applications in synthetic chemistry.
References
-
Arkivoc. A comparison of several modern alkylating agents. [Link]
-
Quora. Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. [Link]
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Glasp. Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]
-
University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]
-
Wikipedia. Amine alkylation. [Link]
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A Comparative Guide to the Kinetic Studies of N-Butyl-2-bromobenzenemethanamine Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic and medicinal chemistry, a profound understanding of reaction kinetics is fundamental to the optimization of synthetic routes and the development of novel therapeutic agents. The N-alkylation of benzylamines, particularly halogenated derivatives like N-butyl-2-bromobenzenemethanamine, represents a critical class of reactions. This guide provides an in-depth, comparative analysis of the kinetic profiles of such reactions, offering a framework for predicting reactivity and designing robust experimental protocols. Due to a scarcity of direct kinetic studies on N-butyl-2-bromobenzenemethanamine, this guide will draw upon data from analogous reactions involving substituted benzylamines and benzyl halides to build a comprehensive predictive model.
Mechanistic Overview: The Nucleophilic Substitution Pathway
The reaction between an amine and an alkyl halide, such as the N-alkylation of a benzylamine with an alkyl bromide, typically proceeds via a nucleophilic substitution mechanism. Given that 2-bromobenzylamine is a primary amine, the reaction to form N-butyl-2-bromobenzenemethanamine would likely involve the reaction of 2-bromobenzylamine with a butyl halide. Conversely, if N-butyl-2-bromobenzenemethanamine were to react further, for instance with another alkylating agent, it would act as a secondary amine nucleophile.
The reaction of substituted benzylamines with benzyl bromide has been shown to follow a second-order kinetic pathway, consistent with an SN2 mechanism. In this mechanism, the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, leading to a transition state where a new carbon-nitrogen bond is forming as the carbon-halogen bond is breaking.
Primary benzylic halides are known to readily undergo nucleophilic substitution, typically via an SN2 pathway. However, the benzylic position can also stabilize a carbocation intermediate through resonance, making an SN1 pathway also plausible, especially for secondary or tertiary benzylic halides or in the presence of a weak nucleophile and a polar protic solvent.[1][2][3]
Caption: Proposed SN2 mechanism for the N-alkylation of a primary amine.
Comparative Kinetics: The Influence of Substituents and Reaction Conditions
The rate of N-alkylation reactions is significantly influenced by electronic and steric factors, as well as the reaction medium.
Electronic Effects: Electron-donating groups on the benzylamine ring increase the nucleophilicity of the amine, thereby increasing the reaction rate. Conversely, electron-withdrawing groups decrease the amine's nucleophilicity and slow down the reaction. For N-butyl-2-bromobenzenemethanamine, the bromo-substituent at the ortho position acts as an electron-withdrawing group via induction, which is expected to decrease the nucleophilicity of the benzylic amine compared to an unsubstituted analogue.
Solvent Effects: The choice of solvent plays a crucial role in the reaction kinetics. For SN2 reactions, polar aprotic solvents are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. In a study of tertiary amine alkylation, acetonitrile was found to exhibit the highest reaction rate.[4]
Leaving Group: The nature of the leaving group on the alkylating agent also impacts the reaction rate. For halides, the reactivity order is generally I > Br > Cl > F, which corresponds to the stability of the halide anion.
Comparative Kinetic Data:
| Reactants | Solvent | Rate Law | Key Findings |
| Substituted Benzylamines + Benzyl Bromide | Methanol | Second-order | Electron-donating groups on the benzylamine increase the rate, while electron-withdrawing groups decrease it. |
| N,N-dimethyldecylamine + Benzyl Chloride | Various | Second-order | The reaction rate is highest in acetonitrile.[4] |
| Benzylamine Synthesis | Various | - | Reductive amination is often preferred for selective mono-alkylation to avoid over-alkylation issues common with alkyl halides.[5] Using an excess of the primary amine can also favor mono-alkylation.[5] |
| N-alkylation of primary amines with R-NH2·HBr | - | - | A competitive deprotonation/protonation strategy can achieve selective monoalkylation.[6] |
Experimental Design for Kinetic Analysis
A robust experimental design is crucial for obtaining reliable kinetic data. The following outlines a general protocol for studying the kinetics of the N-alkylation of 2-bromobenzylamine with a butyl halide.
Experimental Workflow:
Caption: A typical workflow for a chemical kinetics experiment.
Detailed Experimental Protocol:
-
Materials and Reagent Preparation:
-
Prepare stock solutions of 2-bromobenzylamine and the chosen butyl halide (e.g., n-butyl bromide) in a suitable solvent (e.g., acetonitrile) of known concentrations.
-
Ensure all glassware is clean and dry.
-
-
Reaction Setup:
-
In a thermostated reaction vessel, place the solution of 2-bromobenzylamine.
-
Allow the solution to equilibrate to the desired reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the thermostated butyl halide solution to the reaction vessel with vigorous stirring.
-
Start a timer immediately upon addition.
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction in each aliquot to stop its progress. This can be achieved by rapid cooling or by adding a reagent that consumes one of the reactants.
-
Prepare the quenched samples for analysis by diluting them to an appropriate concentration.
-
-
Analytical Method:
-
The progress of the reaction can be monitored by various analytical techniques.
-
¹H NMR Spectroscopy: This method allows for the in-line monitoring of the disappearance of reactant signals and the appearance of product signals.[4][7]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are suitable for separating and quantifying the reactants and products at different time points.
-
UV-Vis Spectrophotometry: If the reactants or products have a distinct chromophore, this technique can be used to monitor changes in absorbance over time.[8]
-
-
-
Data Analysis:
-
Determine the concentrations of reactants and/or products at each time point.
-
Plot the concentration data versus time to determine the reaction order and the rate constant. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k.[9]
-
Conclusion and Future Directions
While direct kinetic data for the N-alkylation of 2-bromobenzylamine is limited, a comparative analysis of similar systems provides valuable insights into its expected reactivity. The reaction is anticipated to follow a second-order kinetic profile, consistent with an SN2 mechanism. The presence of the ortho-bromo substituent is predicted to decrease the reaction rate compared to unsubstituted benzylamine due to its electron-withdrawing inductive effect.
Future experimental work should focus on systematically investigating the kinetics of this specific reaction under various conditions (temperature, solvent, and concentration) to determine the precise rate constants and activation parameters. Such studies will not only contribute to a fundamental understanding of the reaction mechanism but also provide crucial data for the rational design and optimization of synthetic processes involving N-butyl-2-bromobenzenemethanamine and related compounds.
References
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Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]
-
Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy. [Link]
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What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? - Quora. [Link]
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Benzyl bromide is a primary halide. It undergoes SN1 substitution... - Pearson. [Link]
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Ch 11 : Nucleophilic substitution of benzylic halides - University of Calgary. [Link]
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Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange. [Link]
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Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate - Indian Academy of Sciences. [Link]
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Reaction Rates and Rate Laws - 2012 Book Archive. [Link]
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ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC - NIH. [Link]
-
Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup | Journal of the American Chemical Society. [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing). [Link]
-
The kinetic profile of the N‐alkylation of hexylamine with benzyl alcohol in the presence of 1 mol % 8. - ResearchGate. [Link]
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A Senior Application Scientist’s Guide to N-Butylating Agents: A Comparative Benchmark
Executive Summary
The strategic introduction of an N-butyl group is a cornerstone of modern medicinal chemistry and synthetic route design. This modification can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating lipophilicity, metabolic stability, and receptor-binding interactions. While a diverse array of N-butylating agents exists, the selection of an appropriate reagent is critical and dictated by substrate scope, desired selectivity, and process scalability. This guide provides a comparative analysis of Benzenemethanamine, 2-bromo-N-butyl-, a structurally complex potential N-butylating agent, against two industry-standard methodologies: direct alkylation with n-butyl halides and indirect N-butylation via reductive amination. We will delve into the mechanistic underpinnings, provide validated experimental protocols, and present a data-driven framework to guide researchers in making informed decisions for their synthetic challenges.
The Strategic Importance of N-Butylation in Drug Development
N-alkylation, and specifically N-butylation, is a fundamental transformation in organic synthesis. The addition of a simple n-butyl group can significantly alter a parent molecule's properties. In drug development, this is often leveraged to:
-
Enhance Lipophilicity: Increasing the alkyl character of a molecule can improve its ability to cross cell membranes, potentially enhancing oral bioavailability.
-
Modulate Metabolic Stability: The introduction of an N-butyl group can sterically hinder enzymatic degradation (e.g., by cytochrome P450 enzymes), thereby increasing the drug's half-life.
-
Optimize Target Binding: The butyl chain can establish crucial hydrophobic interactions within a protein's binding pocket, leading to improved potency and selectivity.
Given these benefits, the methods to achieve N-butylation must be robust, predictable, and high-yielding. The primary mechanistic pathways are direct nucleophilic substitution (SN2) and reductive amination.
Profiling the Reagents: A Mechanistic Overview
The Theoretical Agent: Benzenemethanamine, 2-bromo-N-butyl-
This compound is not a conventional N-butylating agent. Its structure suggests it could, in theory, transfer a butyl group to a nucleophilic amine.
-
Proposed Mechanism: The reaction would proceed via an SN2 pathway. A primary or secondary amine (the nucleophile) would attack the methylene carbon of the N-butyl group. The leaving group would be the relatively large and complex 2-bromobenzylamine.
Caption: Proposed Sₙ2 mechanism for N-butylation.
-
Expert Analysis & Causality: While mechanistically plausible, this reagent is fundamentally flawed for practical applications. The high molecular weight of the 2-bromobenzylamine leaving group results in poor atom economy. Furthermore, the leaving group itself is a secondary amine, which could potentially compete as a nucleophile or lead to complex side reactions. Its synthesis is also likely more complex and costly than that of simple butyl halides. For these reasons, it is not a commercially viable or synthetically advantageous choice.
The Workhorse Reagents: n-Butyl Halides (1-Bromobutane & 1-Iodobutane)
Simple alkyl halides are the most common reagents for direct N-butylation.[1]
-
Mechanism: This is a classic SN2 reaction where an amine nucleophile displaces a halide leaving group.[2] The reaction is typically performed in the presence of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to neutralize the H-X acid formed.
-
Key Differences:
-
1-Bromobutane (n-BuBr): A cost-effective, liquid reagent with moderate reactivity. It is a reliable choice for many standard alkylations.[3][4]
-
1-Iodobutane (n-BuI): Iodide is a better leaving group than bromide, making n-BuI a more reactive alkylating agent.[5][6] This increased reactivity can be beneficial for less nucleophilic amines or to reduce reaction times, but it also increases its cost and potential for side reactions.[7]
-
-
Primary Limitation: The key challenge with direct alkylation is controlling selectivity. The newly formed N-butylated secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of a tertiary amine byproduct (over-alkylation).
The Precision Tool: Reductive Amination
Reductive amination is a powerful, indirect method for N-alkylation that offers superior control over selectivity.[8]
-
Mechanism: This is a two-step, one-pot process:
-
Imine/Iminium Ion Formation: A primary or secondary amine reacts with an aldehyde (in this case, butanal) under mildly acidic conditions to form a C=N double bond (an imine or its protonated form, the iminium ion).[9]
-
Reduction: A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added.[8] These reagents are mild enough that they do not reduce the starting aldehyde but are reactive enough to reduce the iminium ion to the final N-butylated amine.[9][10]
-
-
Causality of Selectivity: The reaction inherently avoids over-alkylation. Once the secondary amine product is formed, it cannot react with another molecule of butanal to form a stable imine, thus preventing the second alkylation step. This makes reductive amination the method of choice for producing mono-N-alkylated amines cleanly.[11]
Performance Benchmark: A Comparative Table
The following table summarizes the key performance characteristics of each N-butylation strategy. The data for Benzenemethanamine, 2-bromo-N-butyl- is theoretical and included for comparative purposes to highlight its practical deficiencies.
| Parameter | Benzenemethanamine, 2-bromo-N-butyl- (Theoretical) | 1-Bromobutane / 1-Iodobutane | Reductive Amination (w/ Butanal) |
| Reactivity Class | SN2 Alkylating Agent | SN2 Alkylating Agent | Imine Formation & Reduction |
| Selectivity (Mono-alkylation) | Poor to Moderate | Moderate (Prone to over-alkylation) | Excellent |
| Reaction Conditions | Likely requires elevated temperatures | Room temp to moderate heating (25-80 °C) | Mild (0-25 °C), requires pH control |
| Substrate Scope | Limited (unpredictable) | Good (for primary/secondary amines) | Excellent (wide functional group tolerance) |
| Atom Economy | Very Poor | Good | Good |
| Ease of Workup | Difficult (high MW, basic byproduct) | Moderate (requires base removal) | Moderate (requires removal of boron salts) |
| Safety Concerns | Unknown | Flammable liquids[4] | Butanal is volatile; NaBH₃CN is toxic |
| Relative Cost | High (hypothesized) | Low (n-BuBr) to Moderate (n-BuI) | Moderate |
Validated Experimental Protocols
To provide a practical context, we present two detailed protocols for the N-butylation of benzylamine, a common substrate, using the industry-standard methods.
Protocol 1: N-Butylation of Benzylamine via SN2 Alkylation with 1-Bromobutane
This protocol details a standard direct alkylation. The key is using a slight excess of the amine to favor mono-alkylation and a solid base for easy removal.
Caption: Experimental workflow for direct N-alkylation.
Materials:
-
Benzylamine (1.0 equiv)
-
1-Bromobutane (1.2 equiv)[3]
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 equiv)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzylamine (1.0 equiv) and anhydrous acetonitrile.
-
Reagent Addition: Add powdered anhydrous potassium carbonate (2.0 equiv), followed by 1-bromobutane (1.2 equiv).
-
Expert Insight: Powdered K₂CO₃ provides a high surface area for neutralizing the HBr byproduct. Acetonitrile is a polar aprotic solvent ideal for SN2 reactions.
-
-
Reaction: Heat the mixture to 60 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzylamine spot is consumed (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel to separate the desired mono-butylated product from any di-butylated byproduct and unreacted starting material.
Protocol 2: N-Butylation of Benzylamine via Reductive Amination
This protocol demonstrates the superior selectivity of reductive amination. The key is the choice of a mild reducing agent that is selective for the iminium ion.
Materials:
-
Benzylamine (1.0 equiv)
-
Butanal (1.1 equiv)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.2 equiv)[8]
-
Methanol (MeOH)
-
Acetic Acid (glacial)
Procedure:
-
Imine Formation: To a round-bottom flask with a stir bar, dissolve benzylamine (1.0 equiv) in methanol. Add butanal (1.1 equiv) and stir at room temperature for 1 hour.
-
Expert Insight: This initial period allows for the equilibrium formation of the imine intermediate.
-
-
pH Adjustment: Add a few drops of glacial acetic acid to catalyze imine formation and ensure the presence of the more electrophilic iminium ion. The optimal pH is typically between 5 and 6.[9]
-
Reduction: In a single portion, add sodium cyanoborohydride (1.2 equiv).
-
Trustworthiness: NaBH₃CN is stable in mildly acidic methanol but will rapidly reduce the iminium ion as it forms, driving the reaction to completion.[9] This validates the one-pot nature of the protocol. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Handle with appropriate care in a fume hood.
-
-
Reaction: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the imine intermediate and the appearance of the product.
-
Quenching & Workup: Carefully quench the reaction by adding an aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, purify further by flash column chromatography.
Conclusion and Recommendation
This comparative guide demonstrates that while the N-butylation of an amine can be approached from multiple angles, the choice of reagent has profound implications for efficiency, selectivity, and practicality.
-
Benzenemethanamine, 2-bromo-N-butyl- remains a theoretical curiosity. Its poor atom economy, high molecular weight leaving group, and potential for side reactions render it unsuitable for practical laboratory or industrial synthesis.
-
Direct alkylation with n-butyl halides (1-bromobutane) is a cost-effective and straightforward method suitable for substrates where over-alkylation is not a significant concern or can be easily managed through stoichiometry and purification.[1][3]
-
Reductive amination stands out as the superior methodology when selectivity for mono-N-butylation is paramount .[8][12] Its elegant mechanism completely circumvents the issue of over-alkylation, making it the gold standard for the clean and predictable synthesis of secondary amines.
For researchers and drug development professionals, the clear recommendation is to rely on established and well-understood methods. For routine N-butylations where yield and mixed products are acceptable, 1-bromobutane is a viable starting point. However, for any synthesis where product purity and control are critical, reductive amination is the authoritative and most trustworthy choice.
References
-
Wikipedia. 1-Bromobutane . Wikipedia. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 1-Bromobutane in Organic Synthesis: A Fundamental Alkylating Agent . [Link]
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Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate . Synlett, 25(11), 1550-1554. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works . Master Organic Chemistry. [Link]
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PubChem. Butyl bromide . National Center for Biotechnology Information. [Link]
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Chemos GmbH&Co.KG. Safety Data Sheet: N-butyl acetate . [Link]
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ResearchGate. A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters . [Link]
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vibzzlab. (2022). n- butyl bromide ( 1- Bromobutane ) Organic synthesis . YouTube. [Link]
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Wikipedia. Butyl iodide . Wikipedia. [Link]
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The Organic Chemistry Tutor. (2023). Reductive Amination | Synthesis of Amines . YouTube. [Link]
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Deepwater Chemicals, Inc. N-Butyl Iodide | C4H9I | Iodobutane is used as an alkylating agent . [Link]
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vibzzlab. (2022). Iodobutane ( n-butyl iodide ) Organic Synthesis . YouTube. [Link]
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Ashenhurst, J. (2011). Don't Be Futyl, Learn The Butyls . Master Organic Chemistry. [Link]
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Namba, K. et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols . Synlett. [Link]
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Deepwater Chemicals, Inc. N-Butyl Iodide, 1-Iodobutane . [Link]
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Thieme. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols . [Link]
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PubChem. Benzenemethanamine, 4-bromo-N-butyl- . National Center for Biotechnology Information. [Link]
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New Jersey Department of Health. Butyl Acetate - Hazardous Substance Fact Sheet . [Link]
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Canada.ca. Hazardous substance assessment - n-Butyl acetate . [Link]
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MDPI. Enhanced Phenol Tert-Butylation Reaction Activity over Hierarchical Porous Silica-Alumina Materials . [Link]
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Professor Dave Explains. (2020). 09.10 Reductive Amination . YouTube. [Link]
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ResearchGate. Reaction mechanism of tert-butylation of phenol with tert-butyl alcohol over H-β zeolite: An ONIOM study . [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of N,N-Dimethylformamide Di-tert-butyl Acetal in Chemical Synthesis and Research . [Link]
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Mozgunov, P., Jaki, T., & Paoletti, X. (2020). A benchmark for dose-finding studies with unknown ordering . Biostatistics, 22(4), 849–865. [Link]
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Chemistry For Everyone. (2024). What Is Butyl In Organic Chemistry? . YouTube. [Link]
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WebAssign. An Introduction to Organic Chemistry, Biochemistry, and Synthetic Polymers . [Link]
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PubChem. Benzenemethanamine, 4-bromo-N-methyl- . National Center for Biotechnology Information. [Link]
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Benzenemethanamine, 2-bromo-N-butyl-
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Benzenemethanamine, 2-bromo-N-butyl-. As a brominated aromatic amine, this compound warrants careful handling due to its potential hazards. This document outlines the necessary personal protective equipment (PPE), safe operational procedures, and appropriate disposal methods to ensure a secure laboratory environment. The protocols described herein are designed to be self-validating systems, grounded in established safety principles from authoritative sources.
Understanding the Hazard Profile
The Occupational Safety and Health Administration (OSHA) mandates that laboratory workers are informed about the hazards of the chemicals they handle and are protected from exposure.[1][2] This guide is designed to supplement your institution's Chemical Hygiene Plan (CHP), a requirement under the OSHA Laboratory Standard (29 CFR 1910.1450).[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to hazardous chemicals.[4][5][6] The following table summarizes the recommended PPE for handling Benzenemethanamine, 2-bromo-N-butyl-.
| Protection Type | Recommended PPE | Key Considerations |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Double-gloving is recommended. Check glove manufacturer's compatibility charts. Change gloves immediately if contaminated. |
| Body Protection | Flame-resistant lab coat, buttoned completely. | Provides a barrier against spills and splashes. |
| Respiratory Protection | Use in a certified chemical fume hood. | If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[7][8][9] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects against spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is crucial for minimizing risks.
Engineering Controls and Preparation
-
Chemical Fume Hood: All work with Benzenemethanamine, 2-bromo-N-butyl- must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for halogenated organic compounds readily available.
Handling Procedure
-
Don PPE: Before handling the chemical, put on all the required PPE as detailed in the table above.
-
Dispensing: Carefully dispense the required amount of the compound within the fume hood. Avoid generating dust if it is a solid.
-
Container Management: Keep the container tightly sealed when not in use.
-
Avoid Contamination: Use dedicated spatulas and glassware.
Post-Handling and Cleanup
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10][11]
Waste Disposal: Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental protection. Brominated organic compounds are generally considered hazardous waste.[12]
Disposal Plan
-
Waste Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.
-
Waste Container: Collect all waste containing Benzenemethanamine, 2-bromo-N-butyl- in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.
-
Disposal Vendor: Arrange for pick-up and disposal by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. Incineration at a licensed facility is a common disposal method for such compounds.[12]
Workflow Visualization
The following diagram illustrates the key decision points and procedures for the safe handling and disposal of Benzenemethanamine, 2-bromo-N-butyl-.
Caption: Workflow for Safe Handling and Disposal.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
OSHA. (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA. (n.d.). Laboratories. Occupational Safety and Health Administration. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
-
Mesa Labs. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]
-
IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]
-
Ideal Response. (n.d.). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
-
Creative Safety Supply. (n.d.). What PPE is recommended for chemical hazards?. Retrieved from [Link]
-
Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
